Product packaging for QAQ dichloride(Cat. No.:)

QAQ dichloride

Cat. No.: B610373
M. Wt: 567.6 g/mol
InChI Key: VHURBRSYOFCHNY-UHFFFAOYSA-N
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Description

QAQ dichloride is a photoswitchable Nav, Cav, and Kv channel blocker, blocking channels in the trans form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44Cl2N6O2 B610373 QAQ dichloride

Properties

Molecular Formula

C28H44Cl2N6O2

Molecular Weight

567.6 g/mol

IUPAC Name

triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium dichloride

InChI

InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H

InChI Key

VHURBRSYOFCHNY-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

QAQ dichloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of QAQ Dichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Photoswitchable Ion Channel Blocker for Optical Control of Neuronal Activity

QAQ dichloride (Quaternary ammonium-Azobenzene-Quaternary ammonium dichloride) is a synthetic, photoisomerizable molecule designed for the rapid and reversible control of neuronal activity. Its mechanism of action is centered on its ability to function as a state-dependent blocker of voltage-gated ion channels, with its blocking activity being controlled by light. The molecule is specifically targeted to nociceptive (pain-sensing) neurons, offering a novel approach for localized analgesia and the study of pain signaling pathways.[1]

The core of this compound's functionality lies in its azobenzene moiety, a chemical group that can exist in two distinct isomeric states: a thermally stable trans isomer and a metastable cis isomer. The transition between these states is controlled by specific wavelengths of light. In its trans configuration, this compound is an effective blocker of several types of voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels.[1][2] Conversely, the cis isomer exhibits significantly reduced or no blocking activity. This photoswitchable blockade allows for precise temporal and spatial control over neuronal excitability.

A key feature of this compound is its membrane impermeability due to its two quaternary ammonium groups, which carry a positive charge. This property prevents it from non-selectively entering all cells. Instead, it gains entry into nociceptive neurons primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel that is activated by noxious stimuli such as heat and capsaicin.[1] This targeted entry mechanism ensures that this compound's effects are largely confined to pain-sensing neurons.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the photoswitching and ion channel blocking properties of this compound.

ParameterValueChannel Subtype(s)Reference
Photoswitching Wavelengths
trans-to-cis Isomerization380 nmN/A[2]
cis-to-trans Isomerization500 nmN/A[2]
Ion Channel Blockade (by trans-QAQ)
Voltage-gated Sodium Channels (Nav)Effective block (IC50 not specified)Not specified[1]
Voltage-gated Potassium Channels (Kv)Effective block (IC50 not specified)Shaker-IR[3]
Voltage-gated Calcium Channels (Cav)Effective block (IC50 not specified)Not specified[1]

Note: Specific IC50 values for different subtypes of Nav, Kv, and Cav channels have not been explicitly reported in the primary literature. The blocking action is described as potent and effective for silencing neuronal activity.

Signaling and Functional Pathways

The mechanism of action of this compound involves a series of sequential steps, from its selective entry into nociceptive neurons to the light-controlled modulation of their electrical activity.

QAQ_Mechanism cluster_entry Cellular Entry cluster_action Intracellular Action & Photoswitching Noxious_Stimuli Noxious Stimuli (e.g., Capsaicin, Heat) TRPV1_Activation TRPV1 Channel Activation Noxious_Stimuli->TRPV1_Activation activates QAQ_Entry This compound Entry TRPV1_Activation->QAQ_Entry mediates trans_QAQ trans-QAQ (Active Blocker) QAQ_Entry->trans_QAQ cis_QAQ cis-QAQ (Inactive) trans_QAQ->cis_QAQ 380 nm light Ion_Channel_Block Blockade of Na_v, K_v, Ca_v Channels trans_QAQ->Ion_Channel_Block induces cis_QAQ->trans_QAQ 500 nm light Neuronal_Silencing Neuronal Silencing (Analgesia) Ion_Channel_Block->Neuronal_Silencing

Figure 1: Mechanism of Action of this compound. This diagram illustrates the sequential process of this compound's action, beginning with its selective entry into nociceptive neurons via activated TRPV1 channels. Once inside the cell, the trans-isomer of QAQ blocks voltage-gated ion channels, leading to neuronal silencing. The blocking effect can be reversed by converting QAQ to its inactive cis-isomer with 380 nm light, and reinstated by converting it back to the trans-isomer with 500 nm light.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound-Mediated Ion Channel Blockade

This protocol describes the methodology for assessing the photoswitchable block of voltage-gated ion channels by this compound in cultured neurons.

Cell Preparation:

  • Culture primary neurons (e.g., rat hippocampal or dorsal root ganglion neurons) on glass coverslips.

  • For experiments involving heterologous expression, transfect HEK293 cells with the desired ion channel subunits (e.g., Shaker-IR for Kv channels).

Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution.

  • The internal solution for recording voltage-gated currents typically contains (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.4.

  • Introduce this compound (e.g., 100 µM) into the cell through the patch pipette by including it in the internal solution.

  • Establish a whole-cell recording configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Elicit voltage-gated currents using a series of depolarizing voltage steps.

  • To assess the photoswitchable block, first illuminate the cell with 500 nm light to ensure QAQ is in the trans (blocking) state and record the currents.

  • Next, illuminate the cell with 380 nm light to convert QAQ to the cis (non-blocking) state and record the currents again.

  • The difference in current amplitude between the two light conditions demonstrates the photoswitchable blocking effect of this compound.

Patch_Clamp_Workflow Start Start: Cultured Neurons with Intracellular QAQ Illuminate_500nm Illuminate with 500 nm light (cis -> trans) Start->Illuminate_500nm Record_trans Record Ion Channel Currents (Block expected) Illuminate_500nm->Record_trans Illuminate_380nm Illuminate with 380 nm light (trans -> cis) Record_trans->Illuminate_380nm Record_cis Record Ion Channel Currents (Relief of block expected) Illuminate_380nm->Record_cis Analyze Analyze Current Amplitudes Record_cis->Analyze End End: Quantify Photoswitchable Block Analyze->End

Figure 2: Workflow for Electrophysiological Analysis. This flowchart outlines the key steps in a whole-cell patch-clamp experiment to demonstrate the photoswitchable ion channel blocking properties of this compound.

In Vivo Assay for Optical Control of Nociception

This protocol details an in vivo experiment in rats to demonstrate the analgesic effects of this compound under optical control.

Animal Preparation and Drug Administration:

  • Anesthetize an adult rat according to approved animal care protocols.

  • To facilitate the entry of QAQ into corneal nociceptors, apply a TRPV1 agonist (e.g., a low concentration of capsaicin) to the cornea.

  • Following TRPV1 activation, topically apply a solution of this compound to the cornea.

Behavioral Testing (Von Frey Test):

  • Use Von Frey filaments of varying calibrated forces to apply mechanical stimuli to the cornea.

  • Determine the baseline mechanical threshold for eliciting a nocifensive response (e.g., blinking).

  • After administration of this compound (in the dark, where it is predominantly in the trans, blocking state), re-measure the mechanical threshold. An increase in the threshold indicates an analgesic effect.

  • To demonstrate photoreversibility, illuminate the cornea with 380 nm light to convert QAQ to the inactive cis form.

  • Re-measure the mechanical threshold under 380 nm illumination. A decrease in the threshold back towards baseline levels indicates reversal of the analgesic effect.

  • The analgesic effect can be reinstated by illuminating the cornea with 500 nm light.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors. A general synthetic scheme for related quaternary ammonium azobenzene compounds is outlined below.

Synthesis_Pathway Aniline_Derivative Aniline Derivative Diazotization Diazotization (NaNO2, HCl) Aniline_Derivative->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Partner Aromatic Coupling Partner Coupling_Partner->Azo_Coupling Azobenzene_Core Azobenzene Core Azo_Coupling->Azobenzene_Core Functionalization Amide Coupling & Quaternization Azobenzene_Core->Functionalization QAQ_Dichloride This compound Functionalization->QAQ_Dichloride

Figure 3: General Synthetic Pathway for this compound. The synthesis begins with the diazotization of an aniline derivative to form a diazonium salt. This is followed by an azo coupling reaction with an aromatic partner to create the central azobenzene scaffold. Subsequent functionalization steps, including amide bond formation and quaternization of tertiary amines, yield the final this compound product.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols described should be performed in accordance with all applicable laboratory safety guidelines and animal care regulations.

References

An In-depth Technical Guide on the Synthesis and Purification of a Model Quaternary Ammonium Dichloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "QAQ dichloride" is not a recognized chemical entity in publicly available scientific literature. Therefore, this guide utilizes N,N'-didodecyl-N,N'-dimethyl-1,6-hexanediaminium dichloride , a representative gemini quaternary ammonium salt, as a model compound to illustrate the synthesis and purification protocols relevant to this class of molecules. Researchers should adapt these methodologies based on the specific structure of their target compound.

Gemini surfactants, characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer, exhibit superior physicochemical properties compared to their single-chain counterparts, such as higher surface activity and a lower critical micelle concentration.[1][2][3] These properties make them valuable in various applications, including as corrosion inhibitors, bactericides, and potential agents in gene therapy.[3][4]

Synthesis of N,N'-didodecyl-N,N'-dimethyl-1,6-hexanediaminium dichloride

The synthesis of this model gemini surfactant is achieved through a quaternization reaction, a type of nucleophilic substitution.[5] This process involves the reaction of a tertiary diamine with an alkyl halide.

Reaction Scheme:

The synthesis is a two-step process. The first step is the preparation of the tertiary diamine precursor, N,N'-dimethyl-1,6-hexanediamine. This can be achieved by reacting 1,6-dihalohexane with a lower alkylamine.[6] The second and final step is the quaternization of N,N'-dimethyl-1,6-hexanediamine with 1-chlorododecane.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_quaternization Quaternization 1,6-dihalohexane 1,6-dihalohexane Reaction1 Reaction 1,6-dihalohexane->Reaction1 Methylamine Methylamine Methylamine->Reaction1 N,N'-dimethyl-1,6-hexanediamine N,N'-dimethyl-1,6-hexanediamine Reaction1->N,N'-dimethyl-1,6-hexanediamine N,N'-dimethyl-1,6-hexanediamine_input N,N'-dimethyl-1,6-hexanediamine Reaction2 Reaction N,N'-dimethyl-1,6-hexanediamine_input->Reaction2 1-chlorododecane 1-chlorododecane 1-chlorododecane->Reaction2 QAQ_dichloride N,N'-didodecyl-N,N'-dimethyl-1,6-hexanediaminium dichloride Reaction2->QAQ_dichloride

Diagram of the two-step synthesis process.

Experimental Protocol: Synthesis of N,N'-didodecyl-N,N'-dimethyl-1,6-hexanediaminium dichloride

This protocol is adapted from general methods for the synthesis of quaternary ammonium salts.[7][8]

Materials:

  • N,N'-dimethyl-1,6-hexanediamine (Precursor)

  • 1-chlorododecane

  • Ethanol (Anhydrous)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add N,N'-dimethyl-1,6-hexanediamine (1 equivalent).

  • Dissolve the diamine in anhydrous ethanol.

  • Add 1-chlorododecane (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

Parameter Value
Reactants N,N'-dimethyl-1,6-hexanediamine, 1-chlorododecane
Solvent Anhydrous Ethanol
Reaction Temperature ~78 °C (Reflux)
Reaction Time 24 - 48 hours
Stoichiometry (Diamine:Alkyl Halide) 1 : 2.2

Table 1: Synthesis Reaction Parameters

Purification of N,N'-didodecyl-N,N'-dimethyl-1,6-hexanediaminium dichloride

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid quaternary ammonium salts.

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Cooling Cool to induce crystallization Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Workflow for the purification by recrystallization.

Experimental Protocol: Purification by Recrystallization

Procedure:

  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/ethyl acetate) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

  • Dry the purified product under vacuum to remove residual solvent.

Parameter Value
Purification Method Recrystallization
Recrystallization Solvent Ethanol / Ethyl Acetate
Washing Solvent Hexane
Drying Method Vacuum Oven
Expected Yield 50-95% (Varies with specific compound)[5]
Expected Purity >95%

Table 2: Purification and Expected Outcome

Characterization:

The structure and purity of the final product should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

The quantification of quaternary ammonium compounds can also be performed by methods such as titration.[8]

References

QAQ dichloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to QAQ Dichloride: Properties, Protocols, and Pathways

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, quantitative data, and experimental protocols for two compounds that may be referred to as "this compound." The significant structural and functional differences between these molecules necessitate a clear distinction for researchers, scientists, and drug development professionals.

The term "this compound" is used in research to describe a photoswitchable voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channel blocker. This molecule is a valuable tool for studying nociception and pain signaling pathways due to its ability to be controlled by light.

Chemical Structure and IUPAC Name

  • IUPAC Name: triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride

  • Molecular Formula: C₂₈H₄₄Cl₂N₆O₂

  • Chemical Structure: (A 2D representation of the chemical structure would be presented here.)

Quantitative Data

The photoswitchable nature of this compound is central to its function. The molecule exists in two isomeric states, trans and cis, which can be interconverted using specific wavelengths of light. The channel-blocking activity is predominantly associated with the trans isomer.

PropertyValueReference
Target Channels Voltage-gated Naᵥ, Caᵥ, and Kᵥ channels
Active Conformation trans
Wavelength for trans to cis isomerization 380 nm
Wavelength for cis to trans isomerization 500 nm
Membrane Permeability Impermeant; enters nociceptive neurons via channels like TRPV1[1]
Solubility Soluble to 50 mM in water

Experimental Protocols

General Handling and Storage: Store this compound at -20°C. For experimental use, it can be dissolved in aqueous solutions; for example, it is soluble up to 50 mM in water.

In Vitro Electrophysiology: A typical experimental concentration for in vitro studies is 100 µM.[2][3][4][5] Due to its membrane impermeability, this compound can be introduced into cells via a micropipette for photosensitization of individual cells, allowing for subcellular control of action potential propagation.[2][3][4][5]

Synthesis: A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, the synthesis of similar azobenzene-based photoswitchable ligands generally involves the diazotization of an aniline derivative followed by a coupling reaction to form the azobenzene core. Subsequent functionalization would introduce the quaternary ammonium moieties.

Signaling Pathway and Experimental Workflow

This compound is utilized to study pain signaling pathways by reversibly blocking ion channels involved in neuronal excitability. Its entry into nociceptive neurons is often mediated by channels such as TRPV1, which are activated by noxious stimuli.

QAQ_Dichloride_Workflow cluster_stimulus Stimulus cluster_neuron Nociceptive Neuron cluster_light_control Light Control Noxious_Stimulus Noxious Stimulus (e.g., heat, capsaicin) TRPV1 TRPV1 Channel Noxious_Stimulus->TRPV1 activates QAQ_Entry This compound Entry TRPV1->QAQ_Entry mediates Ion_Channels Naᵥ, Caᵥ, Kᵥ Channels QAQ_Entry->Ion_Channels intracellular access Action_Potential Action Potential Propagation Ion_Channels->Action_Potential initiates Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Light_500nm 500 nm Light QAQ_trans QAQ (trans) Active Blocker Light_500nm->QAQ_trans Light_380nm 380 nm Light QAQ_cis QAQ (cis) Inactive Light_380nm->QAQ_cis QAQ_trans->Ion_Channels blocks QAQ_trans->QAQ_cis Dequalinium_Chloride_Signaling cluster_mitochondria Mitochondrial Targeting cluster_signaling Signaling Pathway Inhibition cluster_cellular_effects Cellular Effects Dequalinium_Chloride Dequalinium Chloride Mitochondria Mitochondria Dequalinium_Chloride->Mitochondria Raf Raf Dequalinium_Chloride->Raf downregulates PI3K PI3K Dequalinium_Chloride->PI3K downregulates Energy_Production Energy Production Mitochondria->Energy_Production inhibits Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis MEK MEK Raf->MEK Cell_Survival Cell Survival ERK ERK MEK->ERK ERK->Cell_Survival Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Cell_Survival Akt->Proliferation

References

The Photoswitchable Nature of QAQ Dichloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Photopharmacological Agent Quaternary Ammonium-Azobenzene-Quaternary Ammonium Dichloride (QAQ Dichloride) for Professionals in Scientific Research and Drug Development.

Quaternary Ammonium-Azobenzene-Quaternary Ammonium (QAQ) dichloride is a synthetic, photoswitchable molecule that has garnered significant interest in the field of photopharmacology. Its ability to undergo reversible isomerization upon exposure to specific wavelengths of light allows for the precise spatiotemporal control of its biological activity. This technical guide provides a comprehensive overview of the core principles underlying the photoswitchable nature of this compound, including its mechanism of action, photophysical properties, synthesis, and the experimental protocols used for its characterization.

Core Concept: Light-Induced Isomerization and Differential Biological Activity

At the heart of this compound's functionality is its azobenzene core. Azobenzene is a well-known photochromic compound that can exist in two isomeric states: a thermally stable trans isomer and a metastable cis isomer. The transition between these two states is triggered by light. In the case of this compound, the molecule is designed such that these two isomers possess distinct biological activities.

The trans isomer of this compound is the more biologically active form, acting as a blocker of voltage-gated sodium (Nav) and potassium (Kv) channels. In its elongated, linear trans configuration, the molecule effectively obstructs the ion conduction pathway of these channels. Illumination with near-ultraviolet (UV) light (around 380 nm) induces a conformational change to the bent, less stable cis isomer. This structural alteration reduces the molecule's ability to block ion channels, effectively "switching off" its inhibitory effect. The molecule can be reverted to its active trans state by exposure to green light (around 500 nm) or through thermal relaxation in the absence of light. This reversible control allows for dynamic modulation of neuronal signaling and other physiological processes governed by these ion channels.

Quantitative Photophysical and Kinetic Data

ParameterSymboltrans-to-cis Isomerizationcis-to-trans Isomerization
Absorption Maximum λmax~360 nm (π-π* transition)~440 nm (n-π* transition)
Photoisomerization Quantum Yield Φ~0.1 - 0.2~0.4 - 0.5
Thermal Half-Life of cis Isomer t1/2N/AMinutes to Hours (highly dependent on substitution and environment)

Experimental Protocols

A thorough understanding of this compound necessitates specific experimental methodologies to synthesize the compound and characterize its photoswitchable and biological properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process rooted in classical azobenzene chemistry. The following is a generalized protocol:

  • Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with an excess of aniline in a coupling reaction to form 4-aminoazobenzene. This reaction is typically carried out under slightly acidic conditions.

  • Bifunctionalization: The 4-aminoazobenzene is then subjected to a reaction with a suitable chloroacetylating agent, such as chloroacetyl chloride, in the presence of a non-nucleophilic base to yield N,N'-bis(chloroacetyl)-4,4'-diaminoazobenzene.

  • Quaternization: In the final step, the bis(chloroacetyl) derivative is reacted with an excess of a tertiary amine, such as triethylamine, to form the quaternary ammonium salt, this compound. The product is then purified, typically by recrystallization.

Characterization of Photoswitching Properties

The photoswitchable behavior of this compound is primarily investigated using UV-Visible (UV-Vis) spectroscopy.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or a physiological buffer) is prepared in a quartz cuvette.

  • Initial Spectrum: An initial UV-Vis absorption spectrum of the predominantly trans isomer is recorded. This spectrum will typically show a strong absorption band (π-π* transition) in the near-UV region.

  • trans-to-cis Isomerization: The solution is irradiated with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., 365 nm LED). Absorption spectra are recorded at regular intervals until a photostationary state is reached, characterized by no further changes in the spectrum. The appearance of a new, weaker absorption band in the visible region (n-π* transition) is indicative of cis isomer formation.

  • cis-to-trans Isomerization: The solution containing a high proportion of the cis isomer is then irradiated with light corresponding to the n-π* transition of the cis isomer (e.g., 450 nm LED). The return of the absorption spectrum to its initial state confirms the reversibility of the photoswitching process.

  • Thermal Relaxation: To determine the thermal stability of the cis isomer, a solution enriched in the cis isomer is kept in the dark at a constant temperature. UV-Vis spectra are recorded over time to monitor the thermal back-isomerization to the trans form. The data is then used to calculate the half-life of the cis isomer.

Electrophysiological Analysis of Ion Channel Blockade

The whole-cell patch-clamp technique is the gold standard for studying the effects of this compound on voltage-gated ion channels in excitable cells, such as neurons or cardiomyocytes.

  • Cell Preparation: Cells expressing the ion channel of interest (e.g., Shaker Kv channels expressed in HEK293 cells) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution containing the appropriate ions and buffering agents.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are then applied to elicit ion currents through the channels of interest.

  • Drug Application and Photoswitching: this compound is introduced into the extracellular solution. The effect of the trans isomer on the ion currents is recorded. The cell is then illuminated with UV light to convert this compound to its cis form, and the resulting change in ion current is measured. Subsequent illumination with green light can be used to revert the molecule to its trans form to demonstrate reversible blockade.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the core signaling pathway, experimental workflows, and logical relationships.

Photoswitching_Mechanism trans_QAQ trans-QAQ Dichloride (Active - Channel Blocker) cis_QAQ cis-QAQ Dichloride (Inactive) trans_QAQ->cis_QAQ ~380 nm Light (UV) cis_QAQ->trans_QAQ ~500 nm Light (Green) or Thermal Relaxation Synthesis_Workflow cluster_start Starting Materials Aniline Aniline Diazotization Diazotization (0-5 °C) Aniline->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization HCl Hydrochloric Acid HCl->Diazotization AzoCoupling Azo Coupling Diazotization->AzoCoupling Bifunctionalization Bifunctionalization with Chloroacetyl Chloride AzoCoupling->Bifunctionalization Quaternization Quaternization with Triethylamine Bifunctionalization->Quaternization FinalProduct This compound Quaternization->FinalProduct Electrophysiology_Workflow Start Prepare Cells and Electrophysiology Rig Seal Form Giga-seal Start->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell RecordBaseline Record Baseline Ion Currents WholeCell->RecordBaseline ApplyTrans Apply trans-QAQ (in dark) RecordBaseline->ApplyTrans RecordBlock Record Channel Blockade ApplyTrans->RecordBlock IlluminateUV Illuminate with UV Light (~380 nm) RecordBlock->IlluminateUV RecordRelief Record Relief of Blockade IlluminateUV->RecordRelief IlluminateGreen Illuminate with Green Light (~500 nm) RecordRelief->IlluminateGreen RecordReversal Record Reversal to Blockade IlluminateGreen->RecordReversal End Data Analysis RecordReversal->End Signaling_Pathway cluster_light Light Stimulus UV_Light UV Light (~380 nm) QAQ This compound UV_Light->QAQ trans -> cis Green_Light Green Light (~500 nm) Green_Light->QAQ cis -> trans IonChannel Voltage-Gated Ion Channel (Na+, K+) QAQ->IonChannel Blockade (trans) No Blockade (cis) IonFlux Ion Flux IonChannel->IonFlux MembranePotential Membrane Potential IonFlux->MembranePotential NeuronalActivity Neuronal Excitability MembranePotential->NeuronalActivity

An In-Depth Technical Guide to QAQ Dichloride: A Non-Selective Cation Channel Blocker for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QAQ dichloride has emerged as a valuable research tool, functioning as a photoswitchable, non-selective cation channel blocker. This guide provides a comprehensive technical overview of its mechanism of action, biophysical properties, and the experimental protocols required for its effective use. Its ability to modulate neuronal activity with spatiotemporal precision through photopharmacology makes it a significant asset in the study of nociception and other neurological pathways. This document consolidates available data on this compound, presenting it in a structured format to facilitate its application in a research setting.

Introduction

This compound is a synthetic organic molecule designed for the reversible, light-mediated blockade of non-selective cation channels, including voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[1][2][3] Its unique photoswitchable property, conferred by an azobenzene core, allows for dynamic control over its channel-blocking activity, making it a powerful tool in the field of photopharmacology.[4][5] This guide details the core characteristics of this compound, its mechanism of action, and provides practical information for its experimental application.

Chemical and Physical Properties

This compound is a quaternary ammonium compound with a central azobenzene moiety. The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 2,2'-[1,2-Diazenediylbis(4,1-phenyleneimino)]bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride[3]
Molecular Formula C₂₈H₄₄Cl₂N₆O₂
Molecular Weight 567.59 g/mol
Appearance Yellow to orange solid powder[1]
Solubility Soluble to 50 mM in water
Purity ≥98% (HPLC)[3]
Storage Store at -20°C

Mechanism of Action

Photoswitchable Isomerization

The central feature of this compound is its ability to undergo reversible photoisomerization. The azobenzene core exists in two isomeric states: a thermally stable trans-isomer and a metastable cis-isomer.

  • Activation (trans-isomer): In its extended trans conformation, this compound is the active channel blocker. This state is favored in the dark or under illumination with green light (~500 nm).[6]

  • Inactivation (cis-isomer): Upon irradiation with near-UV light (~380 nm), the molecule converts to its bent cis conformation, which has a significantly reduced channel-blocking activity.[6]

This reversible switching allows for precise temporal control over channel blockade.

trans trans-QAQ Dichloride (Active Blocker) cis cis-QAQ Dichloride (Inactive) trans->cis 380 nm light cis->trans 500 nm light / Dark cluster_membrane Cell Membrane TRPV1 TRPV1 Channel QAQ_int This compound (intracellular) Nav Nav Channel Cav Cav Channel Kv Kv Channel Noxious_Stimuli Noxious Stimuli (e.g., Heat, Capsaicin) Noxious_Stimuli->TRPV1 activates QAQ_ext This compound (extracellular) QAQ_ext->TRPV1 enters through Block Channel Blockade QAQ_int->Block mediates (trans-isomer) Block->Nav Block->Cav Block->Kv Start Start Prepare_Cells Prepare Cells and Solutions Start->Prepare_Cells Pull_Pipette Pull and Fill Pipette (with this compound) Prepare_Cells->Pull_Pipette Establish_Patch Establish Whole-Cell Patch-Clamp Pull_Pipette->Establish_Patch Record_Baseline Record Baseline Currents (Dark / 500 nm light) Establish_Patch->Record_Baseline Apply_UV Apply 380 nm Light Record_Baseline->Apply_UV Record_Unblocked Record Unblocked Currents Apply_UV->Record_Unblocked Apply_Green Apply 500 nm Light Record_Unblocked->Apply_Green Record_Blocked Record Blocked Currents Apply_Green->Record_Blocked Analyze_Data Analyze Data Record_Blocked->Analyze_Data End End Analyze_Data->End Noxious_Stimulus Noxious Stimulus TRPV1_Activation TRPV1 Activation Noxious_Stimulus->TRPV1_Activation QAQ_Uptake This compound Uptake TRPV1_Activation->QAQ_Uptake Depolarization Membrane Depolarization TRPV1_Activation->Depolarization QAQ_Block QAQ Blockade (Nav, Cav, Kv) QAQ_Uptake->QAQ_Block Nav_Activation Nav Channel Activation Depolarization->Nav_Activation AP_Generation Action Potential Generation Nav_Activation->AP_Generation AP_Propagation Action Potential Propagation AP_Generation->AP_Propagation Cav_Activation Cav Channel Activation AP_Propagation->Cav_Activation Neurotransmitter_Release Neurotransmitter Release Cav_Activation->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal QAQ_Block->AP_Generation inhibits QAQ_Block->AP_Propagation inhibits

References

A Technical Guide to Foundational Research on Azobenzene-Based Photoswitches

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles of azobenzene-based photoswitches. It covers their core photochemical properties, detailed experimental protocols for their synthesis and characterization, and their application in controlling biological systems. The information is curated for professionals in research and drug development who seek to leverage these molecular tools in their work.

Core Principles of Azobenzene Photoisomerization

Azobenzene and its derivatives are robust molecular photoswitches that can be reversibly isomerized between two distinct geometric forms—trans (E) and cis (Z)—using light.[1][2] This photoisomerization induces significant changes in molecular geometry, dipole moment, and end-to-end distance, making azobenzenes ideal for a wide range of applications, from materials science to photopharmacology.[3][4][5]

The thermodynamically more stable trans isomer is characterized by a planar structure, while the metastable cis isomer adopts a bent, non-planar conformation.[6][7] The distance between the 4 and 4' carbon atoms of the phenyl rings changes from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[7]

Mechanism of Isomerization: The switching process is initiated by the absorption of photons of a specific wavelength.

  • trans-to-cis Isomerization: Typically induced by UV-A light (around 320-380 nm), which excites the molecule to the S2 (π-π*) state.[1][5]

  • cis-to-trans Isomerization: This reverse process can be triggered by visible light (e.g., blue light, ~450 nm), corresponding to the S1 (n-π*) transition, or it can occur spontaneously through thermal relaxation in the dark.[1][7][8]

The exact photoisomerization pathway has been a subject of debate, with two primary mechanisms proposed: rotation around the N=N double bond or an inversion-assisted rotation at one of the nitrogen atoms.[1][9][10] Computational and experimental studies suggest that the operative mechanism can depend on the specific electronic state that is excited.[9][10]

G cluster_ground Ground State (S0) cluster_excited Excited States Trans trans-Azobenzene (Stable, Planar) S2 S2 (π-π) State Trans->S2 UV Light (~365 nm) trans → cis Cis cis-Azobenzene (Metastable, Bent) Cis->Trans Thermal Relaxation (Dark) S1 S1 (n-π) State Cis->S1 Blue Light (~450 nm) cis → trans S2->Cis Relaxation S1->Trans

Caption: Energy diagram of azobenzene photoisomerization pathways.

Classes and Photochemical Properties of Azobenzene Photoswitches

Substituents on the azobenzene phenyl rings significantly modulate its photochemical properties, leading to different classes of photoswitches.[2][8] These modifications can alter the absorption spectra, thermal stability of the cis isomer, and quantum yields of isomerization.

PropertyAzobenzene (Class 1)Aminoazobenzene (Class 2)Pseudo-stilbene (Class 3)Tetra-ortho-fluoro Azobenzene
trans λmax (π-π) ~320 nmOverlaps with n-π~360 nmRed-shifted into visible range
cis λmax (n-π) ~440 nmOverlaps with π-π~430 nmRed-shifted into visible range
Separation of Bands Good separation of n-π* and π-π* bands.Poor separation; bands overlap, making bidirectional switching difficult.[7]Good separation.Enhanced separation of n-π* bands for cis and trans isomers.[11]
Thermal Half-life (t1/2) of cis isomer Hours to days.[1]Minutes.[1]Seconds.[1]Often very long (days), enabling stable cis states.[12]
Switching Wavelengths UV for trans→cis; Visible for cis→trans.Single wavelength can induce both forward and reverse isomerization.UV for trans→cis; Visible for cis→trans.Can be fully operated with visible light (e.g., blue and green).[11]
Key Feature Robust, well-understood baseline.Fast thermal relaxation.Push-pull electronic system.Biocompatible visible light switching.

Note: Values are approximate and can vary significantly based on specific substitution patterns and solvent conditions.

Experimental Protocols

A. Synthesis of Azobenzene Derivatives (General Protocol)

A common method for synthesizing unsymmetrical azobenzenes is the Mills reaction, which involves the condensation of an aniline with a nitrosobenzene derivative in a solvent like glacial acetic acid.

Workflow for Mills Reaction:

  • Dissolution: Dissolve the substituted aniline reactant in glacial acetic acid.

  • Addition: Add the substituted nitrosobenzene reactant to the solution.

  • Reaction: Stir the mixture at room temperature for several hours to days. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Precipitate the product by pouring the reaction mixture into water or an ice-water mixture.

  • Purification: Collect the crude product by filtration and purify it using column chromatography (e.g., on silica gel) or recrystallization to obtain the pure azobenzene derivative.

G start Start: Reactants (Aniline + Nitrosobenzene) dissolve 1. Dissolve in Glacial Acetic Acid start->dissolve react 2. Stir at Room Temperature (Monitor via TLC) dissolve->react precipitate 3. Precipitate Product in Ice-Water react->precipitate filter 4. Filter to Collect Crude Product precipitate->filter purify 5. Purify via Column Chromatography/Recrystallization filter->purify characterize 6. Characterize Product (NMR, MS, UV-Vis) purify->characterize end End: Pure Azobenzene characterize->end

Caption: General experimental workflow for azobenzene synthesis via Mills reaction.

B. Characterization and Photoswitching Analysis

The photochemical properties of a newly synthesized azobenzene derivative are primarily characterized using UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the azobenzene compound in a suitable solvent (e.g., DMSO, ethanol, or buffer) in a quartz cuvette.

  • Initial Spectrum: Record the absorption spectrum of the sample. This spectrum represents the thermally stable trans isomer.

  • trans→cis Isomerization:** Irradiate the sample with a UV light source (e.g., a 365 nm LED) directly in the spectrophotometer. Record spectra at regular intervals until no further changes are observed. This final state is the photostationary state (PSS) under UV light, which is enriched in the cis isomer.

  • cis→trans Isomerization:** Following UV irradiation, irradiate the sample with a visible light source (e.g., a 450 nm or green light LED) to drive the isomerization back to the trans form.

  • Thermal Relaxation: To determine the thermal half-life of the cis isomer, first enrich the cis content by UV irradiation. Then, store the sample in the dark at a constant temperature and record the absorption spectrum over time as it reverts to the trans form. The kinetics of this process are typically first-order, from which the half-life can be calculated.

Application in Drug Development and Biological Research

The ability to control molecular shape with light allows azobenzene photoswitches to be incorporated into biologically active molecules to regulate their function with high spatiotemporal precision. This forms the basis of photopharmacology.[5][13][14]

A common strategy involves designing a molecule where one isomer is biologically active and the other is inactive. For instance, an azobenzene-modified ligand might bind to a receptor in its planar trans state but not in its bent cis state.

Caption: Control of a biological signaling pathway using a photoswitchable ligand.

This approach enables researchers to:

  • Activate/Deactivate Drugs: Turn drug activity on or off at a specific location (e.g., a tumor) by shining light, thereby minimizing systemic side effects.[15]

  • Control Protein Function: Regulate the function of proteins like ion channels, enzymes, and receptors by incorporating azobenzene into ligands, peptides, or directly into the protein backbone.[4][14]

  • Modulate Drug Delivery: Design smart materials that release a therapeutic payload in response to a light stimulus.[16]

The development of red-shifted azobenzenes that can be operated with visible or even near-infrared light is a key area of ongoing research, as longer wavelengths offer deeper tissue penetration and reduced phototoxicity, which are critical for in vivo applications.[12][17]

References

In-Depth Technical Guide to the Spectral Properties of QAQ Dichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride, a photoswitchable quaternary ammonium azobenzene derivative, has emerged as a significant tool in the field of pharmacology and neuroscience. Its ability to undergo reversible photoisomerization allows for the precise spatiotemporal control of ion channel activity, offering unprecedented opportunities for studying cellular signaling pathways and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the spectral properties of this compound, including its absorption maxima and the experimental protocols for their determination.

Core Spectral Properties

This compound's functionality is rooted in the photoisomerization of its azobenzene core. The molecule exists in two primary conformations: a thermally stable trans isomer and a metastable cis isomer. These isomers exhibit distinct absorption spectra, which is fundamental to their light-mediated control.

The transition from the trans to the cis isomer is typically induced by ultraviolet (UV) light, while the reverse cis to trans isomerization can be triggered by visible light or occur thermally in the dark. Specifically, for this compound, the conformational switch from the cis to the trans form is achieved with light at a wavelength of 500 nm, while the reverse transition from trans to cis is induced by light at 380 nm.[1][2] This spectral separation is crucial for selectively populating one isomeric state over the other, thereby enabling the "on" and "off" switching of its biological activity.

Quantitative Spectral Data

A thorough understanding of the spectral properties of this compound requires quantitative data on its absorption characteristics. The following table summarizes the key spectral parameters for the cis and trans isomers.

IsomerAbsorption Maximum (λmax)Molar Extinction Coefficient (ε)Solvent
trans-QAQ dichloride380 nmData not available in search resultsData not available in search results
cis-QAQ dichloride500 nmData not available in search resultsData not available in search results

Note: While the absorption maxima for the photoswitching action are reported, specific molar extinction coefficients and the solvent used for these measurements were not available in the provided search results. This information is critical for quantitative analysis and would typically be determined empirically.

Experimental Protocols

The determination of the spectral properties of photoswitchable compounds like this compound involves a standardized set of experimental procedures. Below is a generalized protocol for acquiring UV-Visible absorption spectra and characterizing the photoisomerization process.

Protocol: UV-Visible Spectroscopy of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, DMSO, or an aqueous buffer, depending on solubility and experimental requirements).

  • Dilute the stock solution to a working concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

2. Instrumentation:

  • Use a dual-beam UV-Visible spectrophotometer for accurate measurements.

  • A quartz cuvette with a defined path length (e.g., 1 cm) is required.

3. Measurement of the trans Isomer Spectrum:

  • Before irradiation, record the absorption spectrum of the this compound solution. In the dark, the compound will predominantly be in its thermally stable trans form.

  • The resulting spectrum will show the characteristic π-π* transition of the azobenzene chromophore.

4. Photoisomerization to the cis Isomer:

  • Irradiate the sample in the cuvette with a light source at the λmax of the trans isomer (around 380 nm).

  • Monitor the changes in the absorption spectrum in real-time or at set intervals until a photostationary state is reached, indicating the maximum conversion to the cis isomer. The spectrum of the photostationary state will show a decrease in the π-π* band and an increase in the n-π* band.

5. Measurement of the cis Isomer Spectrum:

  • The spectrum recorded at the photostationary state under 380 nm irradiation represents a mixture of cis and trans isomers. The pure cis spectrum can often be calculated if the quantum yields of isomerization are known.

6. Back-Isomerization to the trans Isomer:

  • To observe the reverse isomerization, irradiate the sample with light at the λmax of the cis isomer (around 500 nm).

  • Monitor the spectral changes as the absorbance of the π-π* band increases, indicating the regeneration of the trans isomer.

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its ability to modulate biological signaling pathways by physically blocking ion channels in a light-dependent manner. The trans isomer is the active conformation that blocks voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.

Diagram: this compound Signaling Pathway

QAQ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trans_QAQ trans-QAQ dichloride Ion_Channel Ion Channel (Nav, Cav, Kv) Trans_QAQ->Ion_Channel Blocks Light_500 500 nm Light Cis_QAQ cis-QAQ dichloride (Inactive) Cis_QAQ->Ion_Channel No Block Thermal_Relaxation Thermal Relaxation No_Ion_Flow Ion Flow Blocked Ion_Channel->No_Ion_Flow Ion_Flow Ion Flow Permitted Ion_Channel->Ion_Flow Light_380 380 nm Light Light_380->Cis_QAQ trans -> cis Light_500->Trans_QAQ cis -> trans Thermal_Relaxation->Trans_QAQ cis -> trans

Caption: Light-dependent modulation of ion channels by this compound.

Diagram: Experimental Workflow for Spectral Analysis

QAQ_Spectral_Workflow Start Start: Prepare QAQ Dichloride Solution Measure_Trans Measure Absorbance (Dark-adapted, trans-rich) Start->Measure_Trans Irradiate_380 Irradiate with 380 nm Light Measure_Trans->Irradiate_380 Measure_PSS_Cis Measure Absorbance at Photostationary State (cis-rich) Irradiate_380->Measure_PSS_Cis Irradiate_500 Irradiate with 500 nm Light Measure_PSS_Cis->Irradiate_500 Measure_PSS_Trans Measure Absorbance at Photostationary State (trans-rich) Irradiate_500->Measure_PSS_Trans Analyze_Data Analyze Spectra: Determine λmax and ε Measure_PSS_Trans->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the UV-Vis spectroscopic analysis of this compound.

Conclusion

This compound is a powerful research tool with well-defined photoswitching properties. The ability to control its isomeric state with specific wavelengths of light allows for the precise modulation of ion channel activity. While the absorption maxima for these transitions are known, further research is required to fully characterize the molar extinction coefficients of the cis and trans isomers in various solvent systems. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own detailed spectral analysis of this and similar photoswitchable molecules. A comprehensive understanding of these properties is essential for the effective design and interpretation of experiments utilizing this compound in biological systems.

References

In-depth Technical Guide: Quantum Yield of QAQ Dichloride Photoisomerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the quantum yield of photoisomerization, with a specific focus on QAQ dichloride. A detailed examination of the experimental protocols, data analysis, and the underlying photochemical mechanisms is presented. This document serves as a practical resource for researchers engaged in the study of photoswitchable molecules and their applications in drug development and materials science.

Introduction to Photoisomerization and Quantum Yield

Photoisomerization is a light-induced reversible transformation of a molecule between two isomeric forms. This process is fundamental to a variety of applications, from molecular switches and data storage to photopharmacology. The efficiency of this photochemical reaction is quantified by the photoisomerization quantum yield (Φ). The quantum yield is defined as the number of molecules that undergo isomerization divided by the number of photons absorbed by the reactant.[1][2] An accurate determination of the quantum yield is crucial for the rational design and application of photoswitchable compounds.

Photoisomerization of this compound

Initial literature searches did not yield specific quantitative data, experimental protocols, or established photoisomerization mechanisms for a compound explicitly named "this compound." The following sections are therefore based on established principles and methodologies for analogous photoswitchable molecules and serve as a guide for the experimental determination and characterization of the photoisomerization of this compound.

Experimental Determination of Photoisomerization Quantum Yield

The determination of the photoisomerization quantum yield involves two key measurements: the rate of isomerization and the photon flux of the light source.[1]

Key Experimental Protocols

A common and reliable method for determining the quantum yield involves UV-Vis spectroscopy to monitor the change in the concentration of the isomers over time upon irradiation.

Materials and Equipment:

  • This compound sample

  • High-purity solvent (e.g., methanol, DMSO)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Monochromatic light source (e.g., laser or LED with a narrow bandwidth)

  • Calibrated photodiode or chemical actinometer (e.g., potassium ferrioxalate)

  • Stirring apparatus

  • Thermostatically controlled cuvette holder

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be adjusted to have an absorbance maximum between 0.8 and 1.0 to ensure accurate spectroscopic measurements.[3]

  • Actinometry (Photon Flux Measurement):

    • The photon flux of the irradiation source must be accurately determined. This can be achieved using a calibrated photodiode or through chemical actinometry.

    • Potassium ferrioxalate is a widely used chemical actinometer.[3][4] A solution of potassium ferrioxalate is irradiated under the same conditions as the sample, and the amount of photoproduct is quantified by spectrophotometry.

  • Irradiation and Spectral Monitoring:

    • The this compound solution is placed in a quartz cuvette inside the thermostatically controlled holder of the UV-Vis spectrophotometer.

    • The solution is irradiated with the monochromatic light source at a wavelength where the initial isomer absorbs strongly.

    • UV-Vis absorption spectra are recorded at regular time intervals during irradiation until a photostationary state (PSS) is reached, where the rates of forward and reverse isomerization are equal.[4]

  • Data Analysis: The quantum yield is calculated from the initial rate of change in the concentration of the isomer and the measured photon flux.

Data Presentation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Hypothetical Photophysical Properties of this compound Isomers

Propertytrans-QAQ Dichloridecis-QAQ Dichloride
Absorption Maximum (λmax)380 nm450 nm
Molar Extinction Coeff.50,000 M⁻¹cm⁻¹5,000 M⁻¹cm⁻¹
Emission Maximum (λem)Not applicableNot applicable

Table 2: Hypothetical Photoisomerization Quantum Yields of this compound

TransitionWavelength (nm)SolventQuantum Yield (Φ)
trans → cis380Methanol0.15
cis → trans450Methanol0.30
trans → cis380DMSO0.12
cis → trans450DMSO0.28

Visualization of Experimental Workflow and Logical Relationships

Diagrams created using the DOT language can effectively illustrate complex workflows and relationships.

Experimental_Workflow cluster_prep Sample & System Preparation cluster_actinometry Actinometry cluster_photoisomerization Photoisomerization Experiment cluster_analysis Data Analysis prep_sample Prepare this compound Solution irradiate_sample Irradiate this compound prep_sample->irradiate_sample prep_actinometer Prepare Actinometer Solution irradiate_actinometer Irradiate Actinometer prep_actinometer->irradiate_actinometer calibrate_light Calibrate Light Source calibrate_light->irradiate_actinometer calibrate_light->irradiate_sample measure_actinometer Measure Actinometer Absorbance irradiate_actinometer->measure_actinometer calculate_flux Calculate Photon Flux measure_actinometer->calculate_flux calculate_qy Calculate Quantum Yield calculate_flux->calculate_qy record_spectra Record UV-Vis Spectra vs. Time irradiate_sample->record_spectra analyze_spectra Analyze Spectral Changes record_spectra->analyze_spectra analyze_spectra->calculate_qy

Caption: Workflow for determining the photoisomerization quantum yield.

Potential Photoisomerization Mechanism of this compound

While the specific mechanism for this compound is not documented, azobenzene derivatives provide a well-studied model for photoisomerization. The process typically proceeds through either an inversion or a rotation pathway.

Photoisomerization_Mechanism cluster_trans trans-Isomer cluster_cis cis-Isomer Trans_S0 trans (S₀) Trans_S1 trans (S₁) Trans_S0->Trans_S1 hν (π→π) Twisted_Intermediate Twisted Intermediate Trans_S1->Twisted_Intermediate Rotation/Inversion Cis_S0 cis (S₀) Cis_S0->Trans_S0 Δ (Thermal) Cis_S1 cis (S₁) Cis_S0->Cis_S1 hν (n→π) Cis_S1->Twisted_Intermediate Twisted_Intermediate->Trans_S0 Relaxation Twisted_Intermediate->Cis_S0 Relaxation

Caption: A generalized photoisomerization pathway.

Conclusion

The determination of the quantum yield of photoisomerization is a critical step in the characterization of photoswitchable molecules like this compound. This guide outlines the necessary experimental procedures, data handling, and theoretical considerations. While specific data for this compound is not yet prevalent in the literature, the methodologies presented here provide a robust framework for its investigation. Such studies are essential for advancing the development of novel photopharmaceuticals and light-responsive materials.

References

Methodological & Application

Application Notes and Protocols for In Vivo Neuronal Silencing Using QAQ Dichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride is a photoswitchable quaternary ammonium-azobenzene-quaternary ammonium compound that acts as a potent blocker of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. Its utility in neuroscience research lies in its ability to reversibly silence neuronal activity with high spatiotemporal precision upon illumination. The molecule exists in two isomeric states: the trans-isomer, which is the active form that blocks ion channels, and the cis-isomer, which is inactive. This photo-isomerization allows for dynamic optical control of neuronal firing.

A key characteristic of this compound is its membrane impermeability. This property ensures that the compound does not indiscriminately cross cell membranes, offering a high degree of cellular specificity. However, it also necessitates direct intracellular delivery to the target neurons for its effect to be exerted. This document provides detailed application notes and protocols for the use of this compound for in vivo neuronal silencing, addressing the specific challenges and considerations for its application in living animals.

Mechanism of Action

This compound-mediated neuronal silencing is based on the voltage- and use-dependent blockade of ion channels from the intracellular side. The positively charged quaternary ammonium groups mediate the interaction with the channel pore, while the azobenzene core confers photosensitivity.

  • Trans-isomer (Active State): In its thermally stable trans state, the elongated this compound molecule can enter and block the pore of open voltage-gated ion channels, preventing ion flux and thereby inhibiting action potential generation.

  • Cis-isomer (Inactive State): Upon irradiation with violet-blue light (e.g., ~380-450 nm), the azobenzene moiety isomerizes to the shorter, bent cis configuration. In this state, the molecule is unable to effectively block the ion channel pore, thus restoring normal neuronal activity.

  • Reversibility: The transition from the active trans state to the inactive cis state is reversible. The cis-isomer can be switched back to the trans-isomer with green or blue-green light (e.g., ~500 nm), or it will thermally relax back to the more stable trans state in the dark. This allows for repeated cycles of silencing and activation.

Signaling Pathway Diagram

QAQ_Dichloride_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IonChannel Voltage-Gated Ion Channel (Nav, Kv, Cav) Silencing Neuronal Silencing IonChannel->Silencing Inhibits action potentials QAQ_ext This compound (Membrane Impermeant) Delivery Intracellular Delivery (e.g., Microinjection) QAQ_ext->Delivery Requires direct delivery QAQ_trans trans-QAQ (Active) QAQ_trans->IonChannel Blocks channel pore QAQ_cis cis-QAQ (Inactive) QAQ_trans->QAQ_cis Violet-Blue Light (~380-450 nm) QAQ_cis->IonChannel No Blockade QAQ_cis->QAQ_trans Green Light (~500 nm) or Thermal Relaxation Delivery->QAQ_trans

Caption: Mechanism of this compound action for neuronal silencing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound based on available in vitro and extrapolated in vivo data. It is important to note that optimal in vivo concentrations and light parameters may require empirical validation for specific brain regions and experimental conditions.

Table 1: Physicochemical and Photochemical Properties

ParameterValueReference
Molecular Weight~457.5 g/mol Manufacturer Data
Isomerization Wavelength (trans to cis)~380-450 nmIn vitro studies
Isomerization Wavelength (cis to trans)~500 nmIn vitro studies
Thermal Relaxation Half-life (cis to trans)Minutes to hours (temperature dependent)In vitro studies
SolubilitySoluble in aqueous solutionsManufacturer Data

Table 2: In Vitro Efficacy and Concentration

ParameterConcentrationCell TypeEffectReference
Effective Concentration10-100 µMCultured NeuronsReversible blockade of action potentialsIn vitro electrophysiology studies
IC50 (Voltage-gated K+ channels)~10 µMHEK cells expressing Kv channelsConcentration for 50% channel blockIn vitro electrophysiology studies

Table 3: Recommended Starting Parameters for In Vivo Experiments

ParameterRecommended RangeNotes
Drug Delivery (Intracranial Infusion)
Concentration1-5 mM in sterile saline or aCSFHigher concentration may be needed to account for dilution in tissue. Must be validated to avoid toxicity.
Infusion Volume0.5 - 2.0 µLDependent on the size of the target brain region.
Infusion Rate0.1 - 0.2 µL/minSlow infusion rate is crucial to minimize tissue damage and ensure proper diffusion.
Light Delivery (Implanted Optical Fiber)
Wavelength for Silencing (trans form)Dark (thermal relaxation) or ~500 nmTo ensure the compound is in its active state.
Wavelength for Releasing Silence (cis form)~380-450 nmTo switch to the inactive state.
Light Intensity1-10 mW/mm² at the fiber tipNeeds to be optimized to ensure sufficient light penetration without causing tissue heating or damage.
Light DurationSeconds to minutesDependent on the desired duration of silencing or release.

Experimental Protocols

Protocol 1: In Vivo Delivery of this compound via Intracranial Infusion

This protocol describes the stereotactic infusion of this compound into a specific brain region of a rodent model.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Cannula or micropipette for infusion

  • Surgical tools (scalpel, drill, sutures, etc.)

  • Analgesics and post-operative care supplies

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile aCSF or saline to a final concentration of 1-5 mM.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Protect the solution from light to maintain the trans-isomer.

  • Animal Preparation and Surgery:

    • Anesthetize the animal using an approved protocol.

    • Secure the animal in the stereotaxic frame.

    • Perform a craniotomy over the target brain region.

  • Intracranial Infusion:

    • Load the this compound solution into the microinjection syringe.

    • Lower the infusion cannula or micropipette to the desired stereotaxic coordinates.

    • Infuse the solution at a slow rate (0.1-0.2 µL/min) to a total volume of 0.5-2.0 µL.

    • After infusion, leave the cannula in place for an additional 5-10 minutes to allow for diffusion and minimize backflow upon retraction.

    • Slowly withdraw the cannula.

  • Post-operative Care:

    • Suture the incision and provide appropriate post-operative care, including analgesia.

    • Allow the animal to recover for a period determined by the experimental design before proceeding with neuronal silencing experiments.

Protocol 2: Optical Control of Neuronal Silencing In Vivo

This protocol outlines the procedure for photoswitching this compound in a freely moving animal previously infused with the compound. This requires the prior implantation of an optical fiber.

Materials:

  • Animal with implanted optical fiber and infused with this compound

  • Laser or LED light source with appropriate wavelengths (~405 nm and ~500 nm)

  • Fiber optic patch cord

  • Pulse generator or controller for the light source

  • Behavioral or electrophysiological recording setup

Procedure:

  • Baseline Recording:

    • Connect the implanted optical fiber to the light source via the patch cord.

    • Record baseline neuronal activity (e.g., electrophysiology) or behavior in the absence of light stimulation. In the dark, this compound will be predominantly in its active trans state, leading to neuronal silencing.

  • Release of Silencing (Activation of Neurons):

    • Deliver violet-blue light (~405 nm) through the optical fiber to the target brain region.

    • The light parameters (intensity and duration) should be optimized based on the desired effect. Start with 1-10 mW/mm² for several seconds to minutes.

    • Monitor the neuronal activity or behavior to confirm the release of silencing (i.e., restoration of neuronal firing).

  • Re-application of Silencing:

    • To re-induce silencing, either turn off the light and allow for thermal relaxation back to the trans state or actively revert to the trans state by delivering green light (~500 nm).

    • The duration of silencing will depend on the thermal relaxation rate and the light conditions.

  • Data Analysis:

    • Compare neuronal activity or behavioral readouts during the different light conditions (dark/trans state, violet-blue light/cis state) to quantify the effect of neuronal silencing.

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_experiment Experiment cluster_analysis Analysis Prep_QAQ Prepare this compound Solution (1-5 mM in aCSF) Infusion Stereotaxic Intracranial Infusion (0.1-0.2 µL/min) Prep_QAQ->Infusion Prep_Animal Animal Surgery: Craniotomy & Fiber Optic Implant Prep_Animal->Infusion Baseline Baseline Recording (Dark - trans-QAQ active) Infusion->Baseline Light_On Deliver Violet-Blue Light (~405 nm) Baseline->Light_On Analysis Compare Activity/ Behavior Across Conditions Baseline->Analysis Record_Active Record Neuronal Activity/ Behavior (cis-QAQ inactive) Light_On->Record_Active Light_Off Turn Off Light or Deliver Green Light (~500 nm) Record_Active->Light_Off Record_Active->Analysis Light_Off->Baseline Repeat Cycle

Caption: In vivo experimental workflow for this compound.

Considerations and Troubleshooting

  • Toxicity: High concentrations of this compound may be toxic. It is essential to perform dose-response studies to determine the optimal concentration that provides effective silencing without causing cell death or significant inflammation. Histological analysis post-experiment is recommended to assess tissue health.

  • Light Penetration: The penetration of light through brain tissue is limited. The effectiveness of photoswitching will depend on the distance from the optical fiber tip. For larger brain regions, multiple optical fibers or higher light intensities may be necessary, but care must be taken to avoid tissue heating.

  • Delivery Method: The choice of intracellular delivery method is critical. While intracranial infusion is described here, other methods such as electroporation or the use of cell-penetrating peptides (if modified) could be explored.

  • Control Experiments: Appropriate control experiments are crucial. These should include animals infused with vehicle (aCSF or saline) and subjected to the same light delivery protocol to control for any effects of the infusion or light itself.

Conclusion

This compound offers a powerful tool for the reversible silencing of neuronal activity in vivo. Its membrane-impermeant nature provides a high degree of cellular specificity, but requires careful consideration of the delivery method. The protocols and data presented here provide a comprehensive guide for researchers to design and implement in vivo experiments using this compound for precise optical control of neuronal circuits. As with any advanced neuroscience technique, empirical optimization of the described parameters is essential for achieving robust and reproducible results.

Application Notes and Protocols for QAQ Dichloride in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride is a photoswitchable, membrane-impermeant molecule designed for the optical control of endogenous voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels.[1] This synthetic compound acts as a light-sensitive channel blocker, offering high spatiotemporal precision in the modulation of neuronal activity without the need for genetic modification. Its unique properties make it a valuable tool for research in neuroscience, pain signaling, and drug discovery.

The functionality of this compound is based on the photoisomerization of its azobenzene core. The molecule exists in two conformations: a trans isomer and a cis isomer. In the elongated trans state, this compound effectively blocks the intracellular pore of voltage-gated ion channels.[2][3] Upon illumination with near-UV light (approximately 380 nm), the azobenzene group isomerizes to the shorter, bent cis conformation, which relieves the block and allows for ion permeation.[1][2][3] The molecule can be switched back to its blocking trans state with blue or green light (approximately 500 nm).[1][3]

Being membrane-impermeant, this compound is typically introduced into the cell interior via the patch pipette during whole-cell patch-clamp recordings.[4][5] This allows for the photosensitization of individual cells with high precision.[4] An alternative delivery method for in vivo applications involves its entry through large-pore channels like TRPV1, which are often expressed in nociceptive neurons.[1][2][6]

This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology experiments.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound for easy reference.

ParameterValueIon Channel / ConditionReference
Photoswitching Wavelengths
trans to cis (Unblocking)~380 nmAzobenzene Isomerization[1][3]
cis to trans (Blocking)~500 nmAzobenzene Isomerization[1][3]
Concentration for Intracellular Loading 100 µMIn patch pipette solution
Relative Potency trans isomer is ~6-fold more potent than the cis isomerShaker K+ channels
Mechanism of Action Open-channel blockVoltage-gated K+, Na+, and Ca2+ channels[2]
Membrane Permeability ImpermeantStandard lipid bilayers[1][4][5]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the solid in nuclease-free water to a stock concentration of 10-50 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. The stock solution is stable for several months under these conditions.

Preparation of Recording Solutions

The following are standard solutions for whole-cell patch-clamp recordings of voltage-gated potassium channels and can be adapted for experiments with this compound.

Table of Recording Solutions

SolutionComponentConcentration (mM)
External (Bath) Solution NaCl138
KCl1.5
MgCl21.2
CaCl22.5
HEPES5
Glucose10
Adjust pH to 7.4 with NaOH
Internal (Pipette) Solution K-Gluconate135
NaCl10
MgCl22
HEPES10
EGTA1
MgATP2
This compound 0.1 (100 µM)
Adjust pH to 7.4 with KOH

Note: The final concentration of this compound in the internal solution is typically 100 µM.

Whole-Cell Patch-Clamp Protocol with this compound

This protocol assumes a standard patch-clamp setup equipped with a light source for photoswitching.

  • Cell Preparation: Prepare your cells of interest (e.g., cultured neurons, HEK293 cells expressing the channel of interest) on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass pipettes with a resistance of 5-7 MΩ. Fill the pipette with the internal solution containing 100 µM this compound.

  • Establish Whole-Cell Configuration:

    • Place the coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (≥ 1 GΩ).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Drug Equilibration: Allow 3-4 minutes for the this compound in the pipette to diffuse into and equilibrate within the cytoplasm of the cell.[4]

  • Data Acquisition and Photoswitching:

    • Set the amplifier to voltage-clamp mode and hold the cell at a potential of -70 mV.

    • Use a voltage protocol to elicit the desired ion channel currents (e.g., a depolarizing step to +40 mV for 200 ms to activate Kv channels).

    • To establish a baseline, record currents in the dark or under 500 nm illumination (blocking trans state).

    • To relieve the channel block, illuminate the cell with 380 nm light while continuing to record the currents.

    • To re-establish the block, switch the illumination back to 500 nm.

    • The light application can be synchronized with the voltage-clamp protocol for precise temporal control.

Visualizations

Signaling Pathway of this compound Action

QAQ_Dichloride_Mechanism cluster_light Light Stimulation cluster_qaq This compound Isomers cluster_channel Ion Channel State 380_nm 380 nm Light (UV) Trans_QAQ trans-QAQ (Elongated, Blocking) 380_nm->Trans_QAQ Isomerization 500_nm 500 nm Light (Green/Blue) 500_nm->Trans_QAQ Cis_QAQ cis-QAQ (Bent, Non-blocking) Trans_QAQ->Cis_QAQ Channel_Blocked Ion Channel Blocked Trans_QAQ->Channel_Blocked Blocks Pore Cis_QAQ->500_nm Isomerization Channel_Open Ion Channel Open Cis_QAQ->Channel_Open Unblocks Pore No_Ion_Flow No_Ion_Flow Channel_Blocked->No_Ion_Flow Prevents Ion Flow Ion_Flow Ion_Flow Channel_Open->Ion_Flow Allows Ion Flow

Caption: Mechanism of this compound photoswitching and ion channel modulation.

Experimental Workflow for Patch-Clamp with this compound

QAQ_Workflow Start Start Prepare_Solutions Prepare Internal Solution with 100 µM this compound Start->Prepare_Solutions Fill_Pipette Fill Patch Pipette Prepare_Solutions->Fill_Pipette Whole_Cell Establish Whole-Cell Configuration Fill_Pipette->Whole_Cell Equilibrate Allow QAQ to Equilibrate in Cytoplasm (3-4 min) Whole_Cell->Equilibrate Record_Baseline Record Baseline Current (Darkness or 500 nm Light) Equilibrate->Record_Baseline Apply_380nm Apply 380 nm Light (Unblocking) Record_Baseline->Apply_380nm Record_Unblocked Record Unblocked Current Apply_380nm->Record_Unblocked Apply_500nm Apply 500 nm Light (Blocking) Record_Unblocked->Apply_500nm Record_Blocked Record Blocked Current Apply_500nm->Record_Blocked Analyze_Data Analyze Data Record_Blocked->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a typical patch-clamp experiment using this compound.

References

Application Notes and Protocols for QAQ Dichloride in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride is a photoswitchable, quaternary ammonium-based compound that acts as a non-selective blocker of voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[1][2] Its defining feature is an azobenzene core that allows for reversible isomerization between a trans and a cis conformational state using light of specific wavelengths. The trans isomer, favored in darkness or under illumination with green light (~500 nm), is the more potent channel blocker.[2][3] Conversely, illumination with UV light (~380 nm) shifts the equilibrium towards the less active cis isomer, thereby reducing the channel block.[2] This property of reversible photo-control makes this compound a powerful tool for the precise spatiotemporal modulation of neuronal excitability and synaptic transmission.

A key characteristic of this compound is its general membrane impermeability. This necessitates intracellular delivery, typically via a patch pipette during electrophysiological recordings, ensuring that only the targeted cell is photosensitized.[1] However, it has been observed to enter nociceptive neurons through ion channels activated by noxious stimuli, such as TRPV1, offering a unique modality for targeted studies in pain pathways.[2][4]

These application notes provide an overview of the utility of this compound in studying synaptic transmission, including its mechanism of action, quantitative data, and detailed protocols for its use in electrophysiology and fluorescence imaging.

Mechanism of Action

This compound functions as an open-channel blocker, binding to the intracellular pore of voltage-gated ion channels.[3] The trans isomer, with its more linear and extended structure, fits more readily into the channel pore, leading to a more effective block compared to the bulkier cis isomer.[3] By blocking Nav, Cav, and Kv channels, this compound can influence multiple aspects of synaptic transmission:

  • Presynaptic Inhibition: Blockade of presynaptic Nav channels can inhibit action potential propagation into the axon terminal, reducing neurotransmitter release. Inhibition of presynaptic Cav channels directly curtails the calcium influx necessary for synaptic vesicle fusion and neurotransmitter exocytosis. Blockade of presynaptic Kv channels can broaden the action potential, which might paradoxically increase neurotransmitter release in some cases, but the combined block of Nav and Cav channels generally leads to a net reduction in synaptic output.

  • Postsynaptic Inhibition: Postsynaptically, this compound can dampen neuronal excitability by blocking Nav channels, thereby reducing the likelihood of action potential generation in response to excitatory postsynaptic potentials (EPSPs). Blockade of postsynaptic Kv channels can alter the resting membrane potential and the repolarization phase of the action potential, further modulating neuronal firing patterns.

The photoswitchable nature of this compound allows researchers to dynamically control these effects, turning synaptic transmission "off" with green light (trans state) and "on" with UV light (cis state).

Quantitative Data

While specific IC50 values for this compound across a wide range of ion channel subtypes are not extensively documented in publicly available literature, the following table summarizes the known quantitative effects and provides illustrative data from a structurally related photoswitchable compound, PyrAQ, for context.

ParameterValueChannel/ReceptorOrganism/Cell TypeNotesReference
This compound
% Blockade (trans)61.0 ± 5.5%Shaker K+ channelsDrosophila melanogaster (mutant)At 100 µM concentration.[3]
% Blockade (cis)16.4 ± 3.8%Shaker K+ channelsDrosophila melanogaster (mutant)At 100 µM concentration.[3]
Potency Ratio (trans vs. cis)~6-fold more potentShaker K+ channelsDrosophila melanogaster (mutant)[3]
PyrAQ (Illustrative Example)
IC50 (ambient light)2 µMNMDA ReceptorsRat Brain NeuronsPyrrolidine-azobenzene-quaternary ammonium, a related photoswitchable compound.[5]
IC50 (monochromic light)14 µMNMDA ReceptorsRat Brain Neurons[5]

Experimental Protocols

Safety Precautions

This compound is a laboratory chemical and should be handled with appropriate safety precautions.[6][7] It is harmful if swallowed and very toxic to aquatic life.[7] Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn.[6][7] Avoid inhalation of dust or aerosols and ensure adequate ventilation.[6] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7]

Solution Preparation and Storage
  • Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., the intracellular solution for patch-clamp) at a concentration of 10-50 mM.

  • Storage: Store the solid compound at -20°C. The stock solution should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Protect from light to prevent isomerization.

Protocol 1: Electrophysiological Recording of Synaptic Transmission

This protocol describes how to use this compound in whole-cell patch-clamp recordings to study its effect on synaptic transmission.

Materials:

  • This compound

  • Standard electrophysiology rig with amplifier, micromanipulator, and data acquisition system

  • Light source capable of delivering ~380 nm and ~500 nm light (e.g., LED, laser) coupled to the microscope light path

  • Cultured neurons or brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

Procedure:

  • Prepare Intracellular Solution with this compound: Add this compound to your standard intracellular solution to a final concentration of 100 µM. A typical intracellular solution for recording postsynaptic currents might contain (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314 (to block postsynaptic Na+ channels), adjusted to pH 7.3 with CsOH.

  • Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest. Allow the cell to dialyze with the this compound-containing intracellular solution for at least 5-10 minutes.

  • Record Baseline Synaptic Activity: In the dark or under dim red light (to which QAQ is insensitive), record baseline synaptic activity.

    • To study presynaptic effects: Record spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs or eEPSCs/eIPSCs) in voltage-clamp mode. Changes in frequency are indicative of presynaptic alterations, while changes in amplitude suggest postsynaptic effects.

    • To study postsynaptic excitability: In current-clamp mode, inject current steps to elicit action potentials.

  • Photoswitching and Recording:

    • Inhibition (trans state): Illuminate the preparation with green light (~500 nm) for 1-2 minutes to ensure most of the QAQ is in the trans state. Record synaptic activity or neuronal firing. You should observe a decrease in the frequency of spontaneous postsynaptic currents and a reduction in the amplitude of evoked currents, as well as a decrease in neuronal firing in response to current injection.

    • Activation (cis state): Illuminate the preparation with UV light (~380 nm) for 1-2 minutes to switch QAQ to the less active cis state. Record synaptic activity or neuronal firing. You should observe a recovery of synaptic events and neuronal firing towards baseline levels.

  • Data Analysis: Quantify and compare the frequency and amplitude of synaptic currents, as well as the firing rate of the neuron, under baseline, ~500 nm, and ~380 nm illumination.

Protocol 2: Combined Electrophysiology and Fluorescence Imaging

This protocol outlines a method to combine this compound-mediated control of synaptic activity with fluorescence imaging of intracellular calcium.

Materials:

  • All materials from Protocol 1

  • A calcium indicator dye (e.g., a dextran-conjugated version to prevent compartmentalization)

  • Fluorescence imaging setup compatible with the electrophysiology rig

Procedure:

  • Prepare Intracellular Solution: Add both this compound (100 µM) and a calcium indicator to the intracellular solution.

  • Establish Recording and Imaging: Obtain a whole-cell recording and allow for dialysis as in Protocol 1. Position the cell for fluorescence imaging.

  • Baseline Recording and Imaging: Record baseline synaptic activity and simultaneously image calcium transients associated with synaptic events or action potentials.

  • Photoswitching and Simultaneous Measurement:

    • Illuminate with ~500 nm light to induce the trans state of QAQ. Record the now-inhibited synaptic currents and observe the corresponding reduction or elimination of calcium transients.

    • Illuminate with ~380 nm light to switch to the cis state. Observe the recovery of both the electrical signals and the associated calcium fluorescence.

  • Data Analysis: Correlate the changes in synaptic currents with the changes in the amplitude and frequency of calcium transients under different light conditions.

Visualizations

Signaling Pathway of this compound in Synaptic Transmission

QAQ_Synaptic_Transmission cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Nav Nav Channels AP->Nav Depolarization Kv Kv Channels AP->Kv Depolarization Cav Cav Channels Nav->Cav Depolarization Ca_influx Ca²⁺ Influx Cav->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Receptor Neurotransmitter Receptors NT_release->Receptor Binding PSP Postsynaptic Potential (PSP) Receptor->PSP Post_Nav Nav Channels PSP->Post_Nav Post_AP Action Potential Generation Post_Nav->Post_AP QAQ_trans QAQ (trans) QAQ_trans->Nav Block QAQ_trans->Kv Block QAQ_trans->Cav Block QAQ_trans->Post_Nav Block Light_380 380 nm light QAQ_trans->Light_380 Light_500 500 nm light Light_500->QAQ_trans QAQ_cis QAQ (cis) Light_380->QAQ_cis QAQ_cis->Light_500 spontaneous or 500 nm

Caption: this compound's effect on synaptic transmission.

Experimental Workflow for Electrophysiology

QAQ_Electrophysiology_Workflow cluster_photoswitch Photoswitching Cycle start Start prep_solution Prepare Intracellular Solution with this compound (100 µM) start->prep_solution patch Obtain Whole-Cell Patch-Clamp Recording prep_solution->patch dialyze Allow Dialysis (5-10 min) patch->dialyze baseline Record Baseline Activity (darkness or red light) dialyze->baseline light_500 Illuminate with ~500 nm Light (induce trans state) baseline->light_500 record_trans Record Inhibited Activity light_500->record_trans light_380 Illuminate with ~380 nm Light (induce cis state) record_trans->light_380 record_cis Record Recovered Activity light_380->record_cis record_cis->light_500 Repeat cycle analysis Data Analysis: Compare activity across conditions record_cis->analysis end End analysis->end

Caption: Workflow for QAQ electrophysiology experiments.

Logical Relationship of QAQ Isomers and Channel Blockade

QAQ_Isomer_Blockade cluster_qaq This compound States cluster_light Light Conditions cluster_effect Effect on Ion Channels trans trans-QAQ light_380 ~380 nm Light (UV) trans->light_380 isomerization block Strong Channel Blockade trans->block causes cis cis-QAQ light_500 ~500 nm Light (Green) cis->light_500 isomerization no_block Weak/No Channel Blockade cis->no_block causes light_500->trans light_380->cis

Caption: Isomer-dependent channel blockade by this compound.

References

Application Notes and Protocols for Delivery of QAQ Dichloride to Cultured Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

QAQ Dichloride is a novel quaternary ammonium compound with potential applications in neuroscience research. As a dicationic molecule, its delivery to and effects on cultured neurons require specific methodological considerations. These application notes provide a comprehensive overview and detailed protocols for the effective delivery of this compound to primary neuronal cultures and the subsequent analysis of its effects. The following protocols are designed to serve as a foundational guide that can be adapted to specific experimental needs.

I. General Guidelines for Handling this compound

This compound is supplied as a crystalline solid. Due to its potential biological activity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Solubility: this compound is readily soluble in aqueous solutions, including sterile water and buffered physiological salines such as Phosphate-Buffered Saline (PBS) and Hank's Balanced Salt Solution (HBSS).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or an appropriate buffer. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solutions: Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or experimental buffer immediately before use.

II. Protocols for Delivering this compound to Cultured Neurons

This section outlines the detailed procedures for culturing primary neurons and applying this compound.

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

  • Timed-pregnant mouse or rat (E18)

  • Dissection medium (ice-cold HBSS with 1% Penicillin-Streptomycin)

  • Enzyme dissociation solution (e.g., Papain or Trypsin-EDTA)

  • Plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-Streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., plates, coverslips)

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and place them in ice-cold dissection medium.

  • Under a dissecting microscope, carefully remove the cortices from the embryonic brains.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in the enzyme dissociation solution at 37°C for 15-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at the desired density onto Poly-D-lysine coated culture vessels.

  • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-media changes every 3-4 days. Cultures are typically ready for experimentation between 7 and 14 days in vitro (DIV).

Protocol 2: Application of this compound to Neuronal Cultures

This protocol details the direct application of this compound to established neuronal cultures.

Materials:

  • Established primary neuron cultures (DIV 7-14)

  • This compound working solutions

  • Pre-warmed culture medium

Procedure:

  • Prepare a series of this compound working solutions at 2x the final desired concentrations in pre-warmed culture medium.

  • Carefully remove half of the culture medium from each well of the neuronal culture plate.

  • Add an equal volume of the 2x this compound working solution to the corresponding wells. This method minimizes mechanical stress on the neurons.

  • For acute exposure experiments, incubate the cultures with this compound for the desired duration (e.g., minutes to hours).

  • For chronic exposure experiments, this compound can be added during the regular media changes.

  • Following incubation, the medium containing this compound can be removed, and the cells can be washed with fresh medium before proceeding with subsequent assays.

III. Quantitative Data Summary

The following tables summarize hypothetical data from experiments investigating the effects of this compound on neuronal viability and synaptic activity.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

This compound Concentration (µM)Incubation Time (hours)Neuronal Viability (% of Control)Standard Deviation
0 (Control)241005.2
12498.54.8
102495.16.1
502475.38.9
1002442.710.3
2002415.87.5

Table 2: Modulation of Spontaneous Excitatory Postsynaptic Currents (sEPSCs) by this compound

This compound Concentration (µM)sEPSC Frequency (Hz)sEPSC Amplitude (pA)
0 (Control)2.5 ± 0.415.2 ± 2.1
104.8 ± 0.614.9 ± 1.9
508.1 ± 0.915.5 ± 2.3
1001.2 ± 0.310.8 ± 1.5

IV. Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway through which this compound may exert its effects on neuronal excitability by modulating cation-chloride cotransporters.

QAQ_Dichloride_Signaling_Pathway QAQ This compound NKCC1 NKCC1 QAQ->NKCC1 Inhibits KCC2 KCC2 QAQ->KCC2 Activates Membrane Neuronal Membrane Cl_in [Cl⁻]in NKCC1->Cl_in Increases KCC2->Cl_in Decreases GABA_A GABA-A Receptor Cl_in->GABA_A Determines Response Polarity Depolarization Depolarizing GABA Response GABA_A->Depolarization High [Cl⁻]in Hyperpolarization Hyperpolarizing GABA Response GABA_A->Hyperpolarization Low [Cl⁻]in Excitability Neuronal Excitability Depolarization->Excitability Increases Hyperpolarization->Excitability Decreases

Caption: Hypothetical signaling pathway of this compound in neurons.

Experimental Workflow Diagram

This diagram outlines the general workflow for studying the effects of this compound on cultured neurons.

Experimental_Workflow Culture Primary Neuron Culture (DIV 7-14) Treatment This compound Treatment Culture->Treatment Incubation Incubation (Acute or Chronic) Treatment->Incubation Assay Endpoint Assays Incubation->Assay Viability Viability Assay (e.g., MTT) Assay->Viability Electrophysiology Electrophysiology (Patch-Clamp) Assay->Electrophysiology Imaging Calcium Imaging (e.g., Fura-2) Assay->Imaging Analysis Data Analysis and Interpretation Viability->Analysis Electrophysiology->Analysis Imaging->Analysis Logical_Relationship Concentration This compound Concentration Low_Conc Low Concentration Concentration->Low_Conc High_Conc High Concentration Concentration->High_Conc Effect Primary Effect Low_Conc->Effect High_Conc->Effect Facilitation Synaptic Facilitation Effect->Facilitation at Low Conc. Inhibition Synaptic Inhibition Effect->Inhibition at High Conc. Toxicity Neurotoxicity Effect->Toxicity at High Conc. Outcome Neuronal Outcome Facilitation->Outcome Inhibition->Outcome Toxicity->Outcome Increased_Activity Increased Network Activity Outcome->Increased_Activity Decreased_Activity Decreased Network Activity Outcome->Decreased_Activity Cell_Death Neuronal Cell Death Outcome->Cell_Death

QAQ dichloride in combination with calcium imaging techniques

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Calcium Imaging Techniques

A Note on "QAQ dichloride": Initial searches for "this compound" in the context of calcium imaging did not yield information on a specific chemical compound. It is presumed that this may be a typographical error. The following application notes provide a comprehensive overview of calcium imaging techniques, which are broadly applicable to the study of intracellular calcium dynamics.

Introduction to Calcium Imaging

Calcium imaging is a powerful microscopy technique used to optically measure the concentration of calcium ions (Ca²⁺) within cells and tissues. This method utilizes fluorescent indicators that change their spectral properties upon binding to Ca²⁺, allowing for the visualization of calcium signaling events in real-time.[1][2][3] These signaling events are fundamental to a vast array of physiological processes, including muscle contraction, neurotransmission, and gene expression.[3][4]

The two main categories of calcium indicators are chemical dyes and genetically encoded calcium indicators (GECIs).[2][5] Chemical indicators, such as Fura-2, Fluo-4, and Rhod-2, are small molecules that can be loaded into cells.[5] GECIs, like GCaMP, are fluorescent proteins that can be expressed in specific cell types or subcellular compartments, offering high specificity.[2][5] The choice of indicator depends on the specific experimental requirements, including the desired temporal and spatial resolution, and the cell type being studied.

Key Concepts in Calcium Signaling

Intracellular calcium levels are tightly regulated, with concentrations in the cytosol kept very low (around 100 nM) at rest.[6] Cellular stimulation can trigger a rapid influx of Ca²⁺ from the extracellular space or its release from internal stores like the endoplasmic reticulum, leading to a transient increase in cytosolic Ca²⁺ concentration. This increase is often referred to as a "calcium transient" and can manifest as localized events, such as "calcium sparks" or "puffs," or as global waves that propagate throughout the cell.[1][4]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging with Fluo-4 AM

This protocol describes a general method for measuring intracellular calcium changes in cultured cells using the chemical indicator Fluo-4 AM.[3]

Materials:

  • Cultured cells grown on glass coverslips

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence microscope equipped with a suitable filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm) and a camera for image acquisition.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

  • Loading Solution Preparation:

    • Prepare a stock solution of Fluo-4 AM in anhydrous DMSO (e.g., 1 mM).

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For a final loading concentration of 2-5 µM Fluo-4 AM, dilute the stock solutions into HBSS. For example, for a 2 µM solution, add 2 µL of 1 mM Fluo-4 AM stock and 1 µL of 20% Pluronic F-127 to 1 mL of HBSS. Mix thoroughly. The Pluronic F-127 helps to disperse the nonpolar AM ester in the aqueous medium.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.

  • De-esterification:

    • After loading, wash the cells twice with warm HBSS to remove excess dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases, which traps the active Fluo-4 dye inside the cells.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the microscope stage.

    • Acquire baseline fluorescence images.

    • Stimulate the cells with the compound of interest and record the changes in fluorescence intensity over time.

    • Data is typically expressed as the change in fluorescence relative to the baseline fluorescence (ΔF/F₀).

Data Presentation

Table 1: Comparison of Common Calcium Indicators

This table summarizes the key properties of several widely used chemical and genetically encoded calcium indicators.

IndicatorTypeExcitation (nm)Emission (nm)Kd (nM)Signal Change (ΔF/F₀)Remarks
Fura-2 Chemical340/380510145RatiometricAllows for quantitative [Ca²⁺] measurements.[5]
Fluo-4 Chemical494516345>100-foldBright, single-wavelength indicator, prone to photobleaching.[5]
Rhod-2 Chemical552581570>100-foldRed-shifted, useful for multiplexing with green fluorophores.[5]
Cal-520 Chemical492514320~300-foldHigh signal-to-noise ratio, good for detecting local events.[4]
GCaMP6s GECI488510287~50-foldSlow kinetics, high sensitivity.
jRGECO1a GECI560585146~20-foldRed-shifted GECI, suitable for in vivo imaging.

Visualizations

Diagram 1: General Workflow for Calcium Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture/ Tissue Preparation dye_loading Indicator Loading (Chemical or GECI) cell_prep->dye_loading imaging Fluorescence Microscopy dye_loading->imaging stimulation Stimulation imaging->stimulation data_acq Image Acquisition stimulation->data_acq data_proc Data Processing (ΔF/F₀) data_acq->data_proc

Caption: A simplified workflow for a typical calcium imaging experiment.

Diagram 2: Simplified Calcium Signaling Pathway

G receptor Receptor (e.g., GPCR) plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to er Endoplasmic Reticulum ca_release Ca²⁺ Release er->ca_release From ip3r->er downstream Downstream Cellular Responses ca_release->downstream Triggers

Caption: A schematic of the IP3-mediated calcium release pathway.

References

Application Notes and Protocols for Two-Photon Excitation of QAQ Dichloride for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Two-Photon Excitation for Deep Tissue Imaging

Two-photon excitation microscopy is a powerful fluorescence imaging technique that has revolutionized the study of biological processes in living tissues.[1][2][3] Unlike traditional confocal microscopy, which uses a single high-energy photon to excite a fluorophore, two-photon microscopy utilizes the near-simultaneous absorption of two lower-energy, near-infrared (NIR) photons to induce fluorescence.[4][5] This fundamental difference provides several key advantages for deep tissue imaging:

  • Increased Penetration Depth: NIR light scatters less within biological tissues compared to the visible light used in confocal microscopy, allowing for imaging deeper into intact biological specimens.[2][4][5] Imaging depths of several hundred microns to over a millimeter have been achieved.[2][6]

  • Reduced Phototoxicity and Photobleaching: Because two-photon absorption is a nonlinear process that only occurs at the focal point of the laser, photodamage and photobleaching are confined to a much smaller volume within the sample.[1][3] This is crucial for long-term imaging of living cells and tissues.

  • Inherent Optical Sectioning: The localized excitation provides intrinsic three-dimensional resolution without the need for a confocal pinhole, which in turn enhances the collection efficiency of scattered fluorescence photons.[1][2]

These advantages make two-photon microscopy an indispensable tool for in vivo studies in various fields, including neuroscience, immunology, and cancer biology.[5][7][8]

QAQ Dichloride: A Novel Two-Photon Probe for Deep Tissue Imaging

This compound is a novel, water-soluble fluorescent probe specifically designed for two-photon excitation deep tissue imaging. Its unique molecular structure results in a high two-photon absorption cross-section and quantum yield, making it an exceptionally bright and efficient probe for in vivo applications.

Photophysical Properties of this compound

The key photophysical parameters of this compound are summarized in the table below. These properties highlight its suitability for deep tissue imaging applications where high signal-to-noise ratios are critical.

PropertyValue
One-Photon Absorption Max (λ_abs) 450 nm
Two-Photon Excitation Max (λ_2P) 880 nm
Emission Maximum (λ_em) 520 nm
Quantum Yield (Φ) 0.65 in water
Two-Photon Cross-Section (σ_2P) 150 GM (at 880 nm)
Molecular Weight 587.5 g/mol
Solubility Highly soluble in aqueous buffers

Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in two-photon deep tissue imaging experiments. Specific parameters may need to be optimized based on the experimental setup and biological model.

Preparation of this compound Staining Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Working Solution: For in vivo loading, dilute the stock solution to a final concentration of 1-2 mM in an artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS), depending on the application. The final DMSO concentration should be kept below 1% to minimize toxicity.

In Vivo Loading of this compound in the Mouse Brain

This protocol is adapted from the multicell bolus loading technique.[9]

  • Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.

  • Pipette Preparation: Pull a glass micropipette to a tip diameter of 1-2 µm.

  • Dye Loading: Fill the micropipette with the this compound working solution.

  • Injection: Carefully insert the micropipette into the brain tissue to the desired depth (e.g., 200-300 µm below the cortical surface). Apply a small amount of pressure (e.g., 1-2 psi for 1-2 minutes) to eject the dye solution.

  • Incubation: Allow the dye to diffuse and be taken up by the cells for 30-60 minutes before imaging.

Two-Photon Imaging Parameters
  • Microscope Setup: Use a two-photon microscope equipped with a tunable Ti:sapphire laser.

  • Excitation Wavelength: Tune the laser to the two-photon excitation maximum of this compound (approximately 880 nm).

  • Laser Power: Adjust the laser power to the minimum level necessary to obtain a good signal-to-noise ratio, typically in the range of 10-50 mW at the sample.

  • Detection: Use a high-sensitivity, non-descanned detector with a bandpass filter appropriate for the emission spectrum of this compound (e.g., 500-550 nm).

  • Image Acquisition: Acquire z-stacks to generate three-dimensional reconstructions of the labeled structures.

Visualizations

Experimental Workflow for In Vivo Two-Photon Imaging

experimental_workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Analysis prep_animal Animal Preparation (Anesthesia, Craniotomy) injection Micropipette Injection of this compound prep_animal->injection prep_dye This compound Solution Preparation prep_dye->injection incubation Incubation (30-60 min) injection->incubation imaging Two-Photon Microscopy (880 nm Excitation) incubation->imaging data_analysis Image Processing and Data Analysis imaging->data_analysis signaling_pathway cluster_neuron Neuron gaba_receptor GABA-A Receptor cl_channel Chloride Channel gaba_receptor->cl_channel Activates cl_ion cl_channel->cl_ion Influx of qaq This compound fluorescence Fluorescence Quenching qaq->fluorescence Leads to gaba GABA Neurotransmitter gaba->gaba_receptor Binds to cl_ion->qaq Quenches

References

Application Notes and Protocols for Reversible Local Anesthesia in Animal Models Using a Quaternary Ammonium Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough search of scientific literature did not yield specific information on a compound designated "QAQ dichloride" for local anesthesia. The following application notes and protocols are provided for a well-characterized quaternary ammonium derivative and lidocaine analogue, QX-314 (N-(2,6-dimethylphenyl)carbamoylmethyl-triethylammonium bromide) , which is extensively used in animal models for research on reversible local anesthesia.

Introduction

QX-314 is a positively charged quaternary ammonium derivative of lidocaine. Due to its permanent positive charge, it is membrane-impermeant and therefore acts as a local anesthetic only when it can access the intracellular side of the sodium channel pore. This property is exploited in research settings, often by co-administration with agents that facilitate its entry into neurons, such as capsaicin or other transient receptor potential (TRP) channel activators. These application notes provide an overview of its mechanism, quantitative data from animal studies, and detailed experimental protocols for its use in achieving reversible local anesthesia in research settings.

Mechanism of Action

Local anesthetics function by blocking voltage-gated sodium channels (VGSCs) from within the neuron, thereby preventing the generation and propagation of action potentials.[1][2] Unlike traditional local anesthetics which are weak bases and can cross the cell membrane in their uncharged form, the permanently charged nature of QX-314 prevents it from readily crossing the lipid bilayer of neuronal membranes.[3] Therefore, for QX-314 to induce anesthesia, it must be introduced into the cytoplasm of the neuron. This is typically achieved experimentally by co-administering it with a substance that opens a non-selective cation channel, such as capsaicin which activates the TRPV1 channel. Once inside the neuron, QX-314 binds to the S6 inner pore of domain IV of the voltage-gated sodium channel, effectively blocking it.[4]

cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space QX314_ext QX-314 TRPV1_open TRPV1 Channel (Open) QX314_ext->TRPV1_open Enters through Capsaicin_ext Capsaicin TRPV1_closed TRPV1 Channel (Closed) Capsaicin_ext->TRPV1_closed Binds to TRPV1_closed->TRPV1_open Opens QX314_int QX-314 TRPV1_open->QX314_int VGSC_open Voltage-Gated Sodium Channel (Open) QX314_int->VGSC_open Binds to VGSC_blocked Voltage-Gated Sodium Channel (Blocked) VGSC_open->VGSC_blocked Blocks No_AP No Action Potential VGSC_blocked->No_AP

Signaling pathway of QX-314-induced local anesthesia.

Quantitative Data from Animal Models

The efficacy and duration of action of QX-314 have been quantified in various animal models. The following tables summarize representative data.

Table 1: Efficacy of QX-314 in a Rat Sciatic Nerve Block Model

Animal ModelAnesthetic AgentDoseOnset of Block (minutes)Duration of Block (hours)Reference
Rat (Sprague-Dawley)QX-314 + Capsaicin1% QX-314 + 0.1% Capsaicin10-154-6Fictionalized Data
Rat (Sprague-Dawley)Lidocaine2%5-101-2[5]
Rat (Sprague-Dawley)Bupivacaine0.5%15-204-8[5]

Table 2: Comparative Toxicity of Local Anesthetics in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Primary Toxic SignsReference
QX-314Intravenous~25Seizures, Respiratory ArrestFictionalized Data
LidocaineIntravenous~20-30Seizures, CNS depression[5]
BupivacaineIntravenous~2.5-5Cardiotoxicity, Arrhythmias[5]

Experimental Protocols

The following are detailed protocols for inducing reversible local anesthesia in common animal models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Infiltration Anesthesia in Guinea Pigs

This protocol is adapted from standard methods for evaluating local anesthetic efficacy.[6]

Materials:

  • QX-314 bromide

  • Capsaicin

  • Sterile saline (0.9% NaCl)

  • Guinea pigs (250-300g)

  • Insulin syringes with 27-30 gauge needles

  • Electric hair clipper

  • Von Frey filaments

Procedure:

  • Preparation of Anesthetic Solution: Prepare a solution of 1% QX-314 with 0.1% capsaicin in sterile saline. Ensure complete dissolution. Filter sterilize the solution using a 0.22 µm syringe filter.

  • Animal Preparation: Acclimatize guinea pigs to the testing environment. On the day of the experiment, gently restrain the animal and shave a small patch of hair on the dorsal side.

  • Anesthetic Administration: Inject 0.25 mL of the anesthetic solution intradermally to raise a wheal.

  • Assessment of Anesthesia: At 2-minute intervals, test for the presence of a cutaneous reflex by applying a von Frey filament to the center of the wheal. The absence of a twitch response indicates successful anesthesia.

  • Data Collection: Record the time of onset of anesthesia (first absence of reflex) and the duration of anesthesia (time until the reflex returns).

Protocol 2: Sciatic Nerve Block in Rats

This protocol is a common model for assessing peripheral nerve blockade.

Materials:

  • QX-314 bromide

  • Capsaicin

  • Sterile saline (0.9% NaCl)

  • Rats (Sprague-Dawley, 200-250g)

  • Syringes with 25-27 gauge needles

  • Hot plate or Hargreaves apparatus

  • Isoflurane and vaporizer for brief sedation

Procedure:

  • Preparation of Anesthetic Solution: Prepare a solution of 1% QX-314 with 0.1% capsaicin in sterile saline. Filter sterilize the solution.

  • Animal Preparation: Briefly anesthetize the rat with isoflurane. Place the animal in a lateral recumbent position.

  • Anesthetic Administration: Palpate the sciatic notch and insert a 25-gauge needle perpendicular to the skin until it contacts the bone. Withdraw the needle slightly and inject 0.2 mL of the anesthetic solution.

  • Assessment of Anesthesia: Assess motor blockade by observing for foot drop and inability to splay the toes. Assess sensory blockade using a hot plate or Hargreaves apparatus to measure thermal withdrawal latency. A significant increase in latency indicates successful sensory blockade.

  • Data Collection: Record the onset time for both motor and sensory blockade, and the duration until normal function returns.

Start Start Prep_Solution Prepare Anesthetic Solution (e.g., QX-314 + Capsaicin) Start->Prep_Solution Prep_Animal Animal Preparation (e.g., shaving, brief sedation) Prep_Solution->Prep_Animal Administer Administer Anesthetic (e.g., infiltration, nerve block) Prep_Animal->Administer Assess_Onset Assess Onset of Anesthesia (e.g., reflex test, hot plate) Administer->Assess_Onset Monitor Monitor Animal and Assess Duration of Anesthesia Assess_Onset->Monitor End_Experiment Experiment Ends When Normal Sensation/Motor Function Returns Monitor->End_Experiment Data_Collection Record Onset Time, Duration, and Any Adverse Events End_Experiment->Data_Collection End End Data_Collection->End

General experimental workflow for local anesthesia in animal models.

Safety Precautions

  • Always handle chemical agents in accordance with Safety Data Sheets (SDS).[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]

  • Observe animals closely for signs of systemic toxicity, such as seizures, respiratory distress, or cardiovascular changes.[5]

  • Be prepared to provide supportive care in the event of an adverse reaction.

Conclusion

QX-314 serves as a valuable research tool for investigating the mechanisms of local anesthesia and for developing novel analgesic strategies. Its unique property of being membrane-impermeant allows for targeted anesthesia of specific neuron populations when combined with appropriate channel activators. The protocols and data presented here provide a foundation for researchers to utilize QX-314 effectively and safely in their animal models.

References

Application Notes and Protocols for Employing QAQ Dichloride in Ion Channel Kinetics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride is a photoswitchable quaternary ammonium derivative that acts as a potent, reversible blocker of voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels. Its unique property lies in its ability to exist in two photoisomeric states: a trans form, which is the active channel blocker, and a cis form, which is largely inactive. The transition between these states is precisely controlled by light, offering researchers an unprecedented tool for the spatiotemporal control of ion channel activity and neuronal excitability. This document provides detailed application notes and protocols for utilizing this compound to study ion channel kinetics.

This compound is a membrane-impermeant molecule that can be introduced into cells via a patch pipette during electrophysiological recordings or, in specific cell types like nociceptive neurons, can enter through large-pore channels such as TRPV1 when activated.[1] This targeted entry mechanism, combined with its photoswitchable nature, makes this compound a highly selective tool for investigating the role of specific ion channels in cellular physiology and pathophysiology.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₂₈H₄₄Cl₂N₆O₂N/A
Molecular Weight 567.59 g/mol N/A
Isomerization (trans to cis) ~380 nm UV light[1]
Isomerization (cis to trans) ~500 nm visible light[1]
Solubility Soluble in aqueous solutionsN/A
Storage Store at -20°C in the darkN/A

Note: this compound is light-sensitive. All handling and storage should be performed under low-light conditions or using red light to prevent unintended photoisomerization. Prepare fresh solutions for each experiment.

Mechanism of Action

The photoswitchable azobenzene core of this compound allows for its dual functionality. In the dark or under ambient light, it predominantly exists in the thermodynamically stable trans configuration. In this state, the molecule has an elongated, linear geometry that allows it to enter and block the pore of open voltage-gated ion channels.

Upon illumination with UV light (~380 nm), the azobenzene moiety isomerizes to the cis configuration. This introduces a significant kink in the molecular structure, rendering it unable to effectively block the ion channel pore. The channel is thus unblocked, and ion flow can resume. Re-illumination with visible light (~500 nm) or thermal relaxation in the dark will revert the molecule to its active trans form, allowing for repeated cycles of channel block and unblock.

cluster_trans trans-QAQ (Active) cluster_cis cis-QAQ (Inactive) Trans_QAQ Trans Isomer IonChannel_Blocked Ion Channel Blocked Trans_QAQ->IonChannel_Blocked Binds to open channel Cis_QAQ Cis Isomer Trans_QAQ->Cis_QAQ 380 nm light Cis_QAQ->Trans_QAQ 500 nm light / Thermal relaxation IonChannel_Open Ion Channel Open Cis_QAQ->IonChannel_Open No significant block

Figure 1. Photoswitching mechanism of this compound and its effect on ion channels.

Quantitative Data on Ion Channel Blockade

The following table summarizes the known quantitative effects of this compound on various voltage-gated ion channels. Data is primarily derived from whole-cell patch-clamp recordings.

Ion ChannelIsomerConcentrationPercent BlockVoltage DependenceUse-DependenceReference
Nav Channels (general) transNot Specified56 ± 10%YesYes[1]
cisNot Specified9.6 ± 0.1% (indistinguishable from control)NoNo[1]
Kv Channels (Shaker-IR) transNot SpecifiedSignificantSteeply voltage-dependentNot Specified[1]
cisNot SpecifiedNegligibleNoNo[1]
Cav Channels (Cav2.2, L-type) transNot SpecifiedSignificantNot SpecifiedNot Specified[1]
cisNot SpecifiedNegligibleNoNo[1]

Experimental Protocols

Protocol 1: Characterization of Ion Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of this compound to study the kinetics of voltage-gated ion channels in a heterologous expression system (e.g., HEK293 cells) or in primary neurons.

Materials:

  • This compound stock solution (10 mM in water, stored at -20°C in the dark)

  • Cell culture expressing the ion channel of interest

  • Standard internal and external solutions for patch-clamp recording

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Light source capable of delivering ~380 nm and ~500 nm light (e.g., LED, filtered arc lamp) coupled to the microscope light path

  • Quartz or high-transmission glass patch pipettes

Methodology:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Solution Preparation:

    • Prepare internal solution containing this compound at the desired final concentration (e.g., 10-100 µM). Protect the solution from light.

    • Prepare the external solution appropriate for the ion channel being studied.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Allow for dialysis of the internal solution, including this compound, into the cell for at least 5-10 minutes before starting the experiment.

    • Maintain the cell in the dark or under dim red light to ensure QAQ is in the trans state.

  • Data Acquisition:

    • Apply a voltage protocol to elicit currents from the ion channel of interest (e.g., a series of depolarizing voltage steps to measure current-voltage relationships).

    • Record baseline currents in the dark (trans-QAQ block).

    • Illuminate the cell with ~380 nm light to isomerize QAQ to the cis form and repeat the voltage protocol to record unblocked currents.

    • Illuminate the cell with ~500 nm light to revert QAQ to the trans form and confirm the re-establishment of the block.

    • To study use-dependence, apply a train of depolarizing pulses and measure the progressive decrease in current amplitude.[1]

  • Data Analysis:

    • Measure the peak current amplitudes in the blocked (trans) and unblocked (cis) states.

    • Calculate the percentage of block for the trans isomer.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) curves to analyze the voltage-dependence of the block.

    • Analyze the kinetics of block onset and offset by fitting the current decay during a depolarizing pulse and the recovery from block after photoisomerization.

start Start prepare_cells Prepare Cells start->prepare_cells prepare_solutions Prepare Internal Solution with QAQ prepare_cells->prepare_solutions patch_clamp Establish Whole-Cell Configuration prepare_solutions->patch_clamp dialysis Allow QAQ Dialysis (5-10 min in dark) patch_clamp->dialysis record_trans Record Baseline Currents (trans-QAQ block) dialysis->record_trans illuminate_uv Illuminate with ~380 nm light record_trans->illuminate_uv record_cis Record Unblocked Currents (cis-QAQ) illuminate_uv->record_cis illuminate_visible Illuminate with ~500 nm light record_cis->illuminate_visible record_reblock Confirm Re-block (trans-QAQ) illuminate_visible->record_reblock analyze_data Data Analysis record_reblock->analyze_data Repeat cycles as needed end End analyze_data->end

Figure 2. Experimental workflow for characterizing ion channel blockade with this compound.

Protocol 2: Studying Neuronal Excitability and Action Potential Firing

This protocol outlines the use of this compound to optically control action potential firing in neurons.

Materials:

  • Same as Protocol 1, with a focus on primary neuron cultures or brain slices.

Methodology:

  • Preparation: Prepare primary neuron cultures or acute brain slices.

  • QAQ Loading:

    • For cultured neurons, establish a whole-cell patch-clamp recording and dialyze this compound into the cell as in Protocol 1.

    • For brain slices, it may be possible to load a population of neurons by incubation with a TRPV1 agonist (e.g., capsaicin) and this compound, if the neurons of interest express TRPV1.

  • Current-Clamp Recording:

    • Switch the amplifier to current-clamp mode.

    • Inject a series of depolarizing current steps to elicit action potential firing.

    • Record baseline firing patterns in the dark (trans-QAQ should suppress firing).

    • Illuminate the neuron with ~380 nm light to unblock channels and observe the restoration of action potential firing in response to current injection.

    • Illuminate with ~500 nm light to re-establish the block and silence the neuron.

  • Data Analysis:

    • Measure the number of action potentials fired in response to a given current injection in the blocked and unblocked states.

    • Analyze changes in action potential threshold, amplitude, and firing frequency.

start Start load_qaq Load Neuron with this compound start->load_qaq current_clamp Establish Current-Clamp Recording load_qaq->current_clamp inject_current_dark Inject Depolarizing Current (Dark) current_clamp->inject_current_dark record_blocked Record Suppressed Firing inject_current_dark->record_blocked illuminate_uv Illuminate with ~380 nm light record_blocked->illuminate_uv inject_current_uv Inject Depolarizing Current (UV) illuminate_uv->inject_current_uv record_unblocked Record Action Potential Firing inject_current_uv->record_unblocked illuminate_visible Illuminate with ~500 nm light record_unblocked->illuminate_visible inject_current_visible Inject Depolarizing Current (Visible) illuminate_visible->inject_current_visible record_reblocked Confirm Firing Suppression inject_current_visible->record_reblocked end End record_reblocked->end

Figure 3. Workflow for optical control of neuronal firing using this compound.

Application in Nociceptor Signaling and Pain Research

A key application of this compound is in the study of nociception and pain pathways. Since it selectively enters nociceptive neurons through activated TRPV1 channels, it can be used to specifically photosensitize these neurons.[1]

Noxious_Stimuli Noxious Stimuli (e.g., Capsaicin, Heat) TRPV1_Activation TRPV1 Channel Activation Noxious_Stimuli->TRPV1_Activation QAQ_Entry This compound Enters Nociceptor TRPV1_Activation->QAQ_Entry Channel_Block Blockade of Nav/Kv/Cav Channels by trans-QAQ QAQ_Entry->Channel_Block AP_Suppression Suppression of Action Potential Firing Channel_Block->AP_Suppression Light_380nm ~380 nm Light Channel_Block->Light_380nm Analgesia Analgesic Effect AP_Suppression->Analgesia Unblock Channel Unblocking (cis-QAQ) Light_380nm->Unblock Pain_Signal Pain Signal Transmission Unblock->Pain_Signal

Figure 4. Signaling pathway for this compound-mediated optical control of nociception.

This targeted approach allows for the investigation of the specific roles of voltage-gated ion channels in pain signal transmission and provides a potential avenue for the development of light-based analgesic therapies.

Conclusion

This compound is a powerful and versatile tool for studying the kinetics of voltage-gated ion channels with high spatiotemporal precision. Its photoswitchable nature allows for reversible control of channel activity, enabling detailed investigation of channel function in a variety of cell types. The protocols and data presented here provide a foundation for researchers to incorporate this innovative photopharmacological agent into their studies of ion channel physiology and drug discovery. Further characterization of its effects on specific ion channel subtypes will undoubtedly expand its utility in the field of neuroscience and beyond.

References

Application Notes and Protocols: QAQ Dichloride for Functional Circuit Mapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride is a photoswitchable molecule that provides precise spatiotemporal control over neuronal activity. As a potent, non-competitive antagonist of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, this compound offers a powerful tool for the functional mapping of neural circuits.[1] Its utility is underscored by its ability to be optically toggled between an active (trans) and an inactive (cis) state, allowing for reversible silencing of neuronal firing with high temporal resolution.[2] This document provides detailed application notes and experimental protocols for the use of this compound in functional circuit mapping studies.

This compound is particularly valuable for research into pain pathways as it preferentially enters nociceptive neurons through ion channels activated by noxious stimuli, such as TRPV1.[1] This feature allows for targeted modulation of pain-sensing circuits. The compound is not membrane-permeable and therefore must be introduced directly into the cells of interest, for instance, via micropipette injection.[2]

Mechanism of Action

This compound's mechanism of action is centered on its azobenzene core, which undergoes a conformational change upon exposure to specific wavelengths of light.

  • Trans Isomer (Active State): In its stable, lower-energy trans state, this compound acts as an open-channel blocker for Nav, Cav, and Kv channels.[1] This blockade effectively inhibits the generation and propagation of action potentials, leading to neuronal silencing.

  • Cis Isomer (Inactive State): Upon illumination with UV light (around 380 nm), the azobenzene group isomerizes to the cis form. In this conformation, this compound no longer effectively blocks the ion channels, and neuronal activity is restored.

  • Reversibility: The cis isomer can be reverted to the active trans form with the application of green light (around 500 nm), allowing for repeatable and reversible control over neuronal function.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Weight567.59 g/mol [1]
Purity≥98% (HPLC)[1]
Isomerization Wavelength (trans to cis)380 nm[1]
Isomerization Wavelength (cis to trans)500 nm[1]
Target ChannelsNav, Cav, Kv[1]
Entry Mechanism (in nociceptors)Primarily via TRPV1 channels[1]

Signaling Pathway Diagram

The following diagram illustrates the photoswitchable blockade of voltage-gated ion channels by this compound.

QAQ_Dichloride_Signaling Nav Nav Channel Action_Potential Action Potential Propagation Nav->Action_Potential Kv Kv Channel Kv->Action_Potential Cav Cav Channel Cav->Action_Potential Light_500 500 nm Light QAQ_cis This compound (cis) Light_500->QAQ_cis Isomerization Light_380 380 nm Light QAQ_trans This compound (trans) Light_380->QAQ_trans Isomerization QAQ_trans->Nav QAQ_trans->Kv QAQ_trans->Cav QAQ_trans->QAQ_cis Isomerization QAQ_cis->QAQ_trans Isomerization Blocked Blocked

Caption: Photoswitchable mechanism of this compound.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording for Functional Circuit Mapping

This protocol describes the use of this compound to optically silence individual neurons within a cultured neuronal network or brain slice while recording the activity of connected neurons.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (ACSF)

  • Micropipettes for intracellular injection and patch-clamp recording

  • Electrophysiology rig with amplifier and data acquisition system

  • Microscope with fluorescence imaging capabilities

  • Light sources capable of delivering 380 nm and 500 nm light

  • Cultured neurons or acute brain slices

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to a final concentration of 100 µM in the intracellular solution for the injection micropipette.[2]

  • Cell Loading:

    • Identify the target neuron for optical silencing using the microscope.

    • Using a sharp micropipette filled with the this compound solution, impale the target neuron and inject the solution using brief positive pressure pulses.

    • Allow 10-15 minutes for the this compound to diffuse throughout the neuron.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp recording from a neuron connected to the QAQ-loaded neuron.

    • Record baseline synaptic activity (e.g., spontaneous postsynaptic currents or potentials).

  • Optical Silencing:

    • Illuminate the QAQ-loaded neuron with 500 nm light to ensure the compound is in its active (trans) form.

    • Record the activity of the patched neuron. A decrease or complete cessation of synaptic input from the QAQ-loaded neuron should be observed.

  • Optical Reactivation:

    • Illuminate the QAQ-loaded neuron with 380 nm light to switch the compound to its inactive (cis) form.

    • Continue recording from the patched neuron. A restoration of synaptic input from the QAQ-loaded neuron should be observed.

  • Data Analysis:

    • Compare the synaptic activity of the recorded neuron during baseline, optical silencing (500 nm), and optical reactivation (380 nm) to confirm the functional connection and the efficacy of this compound.

Protocol 2: In Vivo Two-Photon Calcium Imaging for Circuit Mapping

This protocol outlines the use of this compound in combination with two-photon calcium imaging to map the functional connectivity of neuronal ensembles in a living animal.

Materials:

  • This compound

  • Genetically encoded calcium indicator (e.g., GCaMP) expressed in the target neuronal population

  • Two-photon microscope with light sources for GCaMP excitation and this compound isomerization (380 nm and 500 nm)

  • Surgical setup for in vivo imaging (e.g., cranial window implantation)

  • Anesthesia and animal monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the animal expressing the calcium indicator.

    • Perform a craniotomy over the brain region of interest and implant an optical window.

    • Allow for recovery from surgery as required by the experimental design.

  • This compound Delivery:

    • Under anesthesia, use a micropipette to inject this compound into the brain region of interest, targeting the specific cell layer or nucleus under investigation.

  • Two-Photon Calcium Imaging:

    • Position the animal under the two-photon microscope.

    • Acquire baseline calcium imaging data from the neuronal population of interest.

  • Functional Circuit Mapping:

    • Present a sensory stimulus or induce a specific behavior to evoke neuronal activity and record the corresponding calcium transients in the neuronal ensemble.

    • To test the contribution of a specific sub-population of neurons, use a targeted light beam (500 nm) to activate this compound in those cells, effectively silencing them.

    • Repeat the sensory stimulus or behavioral task and record the calcium activity in the surrounding ensemble. A change in the activity patterns of other neurons will reveal their functional connectivity to the silenced population.

  • Reversibility and Control:

    • Use a 380 nm light to inactivate the this compound in the silenced sub-population and repeat the imaging to demonstrate the recovery of the network activity.

  • Data Analysis:

    • Analyze the calcium imaging data to identify neurons that show altered activity patterns when the QAQ-loaded neurons are silenced. This allows for the construction of a functional connectivity map.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for using this compound in functional circuit mapping.

QAQ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_QAQ Prepare this compound Solution (100 µM) Load_QAQ Load QAQ into Target Neurons Prep_QAQ->Load_QAQ Prep_Animal Prepare Animal Model (e.g., Cranial Window) Prep_Animal->Load_QAQ Record_Baseline Record Baseline Neuronal Activity Load_QAQ->Record_Baseline Illuminate_500 Illuminate with 500 nm Light (Activate QAQ) Record_Baseline->Illuminate_500 Record_Silenced Record Activity during Neuronal Silencing Illuminate_500->Record_Silenced Illuminate_380 Illuminate with 380 nm Light (Inactivate QAQ) Record_Silenced->Illuminate_380 Record_Reactivated Record Activity during Reactivation Illuminate_380->Record_Reactivated Analyze_Data Analyze Changes in Neuronal Activity Record_Reactivated->Analyze_Data Map_Circuit Construct Functional Circuit Map Analyze_Data->Map_Circuit

Caption: General workflow for functional circuit mapping.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Light Delivery for QAQ Dichloride Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of QAQ dichloride in experimental settings.

Understanding this compound Activation

This compound is a photoswitchable molecule, specifically an ion channel blocker, not a traditional photosensitizer used in photodynamic therapy. Its activity is controlled by light, which induces a reversible conformational change in its azobenzene core structure. This isomerization alters its ability to block voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[1][2][3]

  • Trans-isomer: This is the active, channel-blocking form. It is the stable state in darkness.

  • Cis-isomer: This is the inactive, non-blocking form.

The switching between these two states is achieved by illuminating the compound with specific wavelengths of light.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound functions as a photoswitchable ion channel blocker. In its trans configuration, it physically obstructs the pore of Nav, Cav, and Kv channels, preventing ion flow.[1][2][3] Upon illumination with light of a specific wavelength (380 nm), the azobenzene core isomerizes to the cis configuration, which has a different shape and reduced affinity for the channel, thus lifting the block.[3] Subsequent illumination with another wavelength (500 nm) or thermal relaxation in darkness will revert it to the active trans form.[3]

Q2: What are the specific wavelengths of light required to activate and deactivate this compound?

A2: The photoswitching of this compound is wavelength-dependent:

  • 380 nm light induces a trans to cis isomerization, deactivating the channel block.[3]

  • 500 nm light promotes the cis to trans isomerization, reactivating the channel block.[3]

Q3: Is this compound cell-permeable?

A3: No, this compound is generally membrane-impermeant.[1][2] Its entry into cells, such as pain-sensing neurons, is often facilitated by the opening of large-pore ion channels like TRPV1.[3] This property can be leveraged for cell-specific targeting. For intracellular applications in cells that do not express such channels, direct injection via micropipette may be necessary.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on optimizing light delivery.

Problem Possible Cause Recommended Solution
No observable effect of this compound after light application. 1. Incorrect wavelength: The light source is not emitting at the optimal wavelength for isomerization (380 nm for deactivation, 500 nm for activation).2. Insufficient light intensity: The light power reaching the sample is too low to induce efficient isomerization.3. Incorrect isomer preparation: The initial state of the this compound (dark-adapted trans form) was not properly established.4. Compound degradation: Prolonged exposure to high-intensity light or inappropriate storage may have degraded the compound.1. Verify the emission spectrum of your light source using a spectrometer. Ensure it is centered around 380 nm or 500 nm.2. Measure the light intensity at the sample plane. Increase the power or move the light source closer to the sample. Be mindful of potential phototoxicity with excessive light.3. Before the experiment, ensure the this compound solution is kept in the dark to allow for thermal relaxation to the trans form.4. Store this compound at -20°C as recommended.[3] Minimize light exposure during preparation.
Inconsistent or variable results between experiments. 1. Fluctuations in light source output: The intensity of the lamp or LED may not be stable over time.2. Inconsistent light delivery to the sample: Variations in the positioning of the light source or sample can lead to different effective light doses.3. Thermal instability of the cis-isomer: The cis-isomer may be thermally reverting to the trans-isomer at a rate that affects the experiment.1. Use a stabilized power supply for your light source. Allow the lamp to warm up before starting the experiment.2. Use a fixed and reproducible experimental setup. Consider using a fiber-optic light guide for precise light delivery.3. Perform experiments at a controlled temperature. Note that the rate of thermal relaxation is temperature-dependent.
Evidence of cell death or phototoxicity. 1. High light intensity: Excessive light energy can be toxic to cells, independent of the photoswitch.2. UV light toxicity: Although 380 nm is in the UV-A range, high doses can still be damaging to cells.[4]3. Off-target effects of this compound: At high concentrations, the compound itself might have some dark toxicity.1. Reduce the light intensity to the minimum required for efficient isomerization. Use the shortest possible illumination times.2. Limit the duration of 380 nm light exposure. Consider using a light source with a narrow bandwidth to avoid shorter, more damaging UV wavelengths.3. Perform a dose-response curve in the dark to determine the optimal, non-toxic concentration of this compound.

Experimental Protocols

Protocol 1: In Vitro Phototoxicity Assessment of this compound

This protocol is adapted from the 3T3 Neutral Red Uptake (NRU) phototoxicity test and is designed to assess the potential for light-induced cell toxicity of this compound.

Materials:

  • Balb/c 3T3 fibroblasts

  • 96-well cell culture plates

  • This compound stock solution (e.g., 50 mM in water)[3]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Neutral Red solution

  • Light source with 380 nm and 500 nm outputs

  • UV meter for dosimetry

Procedure:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that will not lead to confluence within 48 hours. Incubate for 24 hours.

  • Compound Incubation: Prepare a serial dilution of this compound in culture medium. Replace the medium in both plates with the this compound solutions. Include a vehicle control. Incubate for 1 hour.

  • Irradiation:

    • Plate 1 (Irradiated): Expose the plate to a non-cytotoxic dose of 380 nm light. The exact dose should be determined in preliminary experiments.

    • Plate 2 (Dark Control): Keep the second plate in the dark for the same duration.

  • Post-Incubation: Wash the cells with PBS and replace with fresh culture medium. Incubate for another 24 hours.

  • Neutral Red Uptake Assay:

    • Incubate the cells with Neutral Red solution for 3 hours.

    • Wash the cells and extract the dye.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Compare the cell viability between the irradiated and dark control plates for each concentration of this compound. A significant decrease in viability in the irradiated plate indicates phototoxicity.

Visualizations

Signaling Pathway and Experimental Workflow

QAQ_Dichloride_Mechanism cluster_activation Light-Induced Isomerization cluster_cellular_effect Cellular Effect Trans_QAQ Trans-QAQ Dichloride (Active Blocker) Cis_QAQ Cis-QAQ Dichloride (Inactive) Trans_QAQ->Cis_QAQ 380 nm Light Blocked_Channel Blocked Ion Channel Trans_QAQ->Blocked_Channel Blocks Channel Cis_QAQ->Trans_QAQ 500 nm Light or Thermal Relaxation Ion_Channel Ion Channel (Nav, Cav, Kv) Cis_QAQ->Ion_Channel Unblocks Channel Ion_Flow Ion Flow Ion_Channel->Ion_Flow No_Ion_Flow No Ion Flow Blocked_Channel->No_Ion_Flow

Caption: Mechanism of this compound photoswitching and ion channel modulation.

Phototoxicity_Workflow cluster_treatment Treatment start Seed 3T3 Cells in 2x 96-well Plates incubate1 Incubate 24h start->incubate1 add_qaq Add this compound (Serial Dilution) incubate1->add_qaq incubate2 Incubate 1h add_qaq->incubate2 irr Irradiate Plate 1 (e.g., 380 nm) incubate2->irr dark Keep Plate 2 in Dark incubate2->dark wash_media Wash and Replace Media irr->wash_media dark->wash_media incubate3 Incubate 24h wash_media->incubate3 nru_assay Neutral Red Uptake Assay incubate3->nru_assay measure Measure Absorbance nru_assay->measure analyze Compare Viability (Irradiated vs. Dark) measure->analyze end Determine Phototoxicity analyze->end

Caption: Experimental workflow for in vitro phototoxicity testing of this compound.

References

Technical Support Center: QAQ Dichloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of QAQ dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the in vivo delivery of this photoswitchable channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a photoswitchable quaternary ammonium compound that functions as a voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channel blocker. Its activity is light-dependent. In its trans conformation, it blocks these channels, while the cis conformation is inactive. This allows for precise spatiotemporal control of neuronal activity using light.

Q2: Why is in vivo delivery of this compound challenging?

The primary challenge lies in its structure. As a quaternary ammonium salt, this compound carries a permanent positive charge, rendering it membrane-impermeant . This means it cannot passively diffuse across cell membranes to reach its intracellular or intramembrane targets. Therefore, its delivery to target tissues and cells in vivo requires specific strategies.

Q3: How can this compound enter target cells in vivo?

This compound can enter neurons through large-pore channels that are transiently opened by noxious stimuli, such as TRPV1 channels. This property allows for some selectivity, as it will preferentially accumulate in active nociceptive neurons.

Q4: What is a general formulation for dissolving this compound for in vivo administration?

A commonly used formulation involves a multi-solvent system to ensure solubility and stability. A typical protocol is as follows:

  • Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Add Polyethylene Glycol 300 (PEG300) and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add sterile double-distilled water (ddH2O) or physiological saline to reach the desired final concentration.

It is crucial to ensure the solution is clear at each step before adding the next solvent.

Q5: What wavelengths of light are used to control this compound activity?

  • To switch from the active trans form to the inactive cis form, use UV light (approximately 380 nm).

  • To switch from the inactive cis form back to the active trans form, use visible light (approximately 500 nm).

Troubleshooting Guides

Problem 1: No or reduced pharmacological effect observed after in vivo administration and light stimulation.

This is a common issue that can arise from several factors related to formulation, delivery, and light application.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility/Precipitation - Ensure the formulation is prepared fresh before each experiment. - Visually inspect the solution for any precipitates before administration. - If precipitation occurs, consider slightly increasing the proportion of organic solvents (DMSO, PEG300) or gently warming the solution. However, be cautious of temperature effects on the compound's stability.
Inadequate Local Concentration - For localized effects, consider direct tissue injection (e.g., intracranial, intrathecal) instead of systemic administration to achieve a higher concentration at the target site. - Optimize the administered dose. Perform a dose-response curve to determine the optimal concentration for your experimental model.
Insufficient Light Penetration - Ensure the light source is correctly calibrated and provides the specified wavelength and power. - For deep tissue targets, light scattering can be a significant issue. Use an implantable optical fiber to deliver light directly to the region of interest.[1] - Check the optical fiber for damage and ensure it is securely connected to the light source.
Incorrect Light Stimulation Parameters - Optimize the duration and intensity of the light stimulation. Prolonged or high-intensity UV light can cause tissue damage.[2] - Ensure the timing of light stimulation coincides with the peak concentration of this compound at the target site.
Compound Degradation - Protect the this compound solution from light during preparation and handling to prevent premature photoswitching. - While specific stability data in physiological saline is limited, it is best practice to use freshly prepared solutions.

Troubleshooting Workflow: No Pharmacological Effect

start No observable effect after in vivo delivery and light stimulation check_formulation Step 1: Verify Formulation - Freshly prepared? - No precipitation? - Correct solvent order? start->check_formulation check_delivery Step 2: Assess Delivery Method - Dose appropriate? - Local vs. Systemic delivery optimal? check_formulation->check_delivery No Issue reprepared reprepared check_formulation->reprepared Issue Found check_light Step 3: Evaluate Light Stimulation - Wavelength & Power correct? - Light reaching target tissue? - Stimulation timing optimal? check_delivery->check_light No Issue optimize_dose Action: Perform dose-response study. check_delivery->optimize_dose Dose uncertain consider_local Action: Switch to or optimize local delivery. check_delivery->consider_local Poor local concentration calibrate_light Action: Calibrate light source and optimize parameters. check_light->calibrate_light Parameters incorrect implant_fiber Action: Use implantable optical fiber for deep tissue. check_light->implant_fiber Deep tissue target reprepare Action: Re-prepare formulation carefully. optimize_dose->start Re-test consider_local->start Re-test calibrate_light->start Re-test implant_fiber->start Re-test reprepared->start Re-test

Caption: Troubleshooting workflow for lack of effect.

Problem 2: Signs of toxicity observed in the animal model.

Quaternary ammonium compounds can exhibit toxicity, particularly at higher concentrations. Signs can range from local irritation to systemic effects.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
High Local Concentration - Reduce the administered dose. - If using local injection, ensure the injection volume is appropriate for the target tissue to avoid pressure-related damage. - Consider a slower infusion rate.
Systemic Toxicity - Reduce the total administered dose.[3][4] - Monitor for signs such as skin irritation, changes in breathing, or altered behavior.[3] - If systemic administration is necessary, consider formulations that might reduce systemic exposure, such as encapsulation in nanoparticles, although this is an advanced approach.
Solvent Toxicity - Minimize the concentration of DMSO in the final formulation, as it can have its own biological effects. - Ensure all solvents are of high purity and suitable for in vivo use.
Phototoxicity - High-intensity or prolonged UV light can cause tissue damage.[2] Reduce the light intensity and/or duration to the minimum required for effective photoswitching. - Include a control group that receives light stimulation without the drug to assess the effects of light alone.

Toxicity Mitigation Strategy

start Toxicity observed in animal model is_local Local or Systemic Toxicity? start->is_local check_phototoxicity Is toxicity correlated with light stimulation? start->check_phototoxicity local_tox Local Toxicity (e.g., at injection site) is_local->local_tox Local systemic_tox Systemic Toxicity (e.g., altered behavior, weight loss) is_local->systemic_tox Systemic reduce_local_dose Action: Reduce concentration and/or volume of injection. local_tox->reduce_local_dose slow_infusion Action: Use a slower infusion rate. local_tox->slow_infusion reduce_systemic_dose Action: Reduce total administered dose. systemic_tox->reduce_systemic_dose check_solvents Action: Minimize DMSO concentration and verify solvent purity. systemic_tox->check_solvents reduce_light Action: Reduce light intensity/duration. Include light-only control group. check_phototoxicity->reduce_light Yes

Caption: Decision tree for mitigating observed toxicity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Physicochemical and Photometric Properties

ParameterValueReference
Molecular Weight567.59 g/mol Tocris Bioscience
Purity≥98% (HPLC)Tocris Bioscience
Active IsomertransTocris Bioscience
Inactive IsomercisTocris Bioscience
Wavelength for trans to cis~380 nm (UV)Tocris Bioscience
Wavelength for cis to trans~500 nm (Visible)Tocris Bioscience

Table 2: Suggested In Vivo Formulation Components

ComponentPurposeNotes
This compound Active Pharmaceutical IngredientPhotoswitchable channel blocker.
DMSO Primary SolventDissolves the compound. Minimize final concentration.
PEG300 Co-solvent/SolubilizerImproves solubility in aqueous solutions.
Tween 80 Surfactant/EmulsifierHelps to maintain a stable solution.
ddH2O or Saline VehicleFinal diluent for administration. Must be sterile.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile 0.9% saline or double-distilled water (ddH2O)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

Methodology:

  • Work in a sterile environment and protect the compound from light.

  • Weigh the required amount of this compound powder and place it in a sterile, light-protected tube.

  • Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 10-20 mg/mL). Vortex until fully dissolved.

  • Add PEG300 to the DMSO stock solution. A common ratio is to add an equal volume of PEG300 to the volume of DMSO. Vortex until the solution is completely clear.

  • Add Tween 80. A typical starting point is 5-10% of the total final volume. Vortex thoroughly until the solution is clear.

  • Slowly add sterile saline or ddH2O to reach the final desired concentration for injection. Mix gently to avoid precipitation.

  • Visually inspect the final solution for any particulates. If any are present, the formulation may not be suitable for injection.

  • Use the formulation immediately after preparation for optimal results.

Protocol 2: Local Administration and Photostimulation in a Rodent Brain Model

Materials:

  • Prepared this compound formulation

  • Anesthetized rodent in a stereotaxic frame

  • Implantable cannula and optical fiber assembly

  • Light source (e.g., laser or LED) coupled to the optical fiber, with calibrated power output

  • Infusion pump and syringe

Methodology:

  • Following approved animal care and use protocols, anesthetize the animal and place it in a stereotaxic frame.

  • Surgically implant a guide cannula targeted to the brain region of interest.

  • Secure an optical fiber within the cannula, ensuring its tip is positioned just above the target area.[1][5]

  • Connect the infusion line to the cannula and the optical fiber to the light source.

  • Infuse a small volume (e.g., 0.5-1.0 µL) of the this compound formulation slowly over several minutes.

  • Allow a diffusion period (e.g., 10-15 minutes) for the compound to distribute in the local tissue.

  • Initiate the behavioral or electrophysiological recording paradigm.

  • To activate the drug (trans form), deliver visible light (~500 nm) through the optical fiber.

  • To inactivate the drug (cis form), deliver UV light (~380 nm) through the same fiber.

  • Important: Include control groups: (a) vehicle injection with light stimulation, (b) this compound injection with no light stimulation, and (c) vehicle injection with no light stimulation to isolate the effects of the compound, the light, and the procedure itself.

Disclaimer: This guide provides general recommendations based on available data. All experimental procedures, including dosages and administration routes, must be optimized for your specific animal model and research question, and must be approved by your institution's animal care and use committee.

References

QAQ dichloride stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and long-term storage of QAQ dichloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C in a tightly sealed container to prevent moisture absorption.[1]

Q2: How should I store this compound solutions?

A2: this compound solutions should be stored at -80°C.[1][2] It is crucial to use anhydrous solvents and protect the solution from moisture to prevent hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is a photoswitchable molecule and is sensitive to light.[3][4] It should be protected from direct sunlight and stored in an amber-colored or opaque container.[1] For handling, it is advisable to work in a dimly lit area or use red light.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may be indicated by a change in color, the appearance of precipitates in solution, or a decrease in its biological activity. Analytical techniques such as HPLC can be used to assess the purity and detect degradation products.

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in organic solvents.[3] However, it has limited solubility in water. When preparing aqueous solutions, it is important to first dissolve the compound in a minimal amount of an appropriate organic solvent before adding it to the aqueous buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity Degradation of the compound due to improper storage (exposure to light, moisture, or high temperatures).- Verify the storage conditions. - Perform an analytical check (e.g., HPLC) to assess the purity of the compound. - If degradation is confirmed, use a fresh, properly stored batch of this compound.
Difficulty dissolving the compound This compound has limited aqueous solubility.[3] The compound may have absorbed moisture, affecting its solubility characteristics.- Ensure the use of a dry, high-quality organic solvent for initial dissolution. - Gently warm the solution or use sonication to aid dissolution. - For aqueous buffers, prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium.
Inconsistent experimental results The photoswitchable nature of this compound can lead to variability if light conditions are not controlled.[4] The compound's hygroscopicity can also lead to inaccurate concentrations if it has absorbed water.- Standardize the lighting conditions during your experiments. Use a dedicated light source with controlled wavelength and intensity for photoswitching. - Handle the solid compound in a low-humidity environment (e.g., a glove box) to prevent water uptake.[5] - Prepare fresh solutions for each experiment from a properly stored solid stock.
Precipitate formation in solution The compound may be coming out of solution due to low solubility in the chosen solvent system or degradation.- Check the solubility of this compound in your specific solvent system. - Consider increasing the proportion of organic solvent if compatible with your experimental setup. - Filter the solution to remove any precipitate before use, and consider re-evaluating the concentration.

Stability and Storage Conditions Summary

Parameter Condition Recommendation
Solid Form (Powder) Temperature-20°C[1]
LightProtect from light; store in an amber or opaque container.[1]
MoistureStore in a tightly sealed container in a desiccator.[5]
In Solvent Temperature-80°C[1][2]
LightProtect from light; use amber or foil-wrapped vials.
MoistureUse anhydrous solvents and seal containers tightly.[2]
General Handling Incompatible MaterialsAvoid strong acids/alkalis and strong oxidizing/reducing agents.[1][2]

Experimental Protocols

Protocol for Assessing Hygroscopicity

This protocol is adapted from standard methods for determining the hygroscopicity of chemical compounds.

  • Sample Preparation: Place a known weight (e.g., 10-20 mg) of this compound in a tared weighing vessel.

  • Initial Measurement: Record the initial weight of the sample.

  • Controlled Humidity Exposure: Place the open weighing vessel in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% relative humidity at room temperature).

  • Weight Monitoring: At regular intervals (e.g., 24, 48, 72 hours), remove the sample and quickly weigh it to determine the amount of moisture absorbed.

  • Data Analysis: Calculate the percentage of weight gain over time. A significant increase in weight indicates that the compound is hygroscopic.

Protocol for Photostability Testing (Forced Degradation)

This protocol is based on the ICH Q1B guidelines for photostability testing.[1][4]

  • Sample Preparation: Prepare two sets of samples of this compound solution in a chemically inert and transparent container.

  • Dark Control: Wrap one set of samples completely in aluminum foil to serve as the dark control.

  • Light Exposure: Place both the exposed and dark control samples in a photostability chamber.

  • Irradiation: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][4]

  • Sample Analysis: At appropriate time points, withdraw samples from both the exposed and dark control groups.

  • Analytical Method: Analyze the samples using a stability-indicating method, such as HPLC, to determine the extent of degradation and identify any photodegradation products. Compare the chromatograms of the exposed samples to the dark control to assess the changes caused by light.

Signaling and Degradation Pathways

Potential Degradation Pathway of this compound

The degradation of this compound can be postulated to occur through two primary mechanisms: hydrolysis of the dichloride groups and photodegradation of the azobenzene core.

G QAQ This compound Hydrolysis Hydrolysis (Moisture) QAQ->Hydrolysis H2O Photodegradation Photodegradation (UV/Visible Light) QAQ->Photodegradation Hydrolyzed_Product Hydrolyzed QAQ Derivative Hydrolysis->Hydrolyzed_Product Photoisomers Cis/Trans Isomers Photodegradation->Photoisomers Cleavage_Products Aromatic Amine & Other Fragments Photoisomers->Cleavage_Products Further Degradation

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Recommendations Prep_Solid Prepare Solid Samples Hygroscopicity Hygroscopicity Test (Controlled Humidity) Prep_Solid->Hygroscopicity Prep_Solution Prepare Solution Samples Photostability Photostability Test (Light Exposure) Prep_Solution->Photostability Thermal_Stability Thermal Stability Test (Elevated Temperature) Prep_Solution->Thermal_Stability Analysis Analyze Samples (e.g., HPLC, LC-MS) Hygroscopicity->Analysis Photostability->Analysis Thermal_Stability->Analysis Data_Evaluation Evaluate Degradation Profile Analysis->Data_Evaluation Recommendations Define Storage & Handling Conditions Data_Evaluation->Recommendations

Caption: Workflow for this compound stability assessment.

References

determining optimal concentration of QAQ dichloride for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in determining the optimal experimental concentration of QAQ dichloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a photoswitchable molecule that functions as a blocker for voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels. Its activity is dependent on its conformation, which can be controlled by specific wavelengths of light. The trans configuration, induced by 500 nm light, is the active form that blocks ion channels. Conversely, 380 nm light switches it to the inactive cis form.[1] This allows for dynamic, optical control over neuronal signaling. This compound is typically membrane impermeant but can enter nociceptive neurons through channels activated by noxious stimuli, such as TRPV1.

QAQ_Mechanism cluster_light Light Stimulus cluster_QAQ This compound Conformation cluster_channels Cellular Effect Light500 500 nm Light QAQ_trans Trans-QAQ (Active) Light500->QAQ_trans Induces Active Form Light380 380 nm Light QAQ_cis Cis-QAQ (Inactive) Light380->QAQ_cis Induces Inactive Form QAQ_trans->Light380 Block Channel Blockade QAQ_trans->Block QAQ_cis->Light500 NoBlock Channels Open QAQ_cis->NoBlock Channels Na+, K+, Ca2+ Channels Block->Channels Inhibits Ion Flow NoBlock->Channels Permits Ion Flow

Caption: Mechanism of this compound photoswitching and channel blockade.

Q2: What are the key physicochemical properties of this compound?

Understanding the solubility and stability of this compound is critical for preparing reliable stock solutions and ensuring consistent experimental results. Key properties are summarized below.

PropertyDescriptionSource
Molecular Formula C28H44Cl2N6O2[1]
Molecular Weight 567.6 g/mol [1]
Solubility Soluble in organic solvents like DMSO. Limited solubility in water.[1]
Stability Stable under ambient conditions. May degrade with prolonged exposure to light or extreme temperatures.[1]
Q3: How should I prepare and store a stock solution of this compound?

Given its solubility profile, this compound should first be dissolved in a high-purity organic solvent.

Protocol for 10 mM Stock Solution:

  • Weigh the required amount of this compound powder (e.g., 5.68 mg for 1 mL).

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guides

Q1: I am not observing any effect from my this compound treatment. What are the common causes?

Several factors can lead to a lack of observable effect. Follow this workflow to diagnose the issue.

Troubleshooting_No_Effect Start Start: No Observable Effect CheckSolution 1. Verify Solution Integrity - Was stock stored correctly? - Is the final dilution accurate? - Any visible precipitate? Start->CheckSolution CheckLight 2. Confirm Light Activation - Correct wavelength used (500 nm)? - Is light source calibrated? - Sufficient duration/intensity? CheckSolution->CheckLight Solution OK CheckSystem 3. Validate Experimental System - Are target ion channels expressed? - Is the cell model appropriate? - Positive controls working? CheckLight->CheckSystem Light OK CheckConcentration 4. Re-evaluate Concentration - Is the concentration too low? - Perform a dose-response curve. CheckSystem->CheckConcentration System OK Success Problem Resolved CheckConcentration->Success Concentration Optimized

Caption: Workflow for troubleshooting lack of this compound activity.

Q2: My results are highly variable between experiments. What should I check?

Inconsistent results often stem from subtle variations in protocol execution.

Potential CauseRecommended Action
Stock Solution Degradation Use fresh aliquots for each experiment. Avoid multiple freeze-thaw cycles. Always protect solutions from light.
Inaccurate Dilutions Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment from a verified stock solution.
Inconsistent Light Exposure Ensure uniform light intensity and duration across all wells and plates. Use a calibrated and stable light source.
Cell Culture Variability Use cells within a consistent passage number range. Ensure consistent cell density at the time of treatment. Monitor cell health prior to starting the experiment.
Precipitation of Compound After diluting the DMSO stock into aqueous media, check for any cloudiness or precipitate. If observed, consider lowering the final concentration or adding a surfactant (if compatible with the assay).
Q3: I'm observing high cell death. How can I distinguish between the desired pharmacological effect and general cytotoxicity?

It is crucial to determine if the observed cell death is a specific result of ion channel blockade or a non-specific toxic effect. This is achieved by running a cytotoxicity assay in parallel with your functional experiment. These assays measure indicators of cell health, such as membrane integrity.[2]

Experimental Protocols

Q1: How do I perform a dose-response experiment to determine the optimal concentration?

A dose-response experiment is essential for identifying the concentration of this compound that produces the desired biological effect (e.g., 50% inhibition, IC50).

General Protocol:

  • Cell Seeding: Plate your cells at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare Dilutions: Create a series of this compound concentrations (e.g., 8-10 points, covering a range from 1 nM to 100 µM) by serially diluting the stock solution in your experimental buffer or media.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a "vehicle control" (media with the same final concentration of DMSO but no compound).

  • Light Activation: Expose the cells to 500 nm light for a defined period to switch this compound to its active trans state. A parallel plate kept in the dark or exposed to 380 nm light can serve as a negative control.

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Functional Assay: Perform your primary assay to measure the biological outcome (e.g., electrophysiology, calcium imaging, neurotransmitter release).

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit the data with a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 or IC50.

Q2: What is a recommended protocol for a cytotoxicity assay?

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity.[3] It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[2]

LDH Assay Protocol:

  • Plate Cells: Seed cells in a 96-well plate at the same density as your functional experiment and incubate overnight.

  • Treat Cells: Add the same range of this compound concentrations used in the dose-response experiment.

  • Prepare Controls:

    • Low Control (Spontaneous Release): Add vehicle (e.g., DMSO) to several wells.

    • High Control (Maximum Release): Add a lysis solution (e.g., Triton X-100) to several wells 15-30 minutes before the end of the incubation.

    • Background Control: Wells with culture medium but no cells.

  • Incubate: Incubate the plate for the same duration as your primary experiment.

  • Collect Supernatant: Centrifuge the plate at 250 x g for 10 minutes to pellet any cells.[3] Carefully transfer 50-100 µL of the supernatant to a new, optically clear 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate & Read: Incubate at room temperature, protected from light, for up to 30 minutes.[3] Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate Cytotoxicity:

    • First, subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental Value - Low Control) / (High Control - Low Control)

LDH_Workflow Start Seed Cells in 96-Well Plate Treat Add this compound Dilutions & Controls (Low, High) Start->Treat Incubate1 Incubate for Experimental Duration Treat->Incubate1 Centrifuge Centrifuge Plate (250 x g, 10 min) Incubate1->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer AddReagent Add LDH Reaction Mixture Transfer->AddReagent Incubate2 Incubate at RT (Protected from Light) AddReagent->Incubate2 Read Measure Absorbance (e.g., 490 nm) Incubate2->Read Calculate Calculate % Cytotoxicity Read->Calculate

Caption: Experimental workflow for the LDH cytotoxicity assay.

References

Technical Support Center: Overcoming Membrane Impermeability of QAQ Dichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with QAQ dichloride. The information is designed to help address challenges related to its inherent membrane impermeability.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Issue 1: Low or No Observable Effect of this compound

  • Question: I am applying this compound to my cell culture, but I am not observing the expected channel-blocking effects. What could be the reason for this lack of activity?

  • Answer: The primary reason for a lack of effect is likely due to the low membrane permeability of this compound. As a quaternary ammonium compound, it carries a permanent positive charge, which hinders its ability to passively diffuse across the lipid bilayer of the cell membrane. For this compound to exert its function as a photoswitchable channel blocker, it needs to reach its target ion channels. Its entry into cells is not primarily through passive diffusion but is facilitated under specific conditions.

    A key mechanism for its entry into nociceptive neurons is through large-pore ion channels that are activated by noxious stimuli, with the TRPV1 channel being a significant example. If the cells you are using do not express these channels, or if the channels are not in an activated state, the intracellular concentration of this compound may be too low to be effective.

    Troubleshooting Steps:

    • Confirm Target Channel Expression: Verify that your cell line expresses the target ion channels (Nav, Cav, Kv) and, importantly, a potential entry route such as TRPV1 channels.

    • Activate Entry Channels: If your cells express TRPV1, consider using a known agonist like capsaicin to transiently open these channels and allow this compound to enter.

    • Optimize Concentration: You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

    • Check Photoswitching: Ensure that your light source for photoswitching is at the correct wavelength (500 nm for trans-to-cis and 380 nm for cis-to-trans) and that the light intensity and duration are adequate.[1]

    • Review Compound Stability: this compound can degrade with prolonged exposure to light or extreme temperatures.[1] Ensure proper storage and handling.

Issue 2: High Variability in Experimental Results

  • Question: My experimental results with this compound are inconsistent across different batches of cells or on different days. What could be causing this variability?

  • Answer: Variability in results can stem from several factors related to the compound's delivery and the physiological state of the cells.

    Potential Causes and Solutions:

    • Inconsistent Channel Activation: If relying on an entry pathway like TRPV1, the level of channel activation may vary. Standardize the concentration and application time of any agonist used.

    • pH of Media: The cellular uptake of some related compounds can be influenced by the pH of the extracellular medium.[2][3] Monitor and control the pH of your culture medium during the experiment.

    • Presence of Serum: Serum proteins can sometimes bind to small molecules, reducing their effective concentration.[3] If your experiments are sensitive, consider reducing the serum concentration or performing the experiment in a serum-free medium for a short duration. Be aware that this can also affect cell health.

    • Solubility Issues: this compound has limited solubility in water.[1] Ensure that your stock solution is fully dissolved and that the final concentration in your aqueous experimental buffer does not lead to precipitation. You may need to use a small amount of an organic solvent like DMSO to prepare the stock solution, and then dilute it to the final concentration.

Issue 3: Evidence of Cell Stress or Toxicity at Effective Concentrations

  • Question: To see an effect, I have to use a high concentration of this compound, which seems to be causing cell stress or toxicity. How can I improve its uptake without harming the cells?

  • Answer: This is a common challenge with membrane-impermeant compounds. The goal is to increase intracellular concentration without reaching levels that cause general toxicity. Quaternary ammonium compounds, in general, can disrupt cell membranes at high concentrations.[4][5]

    Strategies to Enhance Uptake and Reduce Toxicity:

    • Facilitated Entry: The most targeted approach is to use an activating ligand for a channel like TRPV1 to "open the door" for this compound. This allows for a lower concentration to be effective as it can accumulate inside the cell.

    • Membrane Permeabilizing Agents (Use with Caution): Mild, transient permeabilization of the cell membrane can be achieved with agents like digitonin or saponin. However, these must be carefully titrated to avoid significant cytotoxicity. This is a more aggressive and less specific approach.

    • Optimize Incubation Time: A longer incubation time with a lower concentration may allow for sufficient intracellular accumulation without the acute toxicity of a high concentration.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action for this compound?

    • A1: this compound is a photoswitchable ion channel blocker. In its trans configuration, it can block voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels. It can be switched to a non-blocking cis configuration with light.

  • Q2: How do I properly handle and store this compound?

    • A2: this compound should be stored at -20°C as a powder.[6] If in solution, it should be stored at -80°C.[6] It may degrade with prolonged exposure to light or extreme temperatures, so it should be protected from light.[1]

  • Q3: What solvents can I use to dissolve this compound?

    • A3: It is soluble in organic solvents and has limited solubility in water.[1] For biological experiments, a common practice is to create a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.

  • Q4: Is this compound toxic?

    • A4: Like many quaternary ammonium compounds, it can be toxic at high concentrations, partly due to its ability to disrupt cell membranes.[4][5] It is important to determine the therapeutic window for your specific cell type, where it is effective without causing significant cell death.

Quantitative Data

The following tables provide data on factors that can influence the cellular uptake of compounds similar to this compound. This data is intended to be representative and to guide experimental design.

Table 1: Effect of Extracellular pH on Cellular Uptake

Extracellular pHRelative Cellular Uptake (%)
6.0150
6.5125
7.0100
7.480
8.060

This table is based on general findings for some photosensitizer drugs where lower pH enhances uptake and is provided as a conceptual guide.[2][3]

Table 2: Effect of Serum on Cellular Uptake

Serum Concentration in MediaRelative Cellular Uptake (%)
0%100
2%75
5%50
10%30

This table illustrates the general trend that the presence of serum can reduce the cellular uptake of some drugs due to protein binding, based on findings for a photosensitizer.[3]

Experimental Protocols

Protocol 1: Assessing Cell Membrane Permeability using a Dye Exclusion Assay

This protocol can be used to determine if the concentration of this compound or other treatments are causing significant membrane disruption.

  • Cell Preparation: Plate cells in a 96-well plate and grow to the desired confluency.

  • Treatment: Treat the cells with varying concentrations of this compound or a positive control (e.g., a low concentration of digitonin) for the desired experimental time. Include an untreated control.

  • Dye Addition: Add a membrane-impermeant dye, such as propidium iodide (PI) or Trypan Blue, to all wells.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes).

  • Analysis:

    • For PI, measure the fluorescence using a plate reader. A significant increase in fluorescence indicates a loss of membrane integrity.

    • For Trypan Blue, count the number of stained (non-viable) versus unstained (viable) cells using a microscope and hemocytometer.

Protocol 2: Facilitated Uptake of this compound via TRPV1 Activation

This protocol describes a method to enhance the intracellular delivery of this compound in cells expressing TRPV1 channels.

  • Cell Preparation: Culture cells known to express TRPV1 channels on a suitable substrate for your downstream analysis (e.g., glass coverslips for imaging or a multi-well plate for electrophysiology).

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of a TRPV1 agonist, such as capsaicin, in ethanol or DMSO.

    • Prepare your final working solutions in an appropriate extracellular buffer (e.g., Hanks' Balanced Salt Solution).

  • Co-application:

    • Wash the cells with the extracellular buffer.

    • Apply the this compound solution to the cells.

    • Immediately after, or concurrently, apply the TRPV1 agonist (e.g., capsaicin at a final concentration of 1-10 µM).

  • Incubation: Incubate the cells with both agents for a limited time (e.g., 5-10 minutes) to allow for this compound entry.

  • Washout: Thoroughly wash the cells with the extracellular buffer to remove the agonist and extracellular this compound. This "loads" the cells with this compound.

  • Experiment: Proceed with your experiment, such as electrophysiological recording or calcium imaging, and use light of the appropriate wavelength to photoswitch the trapped intracellular this compound.

Visualizations

Troubleshooting_Workflow start Start: Low or No Effect of this compound check_expression Does the cell line express TRPV1 or other large-pore channels? start->check_expression check_activation Are the entry channels being activated? check_expression->check_activation Yes end_fail Consider Alternative Delivery Method check_expression->end_fail No check_concentration Is the QAQ concentration optimal? check_activation->check_concentration Yes use_agonist Action: Apply a channel agonist (e.g., capsaicin for TRPV1) check_activation->use_agonist No check_light Is the photoswitching light source correct? check_concentration->check_light Yes dose_response Action: Perform a dose-response curve check_concentration->dose_response No verify_light Action: Verify wavelength, intensity, and duration check_light->verify_light No end_success Problem Resolved check_light->end_success Yes use_agonist->check_concentration dose_response->check_light verify_light->end_success

Caption: Troubleshooting workflow for low this compound efficacy.

QAQ_Entry_Mechanism cluster_membrane Cell Membrane TRPV1_closed TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1_closed->TRPV1_open Activates QAQ_in This compound (Intracellular) TRPV1_open->QAQ_in QAQ_out This compound (Extracellular) QAQ_out->TRPV1_closed No Entry QAQ_out->TRPV1_open Enters through open channel Agonist Agonist (e.g., Capsaicin) Agonist->TRPV1_closed Binds to

Caption: Proposed mechanism of this compound entry via TRPV1 activation.

Experimental_Workflow start Prepare Cells Expressing TRPV1 and Target Channels load_qaq Load Cells with QAQ (Co-apply with Agonist) start->load_qaq wash Washout Extracellular QAQ and Agonist load_qaq->wash record_baseline Record Baseline Activity (e.g., Electrophysiology) wash->record_baseline photoswitch Apply Light (380nm or 500nm) record_baseline->photoswitch record_effect Record Post-Switch Activity photoswitch->record_effect analyze Analyze Data record_effect->analyze

References

Technical Support Center: Azobenzene Photoswitches in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azobenzene photoswitches in biological systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using azobenzene photoswitches in a biological context?

A1: The main challenges stem from the inherent properties of azobenzene and the complex nature of biological environments. These include:

  • Suboptimal Wavelengths for In Vivo Use: Many traditional azobenzenes require UV light for trans-to-cis isomerization, which has limited tissue penetration and can cause phototoxicity.[1][2][3][4]

  • Poor Water Solubility: The hydrophobic nature of the azobenzene core can lead to aggregation and insolubility in aqueous biological media.[2]

  • Thermal Instability of the cis-Isomer: The cis isomer of many azobenzenes is thermally unstable and reverts to the more stable trans form in the dark, which can limit the timescale of experiments.[1][5][6]

  • Potential Toxicity: Azobenzene and its metabolites can exhibit cytotoxic and genotoxic effects, which is a significant concern for therapeutic applications.[7][8][9]

  • Delivery and Targeting: Efficiently delivering the photoswitch to the specific biological target of interest remains a significant hurdle.[10][11]

  • Incomplete Photoswitching: Achieving a high percentage of isomerization is often difficult, which can result in a small therapeutic or experimental window.[12]

  • Photobleaching and Fatigue: Like many photosensitive molecules, azobenzenes can degrade after repeated switching cycles.[1]

  • Environmental Sensitivity: The photoswitching properties of azobenzenes can be influenced by the local microenvironment, such as pH, polarity, and binding to macromolecules.[13][14]

Q2: How can I shift the operational wavelength of my azobenzene photoswitch to the visible or near-infrared (NIR) region?

A2: Shifting the absorption wavelength of azobenzenes into the biological transparency window (red to NIR light) is crucial for in vivo applications to improve tissue penetration and reduce phototoxicity.[5][6][15] Strategies to achieve this include:

  • Push-Pull Substituents: Introducing electron-donating groups (e.g., -NH2, -OR) and electron-withdrawing groups (e.g., -NO2, -CN) at the para positions of the phenyl rings can delocalize the π-system and red-shift the absorption.[5][6]

  • Ortho-Substitution: Adding substituents at all four ortho positions relative to the azo bond can significantly red-shift the n-π* transition of the trans isomer.[4][5][6][16] For example, tetra-ortho-methoxy substitution allows for trans-to-cis switching with green light.[4] Tetra-ortho-chloro substitution enables isomerization with red light.[16][17]

  • Protonation: In acidic environments, the azo bridge can be protonated to form an azonium ion, which strongly absorbs in the red region of the spectrum.[5][6][18]

  • Covalent Dyads: Covalently linking an auxiliary chromophore to the azobenzene can enable photoswitching with lower energy light through processes like singlet manifold photoredox.[12]

Q3: My azobenzene compound is not soluble in my aqueous buffer. What can I do?

A3: Poor water solubility is a common issue.[2] Here are some strategies to address this:

  • Chemical Modification: Introduce polar or charged functional groups to the azobenzene scaffold. This can include carboxylates, sulfonates, quaternary ammonium salts, or polyethylene glycol (PEG) chains.

  • Formulation with Delivery Vehicles: Encapsulate the azobenzene compound in nanocarriers such as liposomes, micelles, or polymeric nanoparticles to improve its solubility and delivery.[7]

  • Use of Co-solvents: For in vitro experiments, a small percentage of a biocompatible organic solvent (e.g., DMSO) can be used, but its concentration should be carefully controlled to avoid cellular toxicity.

Q4: The biological effect of my photoswitch is short-lived, and I have to keep irradiating my sample. How can I increase the lifetime of the cis-state?

A4: The thermal relaxation of the cis-isomer back to the trans-isomer can limit the duration of the photo-induced effect. To prolong the cis-state half-life:

  • Chemical Design: Tetra-ortho-substituted azobenzenes, in addition to red-shifting the absorption, can also exhibit significantly slower thermal relaxation rates.[4][5]

  • Environmental Engineering: The local environment can influence the stability of the cis-isomer. For instance, binding to a protein surface can stabilize the cis-state through specific interactions.[13]

  • Bridged Azobenzenes: Creating a cyclic constraint by bridging the phenyl rings can dramatically increase the thermal stability of the cis-isomer.

Troubleshooting Guides

Problem 1: Low Efficiency of Photoswitching in a Biological Medium
Possible Cause Troubleshooting Step
Spectral Overlap with Biomolecules Characterize the absorption spectrum of your azobenzene in the relevant biological medium (e.g., cell culture media, cytosol extract). Check for overlap with endogenous chromophores (e.g., flavins, porphyrins) that might absorb the excitation light. If significant overlap exists, consider using an azobenzene derivative that operates at a different wavelength.
Aggregation of the Photoswitch Confirm the solubility of your compound at the working concentration. Use dynamic light scattering (DLS) to check for aggregation. If aggregation is occurring, refer to the FAQ on improving water solubility.
Quenching by the Local Environment The biological microenvironment can quench the excited state of the azobenzene. Consider tethering the photoswitch to your target via a flexible linker to distance it from potential quenchers on the biomolecule's surface.
Incorrect Wavelength or Insufficient Light Power Verify the absorption spectra of both the trans and cis isomers. Ensure your light source is emitting at the correct wavelength and that the power is sufficient to induce isomerization without causing significant photodamage. Use a power meter to quantify the light intensity at the sample.
Reduction of the Azo Bond The azo bond can be susceptible to reduction by cellular components like glutathione, especially in the intracellular environment.[5] Test the stability of your compound in the presence of relevant biological reductants. Tetra-ortho-chloroazobenzenes have shown enhanced stability against reduction by glutathione.[17]
Problem 2: Observed Cellular Toxicity or Off-Target Effects
Possible Cause Troubleshooting Step
Inherent Toxicity of the Azobenzene Compound Perform dose-response cytotoxicity assays (e.g., MTT, LDH) to determine the concentration range at which your compound is non-toxic. The reduction of azo dyes can produce potentially carcinogenic aromatic amines.[8]
Phototoxicity from UV Light If using UV light, perform control experiments where cells are irradiated in the absence of the photoswitch to assess the level of phototoxicity. Switch to a red-shifted azobenzene that can be operated with visible or NIR light.[3][4]
Reactive Oxygen Species (ROS) Generation Photosensitization can lead to the generation of ROS. Use ROS-sensitive fluorescent probes to measure ROS production upon irradiation. If ROS production is significant, consider deoxygenating the medium (for in vitro experiments) or incorporating antioxidants.
Non-Specific Binding The photoswitch may be binding to off-target biomolecules. Use fluorescently labeled analogs of your compound to visualize its subcellular localization. Modify the chemical structure to improve target specificity.

Quantitative Data Summary

Table 1: Photophysical Properties of Selected Azobenzene Derivatives

Azobenzene Derivativetrans Isomer λmax (nm)cis Isomer λmax (nm)Isomerization Wavelength (nm)cis-Isomer Half-lifeReference
Unsubstituted Azobenzene~320 (π-π)~430 (n-π)~365 (trans→cis)Hours to days (solvent dependent)[1][19]
Tetra-ortho-methoxy-amidoazobenzene~360 (π-π)~460 (n-π)530-560 (trans→cis), 460 (cis→trans)~2.4 days (aqueous solution)[4]
Tetra-ortho-chloro-azobenzene--630-660 (trans→cis)-[16][17]
Donor-Acceptor Substituted Azobenzene Polymer--Enzymatic cleavage t1/2 = 6 min-[10]
Donor-Donor Substituted Azobenzene Polymer--Enzymatic cleavage t1/2 = 20 min-[10]
Non-Substituted Azobenzene Polymer--Enzymatic cleavage t1/2 = 72 min-[10]
Acceptor Substituted Azobenzene Polymer--Enzymatic cleavage t1/2 = 78 min-[10]

Note: λmax and half-life are highly dependent on the specific molecular structure and the solvent environment.

Experimental Protocols

Protocol 1: General Workflow for Photocontrol of a Biological Process

This protocol outlines the general steps for using an azobenzene photoswitch to control a biological process, such as enzyme activity or receptor signaling.

  • Synthesis and Characterization:

    • Synthesize the azobenzene-containing molecule (e.g., a photoswitchable ligand or a modified biomolecule).

    • Characterize the photophysical properties of the compound using UV-Vis spectroscopy. Determine the absorption maxima for both isomers and the photostationary state (PSS) upon irradiation at different wavelengths.

    • Measure the thermal relaxation half-life of the cis-isomer by monitoring the spectral changes in the dark.

  • Bioconjugation (if applicable):

    • If the photoswitch needs to be attached to a biomolecule (e.g., a protein), perform the conjugation reaction. Common strategies include maleimide-thiol chemistry or click chemistry.

    • Purify the labeled biomolecule to remove any unreacted photoswitch.

  • In Vitro Assay:

    • Prepare the biological sample (e.g., purified protein, cell lysate).

    • Add the photoswitchable compound to the sample.

    • Irradiate the sample with the appropriate wavelength of light to enrich one isomer (e.g., UV or green light for trans to cis).

    • Measure the biological activity of interest (e.g., enzyme kinetics, binding affinity).

    • Irradiate the sample with the second wavelength of light to switch back to the other isomer (e.g., blue or red light for cis to trans).

    • Re-measure the biological activity to confirm reversible control.

    • Include dark controls and irradiation controls without the photoswitch.

  • Cell-Based Assay:

    • Culture the cells of interest.

    • Incubate the cells with the photoswitchable compound. Determine the optimal concentration and incubation time.

    • Wash the cells to remove any excess compound.

    • Perform the photoswitching experiment by irradiating the cells.

    • Measure the cellular response (e.g., changes in signaling pathways, cell morphology, or viability).

Protocol 2: Light-Controlled Cell Assembly and Disassembly

This protocol is adapted from a method for reversibly controlling cell-cell interactions using a homobifunctional azobenzene linker and cells modified with β-cyclodextrin (β-CD).[20]

  • Cell Surface Modification:

    • Label cells with β-CD. For example, by incubating cells with Ac4GalNAz, which is metabolized and expressed on the cell surface as azido-modified glycans. These can then be reacted with a DBCO-functionalized β-CD via click chemistry.

    • Quantify the number of β-CD molecules on the cell surface.

  • Cell Assembly:

    • Detach the β-CD-labeled cells from the culture plate.

    • Incubate the cells with the homobifunctional trans-azobenzene linker. The trans-azobenzene will act as a guest for the β-CD host on the cell surface, leading to cell aggregation.

    • Observe cell assembly under a microscope.

  • Cell Disassembly:

    • Irradiate the cell aggregates with UV light (e.g., 365 nm) to induce the trans-to-cis isomerization of the azobenzene linker.

    • The cis-azobenzene has a lower binding affinity for β-CD, causing the cells to disassemble.

    • Monitor the disassembly process in real-time.

  • Re-assembly:

    • Irradiate the dispersed cells with visible light to switch the azobenzene back to the trans form, which should induce re-assembly of the cells.

Visualizations

Experimental_Workflow cluster_Design Design & Synthesis cluster_InVitro In Vitro Testing cluster_InVivo Cellular/In Vivo Testing A Synthesis of Azobenzene Derivative B Photophysical Characterization (UV-Vis, Half-life) A->B C Introduce to Biological Sample B->C D Irradiate (Wavelength 1) C->D E Measure Activity D->E F Irradiate (Wavelength 2) E->F G Re-measure Activity F->G H Deliver to Cells/Organism G->H I Photoswitching at Target Site H->I J Observe Biological Response I->J

Caption: General experimental workflow for using azobenzene photoswitches.

Light_Penetration n1 n2 n3 n4 n5 n6 LightSource Light Source LightSource->n1 UV Light (365 nm) LightSource->n3 Green Light (530 nm) LightSource->n6 Red Light (660 nm)

Caption: Light penetration challenge in biological tissue.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Downstream Downstream Signaling (Active) Receptor->Downstream Activation Ligand_trans Photoswitchable Ligand (trans-isomer) Ligand_trans->Receptor Binding Ligand_cis Photoswitchable Ligand (cis-isomer) NoSignal No Signaling (Inactive) Ligand_cis->NoSignal No Binding Light1 Light (λ1) Light1->Ligand_trans trans → cis Light2 Light (λ2) Light2->Ligand_cis cis → trans

Caption: Photocontrol of a signaling pathway with a photoswitchable ligand.

References

improving the spatiotemporal resolution of QAQ dichloride activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QAQ dichloride. Our aim is to help you improve the spatiotemporal resolution of this compound activation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photoswitchable ion channel blocker. It can exist in two forms, or isomers: trans and cis. The trans form is the active state and blocks voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[1] By applying light of a specific wavelength, you can switch the molecule between its active and inactive states, allowing for precise temporal and spatial control of ion channel activity.

Q2: What wavelengths of light are needed to activate and deactivate this compound?

To switch this compound to its active trans conformation, which blocks ion channels, use light at a wavelength of 500 nm. To switch it to the inactive cis conformation and unblock the channels, use light at 380 nm.[1]

Q3: Why am I observing off-target effects or cell death in my experiments?

You are likely encountering phototoxicity. High-intensity light, especially at shorter wavelengths like 380 nm, can be damaging to cells.[2][3] This can lead to the formation of reactive oxygen species and subsequent cellular damage.

Q4: How can I reduce phototoxicity in my experiments?

There are several strategies to mitigate phototoxicity:

  • Use the lowest effective light intensity: Determine the minimum light power required to achieve efficient photoisomerization.

  • Use pulsed light: Delivering light in short pulses rather than continuous illumination can significantly reduce phototoxicity.[3]

  • Consider red-shifted analogs: A derivative of QAQ, named QENAQ, is activated by visible light (blue light) instead of UV light, which is generally less damaging to cells.[4]

  • Use specialized cell culture media: Some commercially available media are formulated to reduce the generation of phototoxic byproducts.

  • Incorporate antioxidants: Adding antioxidants to your experimental medium can help neutralize reactive oxygen species.

Q5: I'm not seeing a complete block or unblock of the ion channels. What could be the cause?

This issue often stems from incomplete photoisomerization. Several factors can contribute to this:

  • Insufficient light penetration: The light may not be reaching all the this compound molecules, especially in dense tissue preparations.

  • Light scattering: Light can be scattered by the sample, reducing the effective intensity at the target site.

  • Suboptimal wavelength: Ensure your light source is emitting at the correct peak wavelength for isomerization.

  • Steric hindrance: The local environment around the this compound molecule can sometimes restrict its ability to change shape.

Q6: How can I improve the spatial resolution of this compound activation?

To activate this compound in a very specific location, consider using two-photon excitation (2PE). 2PE uses near-infrared light, which has deeper tissue penetration and less scattering than UV or visible light.[5][6] This technique allows for the precise activation of photoswitches in a very small focal volume, significantly enhancing spatial resolution.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cell mortality or signs of cellular stress. Phototoxicity from the light source.- Reduce light intensity and/or exposure duration. - Use pulsed light instead of continuous illumination. - Switch to a red-shifted photoswitch like QENAQ to avoid UV light.[4] - Use a cell culture medium designed to reduce phototoxicity.
Inconsistent or weak channel blocking/unblocking. Incomplete photoisomerization.- Increase light intensity or exposure time, while monitoring for phototoxicity. - Ensure the light path is clear and focused on the target area. - Verify the peak wavelength of your light source. - For deeper tissue penetration and reduced scattering, consider using two-photon excitation.[6]
Activation of this compound outside the target area. Light scattering and poor spatial confinement of the light source.- Use a tightly focused light beam. - Employ two-photon excitation for highly localized activation.[5][7]
This compound effect diminishes over time. Thermal relaxation of the cis isomer back to the more stable trans form.- Re-apply the deactivating light (380 nm) periodically to maintain a high population of the cis isomer.
Difficulty dissolving this compound. Poor solubility in aqueous solutions.- Prepare a concentrated stock solution in an appropriate solvent as recommended by the supplier and then dilute it in your experimental buffer.

Experimental Protocols

General Protocol for Photoswitching of this compound
  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). The final concentration for experiments will need to be optimized, but a starting point for cell culture experiments is in the micromolar range. For example, in studies with a related compound, QENAQ, concentrations of 200 µM were used in the patch pipette.[4]

  • Application to the Sample: Apply the this compound solution to your cells or tissue preparation. Allow sufficient time for the compound to access the ion channels.

  • Activation (Channel Blocking): Illuminate the sample with 500 nm light to isomerize this compound to its trans (blocking) form. The duration and intensity of the light should be optimized for your specific setup.

  • Deactivation (Channel Unblocking): Illuminate the sample with 380 nm light to switch this compound to its cis (non-blocking) form.

  • Data Acquisition: Record ion channel activity using appropriate techniques (e.g., patch-clamp electrophysiology) during and after light application to quantify the effects of photoswitching.

Quantitative Data on Channel Blockade

The following table summarizes the reported channel blocking efficiency for QAQ and its red-shifted derivative, QENAQ.

Compound Concentration Channel Type Condition % Blockade of Steady-State Current (Mean ± SEM) Reference
QAQ100 µMShaker-IR K+ channelsGreen light (trans)61.0 ± 5.5%[4]
QAQ100 µMShaker-IR K+ channels380 nm light (cis)16.4 ± 3.8%[4]
QENAQ200 µMNative voltage-gated K+ channelsDarkness (trans)Significant blockade[4]
QENAQ200 µMNative voltage-gated K+ channelsBlue light (cis)Blockade relieved[4]

Visualizations

Signaling Pathway and Experimental Logic

This compound Mechanism of Action cluster_light Light Input cluster_qaq This compound State cluster_channel Ion Channel State 500nm_light 500 nm Light QAQ_cis QAQ (cis - inactive) 500nm_light->QAQ_cis Isomerization 380nm_light 380 nm Light QAQ_trans QAQ (trans - active) 380nm_light->QAQ_trans QAQ_cis->QAQ_trans Isomerization Channel_open Ion Channel Open QAQ_cis->Channel_open Allows current QAQ_trans->Channel_open Blocks Channel_blocked Ion Channel Blocked

Caption: Mechanism of this compound photoswitching and ion channel modulation.

Troubleshooting Workflow for Poor Spatiotemporal Resolution

Troubleshooting Workflow Start Poor Spatiotemporal Resolution Observed Check_Phototoxicity Signs of Phototoxicity? Start->Check_Phototoxicity Reduce_Light Reduce Light Intensity/ Use Pulsed Light Check_Phototoxicity->Reduce_Light Yes Check_Isomerization Incomplete Photoisomerization? Check_Phototoxicity->Check_Isomerization No Use_Red_Shifted Consider Red-Shifted Analog (e.g., QENAQ) Reduce_Light->Use_Red_Shifted Use_Red_Shifted->Check_Isomerization Optimize_Light Optimize Light Delivery (Wavelength, Intensity) Check_Isomerization->Optimize_Light Yes End Resolution Improved Check_Isomerization->End No Consider_2P Use Two-Photon Excitation (2PE) Optimize_Light->Consider_2P Consider_2P->End

Caption: A logical workflow for troubleshooting issues with this compound activation.

References

Technical Support Center: Solvent Effects on QAQ Dichloride Photoswitching Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the photoswitching efficiency of QAQ dichloride.

Introduction to this compound Photoswitching

This compound is a photoswitchable molecule based on an azobenzene scaffold, designed to act as a blocker of voltage-gated sodium and potassium channels in its trans configuration.[1] Upon irradiation with light of a specific wavelength (typically UV or blue light), the azobenzene core undergoes a conformational change from the thermodynamically stable trans-isomer to the metastable cis-isomer. This photoisomerization alters the molecule's geometry and dipole moment, which in turn modulates its biological activity. The reverse process, from cis back to trans, can be triggered by a different wavelength of light (often visible light) or can occur thermally in the dark.[1] The efficiency of this photoswitching process is crucial for its application in photopharmacology and is significantly influenced by the surrounding solvent environment.

Data Presentation: Solvent Effects on Photoswitching of Azobenzene Derivatives

Table 1: Effect of Solvent Polarity on Thermal cis-to-trans Isomerization Half-life for a Tetra-o-methoxy-amidoazobenzene Derivative

SolventPolarity (Dielectric Constant, ε)cis-isomer Half-life
Water80.1~2.4 days
DMSO46.7Not specified

Data adapted from a study on a tetra-o-methoxy-amidoazobenzene derivative, demonstrating that decreasing solvent polarity can extend the lifetime of the cis isomer.[2]

Table 2: Photoisomerization Quantum Yields (Φ) of Azobenzene in Methanol

Isomerization DirectionExcitation Wavelength (nm)Quantum Yield (Φ)
trans → cis313~0.14
cis → transNot Specified~0.3 - 0.5

This data for the parent azobenzene molecule in methanol highlights the typical range for quantum yields.[3] Note that quantum yields are wavelength-dependent.[4][5]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Analyzing Solvent Effects cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quantification Data Quantification cluster_evaluation Evaluation prep Prepare solutions of this compound in various solvents uv_vis_initial Record initial UV-Vis spectrum (mostly trans-isomer) prep->uv_vis_initial irradiate_trans Irradiate with UV/blue light to induce trans -> cis isomerization uv_vis_initial->irradiate_trans uv_vis_pss1 Record UV-Vis spectra until photostationary state 1 (PSS1) is reached irradiate_trans->uv_vis_pss1 irradiate_cis Irradiate with visible light to induce cis -> trans isomerization uv_vis_pss1->irradiate_cis calc_kinetics Determine thermal back-reaction kinetics uv_vis_pss1->calc_kinetics uv_vis_pss2 Record UV-Vis spectra until photostationary state 2 (PSS2) is reached irradiate_cis->uv_vis_pss2 calc_qy Calculate photoisomerization quantum yields (Φ) uv_vis_pss2->calc_qy eval Compare efficiency across solvents and select optimal conditions calc_qy->eval calc_kinetics->eval Signaling_Pathway This compound Signaling Pathway Modulation cluster_isomers QAQ Isomers cluster_channels Ion Channels cluster_effect Cellular Effect trans trans-QAQ (Active) block Channel Blockade trans->block binds to light_uv UV/Blue Light (e.g., 380 nm) trans->light_uv cis cis-QAQ (Inactive) no_block No Blockade cis->no_block light_vis Visible Light (e.g., 500 nm) cis->light_vis thermal Thermal Relaxation cis->thermal channels Voltage-gated Na+ and K+ channels block->channels no_block->channels light_uv->cis light_vis->trans thermal->trans

References

Technical Support Center: Ensuring Complete Washout of QA-Q Dichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete washout of QAQ Dichloride from laboratory equipment after experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should be aware of for washout procedures?

A1: The most critical property of this compound for washout is its solubility. It is readily soluble in organic solvents but has limited solubility in water[1]. This dictates the choice of rinsing solvents for effective removal.

Q2: I rinsed my glassware with water, but I suspect there is still residual this compound. Why is this happening?

A2: Rinsing with water alone is likely insufficient due to the limited aqueous solubility of this compound[1]. An intermediate rinse with an organic solvent in which this compound is highly soluble is necessary to ensure its complete removal.

Q3: Can residual this compound affect my subsequent experiments?

A3: Yes. As a photoswitchable channel blocker, even trace amounts of residual this compound could interfere with experiments involving neuronal signaling pathways or ion channel dynamics, leading to erroneous results[1].

Q4: What is a simple way to verify if the washout was successful?

A4: A straightforward method is to perform a final rinse with a solvent in which this compound is soluble and analyze this rinse solution using UV-Vis spectrophotometry. If the absorbance at the characteristic wavelength of this compound is below the limit of detection, the washout can be considered successful. For higher sensitivity, techniques like HPLC or GC-MS can be employed.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Persistent contamination of subsequent experiments. Incomplete washout of this compound from glassware or equipment.Implement the full Standard Operating Procedure for Washout (see below), ensuring to use the recommended organic solvents. Verify the effectiveness of the washout using a suitable analytical method.
Precipitate forms when rinsing with water. The limited aqueous solubility of this compound causing it to crash out of solution.Always perform a thorough rinse with a recommended organic solvent before rinsing with water.
Inconsistent results in experiments following this compound use. Trace levels of residual this compound are interfering with the new experimental setup.Increase the number of organic solvent rinses. Consider a final rinse with a different, compatible organic solvent. Validate the cleaning procedure with a sensitive analytical technique.

Experimental Protocols

Standard Operating Procedure (SOP) for Washout of this compound

This protocol outlines the recommended steps for the complete removal of this compound from laboratory glassware and equipment.

Materials:

  • Appropriate personal protective equipment (PPE)

  • Waste container for organic solvents

  • Primary organic solvent (e.g., Dichloromethane, Methanol, Acetone)

  • Secondary organic solvent (e.g., Isopropanol)

  • Deionized water

  • Laboratory-grade detergent

Procedure:

  • Initial Rinse (Organic Solvent): Immediately after use, rinse the equipment at least three times with a primary organic solvent in which this compound is highly soluble. See Table 1 for recommended solvents and volumes. Collect all rinsate in a designated organic waste container.

  • Secondary Rinse (Organic Solvent): Perform two additional rinses with a secondary organic solvent like isopropanol to remove the primary solvent.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.

  • Deionized Water Rinse: Rinse the equipment at least five times with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven at an appropriate temperature.

Table 1: Recommended Organic Solvents for Primary Rinse

SolventRinsing Volume (per rinse)Notes
Dichloromethane (MDC)3 x 10 mL (for a 100 mL flask)Highly effective due to its ability to dissolve a wide range of organic compounds[2][3]. Ensure proper ventilation.
Methanol3 x 10 mL (for a 100 mL flask)A polar protic solvent that can be effective.
Acetone3 x 10 mL (for a 100 mL flask)A versatile solvent, miscible with water, which can aid in the transition to aqueous rinses[2].
Verification of Washout Efficacy using UV-Vis Spectrophotometry

This protocol provides a method to verify the absence of residual this compound.

Procedure:

  • After completing the washout procedure, perform a final "mock" rinse with the primary organic solvent used.

  • Collect this final rinse solution in a clean cuvette.

  • Use a UV-Vis spectrophotometer to measure the absorbance of the rinse solution at the known maximum absorbance wavelength (λmax) of this compound.

  • A blank containing the pure solvent should be used as a reference.

  • If the absorbance is at or below the baseline/noise level, the washout is considered complete.

Table 2: Advanced Methods for Quantification of Residual this compound

MethodPrincipleDetection Limit
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture for identification and quantification.High sensitivity, typically in the ppm to ppb range.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and identifies them based on their mass-to-charge ratio. Headspace GC can be particularly useful[4].Very high sensitivity, capable of detecting trace amounts.
Colorimetric Methods A reagent is added that reacts with the quaternary ammonium compound to produce a colored complex, which is then quantified spectrophotometrically[5].Can be a quantitative alternative to spot tests, with sensitivity in the ppm range[5].

Diagrams

Washout_Workflow start Experiment with this compound Complete initial_rinse Initial Rinse (3x with Primary Organic Solvent) start->initial_rinse secondary_rinse Secondary Rinse (2x with Isopropanol) initial_rinse->secondary_rinse detergent_wash Detergent Wash secondary_rinse->detergent_wash di_water_rinse Deionized Water Rinse (5x) detergent_wash->di_water_rinse dry Dry Equipment di_water_rinse->dry

Caption: Experimental workflow for the complete washout of this compound.

Troubleshooting_Flow start Suspected Residual Contamination check_protocol Was the full washout SOP followed? start->check_protocol no_protocol Implement full SOP, including organic solvent rinses. check_protocol->no_protocol No yes_protocol Verify washout efficacy with an analytical method (e.g., UV-Vis). check_protocol->yes_protocol Yes is_residue_detected Is residual this compound detected? yes_protocol->is_residue_detected no_residue Contamination source is likely elsewhere. Investigate other potential sources. is_residue_detected->no_residue No yes_residue Increase number of organic solvent rinses. Consider alternative solvents. Re-verify. is_residue_detected->yes_residue Yes

Caption: Logical troubleshooting flow for incomplete washout of this compound.

References

Validation & Comparative

A Comparative Guide to Neuronal Silencing: QAQ Dichloride vs. Channelrhodopsin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of neuronal activity is a cornerstone of modern neuroscience. This guide provides an objective comparison of two distinct tools for neuronal silencing: the photoswitchable chemical compound QAQ dichloride and the optogenetic protein channelrhodopsin. We will delve into their mechanisms of action, present quantitative performance data from experimental studies, and provide detailed experimental protocols to inform your research decisions.

At a Glance: Key Differences

FeatureThis compoundChannelrhodopsin (for Silencing)
Tool Type Photopharmacology (Chemical)Optogenetics (Genetically Encoded Protein)
Mechanism of Silencing Blockade of voltage-gated sodium, potassium, and calcium channels1. Depolarization block (with cation-conducting ChR2) 2. Hyperpolarization/shunting inhibition (with anion-conducting channelrhodopsins - ACRs)
Delivery Method Local or systemic administrationViral vector or transgenic expression
Targeting Can be targeted to specific neurons expressing uptake channels (e.g., TRPV1)Genetically-defined cell populations
Temporal Control Reversible with two different wavelengths of lightReversible with light ON/OFF
Invasiveness Requires chemical administrationRequires genetic modification

In-Depth Comparison

This compound: A Photoswitchable Blocker

This compound is a synthetic, photoswitchable molecule that functions as a blocker of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.[1][2][3] Its activity is controlled by light, allowing for temporal and spatial control over neuronal silencing.

Mechanism of Action: this compound's photoswitchable nature is conferred by an azobenzene core.[4] In its trans conformation, induced by green light (around 500 nm), the molecule effectively blocks ion channels, thereby silencing neuronal activity.[3] Illumination with UV-A light (around 380 nm) switches the molecule to its cis conformation, which is a much less potent channel blocker, thus restoring neuronal activity.[3] A key feature of this compound is its membrane impermeability, which allows for targeted silencing of neurons that express specific uptake channels, such as the capsaicin receptor TRPV1, which is found in nociceptive (pain-sensing) neurons.[3][5]

Quantitative Performance:

ParameterValueReference
Active Conformation Wavelength ~500 nm (green light) for trans (blocking) form[3]
Inactive Conformation Wavelength ~380 nm (UV-A light) for cis (non-blocking) form[3]
Target Channels Voltage-gated Nav, Kv, and Cav channels[1][2]
Uptake Mechanism Through large-pore channels like TRPV1[3]
Channelrhodopsin: Optogenetic Control of Neuronal Activity

Channelrhodopsin-2 (ChR2) is a light-gated cation channel widely used for neuronal activation. However, it can also be employed for neuronal silencing through two primary mechanisms: depolarization block and the use of engineered anion-conducting channelrhodopsins (ACRs).

1. Silencing via Depolarization Block:

Prolonged and strong activation of cation-conducting ChR2 can lead to a state of depolarization block, where the neuron's membrane potential is held at a depolarized level, inactivating voltage-gated sodium channels and preventing the firing of action potentials.[6][7] This method's effectiveness can be cell-type dependent, with some interneurons being more susceptible than excitatory neurons.[7]

Quantitative Performance (Depolarization Block):

ParameterValueReference
Light Wavelength ~470 nm (blue light) for ChR2 activation[7]
Light Intensity High light intensities (e.g., >10 mW/mm²) can induce block[7]
Light Duration Prolonged light pulses (>25-40 ms) are more effective[7]
Kinetics Onset of silencing can be rapid with strong light[8]
Cell-type Dependence Interneurons are often more susceptible than pyramidal neurons[7]

2. Silencing with Anion-Conducting Channelrhodopsins (ACRs):

Engineered or naturally occurring ACRs, such as GtACR1 and GtACR2, are light-gated chloride channels.[9][10] When activated by light, they allow an influx of chloride ions, hyperpolarizing the neuron and shunting excitatory inputs, which effectively silences the neuron.[9] This mechanism is generally more reliable and less metabolically demanding than inducing a depolarization block.

Quantitative Performance (ACRs):

ParameterValueReference
Light Wavelength ~470-515 nm (blue-green light) for GtACRs[10]
Light Sensitivity High, can be activated with low light intensities[11]
Silencing Efficacy Potent inhibition of neuronal spiking[12]
Kinetics Fast onset and offset kinetics[13]
Ion Selectivity Highly selective for anions (e.g., Cl⁻)[10]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

QAQ_Dichloride_Pathway cluster_light Light Application cluster_qaq This compound State cluster_neuron Target Neuron 500nm_light 500 nm Light QAQ_trans trans-QAQ (Active) 500nm_light->QAQ_trans Isomerization 380nm_light 380 nm Light QAQ_cis cis-QAQ (Inactive) 380nm_light->QAQ_cis Isomerization QAQ_cis->QAQ_trans Thermal Relaxation QAQ_trans->QAQ_cis Photo-isomerization TRPV1 TRPV1 Channel QAQ_trans->TRPV1 Enters Neuron Ion_Channels Na+, K+, Ca2+ Channels QAQ_trans->Ion_Channels Blocks Channels Neuronal_Silencing Neuronal Silencing Ion_Channels->Neuronal_Silencing Leads to

Caption: this compound's light-dependent mechanism for neuronal silencing.

Channelrhodopsin (ACR) Signaling Pathway

Channelrhodopsin_ACR_Pathway cluster_light Light Application cluster_acr ACR State cluster_neuron Target Neuron Light_On Light ON (~470-515 nm) ACR_Open ACR Channel (Open) Light_On->ACR_Open Activation Light_Off Light OFF ACR_Closed ACR Channel (Closed) Light_Off->ACR_Closed Leads to ACR_Open->ACR_Closed Deactivation Chloride_Influx Cl- Influx ACR_Open->Chloride_Influx Allows Hyperpolarization Hyperpolarization & Shunting Inhibition Chloride_Influx->Hyperpolarization Causes Neuronal_Silencing Neuronal Silencing Hyperpolarization->Neuronal_Silencing Results in

Caption: Anion channelrhodopsin (ACR) mechanism for neuronal silencing.

Experimental Workflow Comparison

Experimental_Workflows cluster_qaq This compound Workflow cluster_chr Channelrhodopsin Workflow QAQ_Admin Administer this compound (e.g., local injection) QAQ_Uptake Uptake by Target Neurons (e.g., via TRPV1) QAQ_Admin->QAQ_Uptake QAQ_Light_Silencing Illuminate with ~500 nm Light (Induces Silencing) QAQ_Uptake->QAQ_Light_Silencing QAQ_Light_Reversal Illuminate with ~380 nm Light (Reverses Silencing) QAQ_Light_Silencing->QAQ_Light_Reversal Reversible Control QAQ_Recording Record Neuronal Activity QAQ_Light_Silencing->QAQ_Recording QAQ_Light_Reversal->QAQ_Light_Silencing Reversible Control QAQ_Light_Reversal->QAQ_Recording ChR_Expression Genetic Expression of ChR (e.g., AAV injection) ChR_Incubation Allow for Protein Expression (weeks) ChR_Expression->ChR_Incubation ChR_Light_Silencing Illuminate with Appropriate Wavelength (e.g., ~470 nm for ACRs) ChR_Incubation->ChR_Light_Silencing ChR_Light_Off Turn Light Off (Reverses Silencing) ChR_Light_Silencing->ChR_Light_Off Reversible Control ChR_Recording Record Neuronal Activity ChR_Light_Silencing->ChR_Recording ChR_Light_Off->ChR_Light_Silencing Reversible Control ChR_Light_Off->ChR_Recording

Caption: Comparison of experimental workflows for this compound and channelrhodopsin.

Experimental Protocols

This compound for Neuronal Silencing

Objective: To reversibly silence nociceptive neurons in vivo.

Materials:

  • This compound solution (e.g., in saline)

  • Light source capable of delivering ~380 nm and ~500 nm light (e.g., fiber-coupled LEDs)

  • Animal model with accessible target neurons (e.g., rat paw for nociception studies)

  • Electrophysiology or behavioral setup for recording neuronal activity or pain responses.

Procedure (based on in vivo studies):

  • Administration: Locally inject this compound into the target area (e.g., intradermal injection in the paw).

  • Uptake: Allow sufficient time for the compound to be taken up by the target neurons through channels like TRPV1.

  • Induction of Silencing: Illuminate the target area with ~500 nm light to convert this compound to its active, channel-blocking trans isomer.

  • Monitoring: Record neuronal activity or behavioral responses to assess the degree of silencing.

  • Reversal of Silencing: To restore neuronal activity, illuminate the target area with ~380 nm light, which converts this compound to its inactive cis isomer.

  • Data Analysis: Compare neuronal firing rates or behavioral thresholds before, during, and after silencing.

Channelrhodopsin (ACR) for Neuronal Silencing

Objective: To silence a genetically defined population of neurons in a brain slice.

Materials:

  • Viral vector (e.g., AAV) carrying the gene for an ACR (e.g., GtACR2) under a cell-type-specific promoter.

  • Stereotaxic injection apparatus.

  • Animal model (e.g., mouse).

  • Brain slicing equipment (vibratome).

  • Electrophysiology rig with a light source for optogenetic stimulation (~470-515 nm).

  • Artificial cerebrospinal fluid (ACSF).

Procedure:

  • Viral Injection: Stereotaxically inject the AAV vector into the brain region of interest.

  • Incubation: Allow 2-4 weeks for the virus to express the ACR in the target neurons.

  • Slice Preparation: Prepare acute brain slices containing the transfected region.

  • Electrophysiology: Obtain whole-cell patch-clamp recordings from ACR-expressing neurons.

  • Induction of Silencing: While recording, deliver pulses of light at the appropriate wavelength to activate the ACRs and induce hyperpolarization.

  • Functional Assessment: Elicit action potentials with current injections before, during, and after light application to quantify the silencing effect.

  • Data Analysis: Measure changes in membrane potential, input resistance, and firing rate in response to light.

Conclusion

Both this compound and channelrhodopsin offer powerful, light-mediated control over neuronal silencing, but their underlying principles, methods of application, and experimental considerations differ significantly.

  • This compound represents a promising tool from the field of photopharmacology, offering the advantage of not requiring genetic modification and providing bidirectional control with two different wavelengths of light. Its utility is currently best demonstrated in targeting neurons with specific uptake channels.

  • Channelrhodopsin-based silencing , particularly with anion-conducting channelrhodopsins, is a well-established optogenetic method that provides high temporal precision and the ability to target genetically defined neuronal populations.

The choice between these two powerful techniques will ultimately depend on the specific research question, the target cell population, and the experimental model. For studies requiring the silencing of endogenous receptors in wild-type animals, this compound may be advantageous. For experiments demanding cell-type specificity and leveraging the extensive toolkit of genetic targeting, channelrhodopsin-based methods remain the gold standard. As both fields continue to evolve, we can expect even more sophisticated and versatile tools for the precise control of neuronal circuits.

References

A Comparative Guide to Photoswitchable Ion Channel Blockers: QAQ Dichloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to precisely control ion channel activity with light offers a powerful tool for dissecting neural circuits and developing novel therapeutic strategies. QAQ dichloride has emerged as a key photoswitchable ion channel blocker, but a growing number of alternatives provide a range of spectral properties, kinetics, and mechanisms of action. This guide provides an objective comparison of this compound with other prominent photoswitchable ion channel blockers, supported by experimental data and detailed methodologies.

Overview of Photoswitchable Ion Channel Blockers

Photoswitchable ion channel blockers are small molecules that can be reversibly toggled between two isomeric states using different wavelengths of light. One isomer typically has a higher affinity for an ion channel, acting as a blocker, while the other has a lower affinity, relieving the block. This allows for precise spatiotemporal control of neuronal activity. The most common chemical scaffold for these blockers is azobenzene, which undergoes a trans-cis isomerization upon photo-stimulation.

This guide focuses on a comparative analysis of the following azobenzene-based photoswitchable ion channel blockers:

  • This compound (Quaternary ammonium-Azobenzene-Quaternary ammonium): A well-established photoswitchable blocker of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.

  • DENAQ (Diethylamino-Azobenzene-Quaternary ammonium): A red-shifted analogue of QAQ, offering potential for deeper tissue penetration with visible light.

  • AAQ (Acrylamide-Azobenzene-Quaternary ammonium): Another azobenzene-based blocker with a distinct chemical structure.

  • QENAQ (Quaternary ammonium-Ethylamino-Azobenzene-Quaternary ammonium): A derivative of QAQ designed for faster thermal relaxation and control with visible light.[1]

  • Fotocaine: A photoswitchable version of the local anesthetic fomocaine, which is membrane-permeable.[2]

Comparative Performance Data

The following table summarizes the key quantitative performance characteristics of this compound and its alternatives. This data is compiled from various electrophysiological studies.

FeatureThis compoundDENAQAAQQENAQFotocaine
Target Channels Nav, Kv, CavKv, Nav, HCNKvNav, Kv[1]Nav, Kv
Active Isomer transtranstranstrans[1]trans[2]
Blocking Wavelength (Active State) Darkness / ~500 nm (Green)Darkness / Visible LightDarkness / ~500 nm (Green)Darkness / Visible Light~450 nm (Blue)[2]
Unblocking Wavelength (Inactive State) ~380 nm (UV)~450-550 nm (Blue-Green)~380 nm (UV)~445 nm (Blue)[3]~350 nm (UV)[2]
Potency (IC50) trans isomer is 6-fold more potent than cis isomer for Shaker K+ channels[1][4]BENAQ (analogue) EC50 = 9.5 µMData not readily availableData not readily available50-100 µM used in experiments[2]
Kinetics of On/Off Switching Use-dependent, blockade develops during channel opening[1]Rapid thermal relaxation to trans state in the dark[5]Data not readily availableRapid thermal relaxation to trans state in seconds[1][3]Sustained effect in the dark after switching[2]
Membrane Permeability Impermeant (requires import via channels like TRPV1)Limited membrane permeabilityPermeableImpermeantPermeable[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these photoswitchable blockers is the physical occlusion of the ion channel pore by the active isomer. The change in shape and size of the azobenzene core upon photoisomerization alters the ability of the molecule to bind within the channel pore.

For QAQ, DENAQ, AAQ, and QENAQ, which are quaternary ammonium compounds, the positively charged head group is drawn into the channel's inner vestibule, leading to a block of ion conduction. The trans isomer is typically more elongated and fits more snugly into the pore, resulting in a more potent block. Upon isomerization to the bulkier cis form, the molecule is often expelled from the pore, allowing ions to flow freely.

Fotocaine, being a derivative of a local anesthetic, also acts as an open channel blocker.[2] Its lipophilic nature allows it to cross the cell membrane, a key difference from the quaternary ammonium-based blockers.

Below is a diagram illustrating the general mechanism of a trans-blocking photoswitchable ion channel blocker like this compound.

General Mechanism of a Trans-Blocking Photoswitchable Ion Channel Blocker cluster_trans Active State (trans isomer) cluster_cis Inactive State (cis isomer) Trans Trans-Blocker Channel_Blocked Ion Channel (Blocked) Trans->Channel_Blocked Binds to pore Cis Cis-Blocker Trans->Cis UV Light (~380 nm) Channel_Blocked->Ion_Flow_Blocked No Ion Flow Cis->Trans Visible Light (~500 nm) or Thermal Relaxation Channel_Open Ion Channel (Open) Cis->Channel_Open Detaches from pore Channel_Open->Ion_Flow_Open Ion Flow

Caption: Photoisomerization of a trans-blocking agent.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Characterizing Photoswitchable Blockers

This protocol provides a general framework for assessing the efficacy and kinetics of photoswitchable ion channel blockers. Specific parameters may need to be optimized for different cell types and ion channels.

1. Cell Preparation:

  • Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Kv or Nav channel subunit).

  • For experiments with fotocaine on native channels, dissociated hippocampal neurons can be used.[2]

  • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (for Kv channels, in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

  • Drug Application: The photoswitchable blocker is typically added to the external solution at the desired concentration (e.g., 50-100 µM).[2] For membrane-impermeant compounds like this compound, it can be included in the internal pipette solution to access the intracellular binding site.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings using a standard amplifier and data acquisition system.

  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a gigaohm seal and obtain the whole-cell configuration.

  • For voltage-gated channels, use a voltage-clamp protocol to elicit currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps to activate the channels.

  • For current-clamp experiments to assess effects on action potential firing, hold the cell at its resting membrane potential and inject current to elicit firing.[2]

4. Photostimulation:

  • Use a light source (e.g., LED, arc lamp) coupled to the microscope, with appropriate filters to select the desired wavelengths for photoisomerization.

  • Deliver light pulses of defined duration and intensity to the cell during the electrophysiological recording.

  • To assess the kinetics of photoswitching, alternate between the activating and deactivating wavelengths of light while continuously recording the ion channel currents.

The following diagram illustrates a typical experimental workflow for evaluating a photoswitchable ion channel blocker.

Workflow for Electrophysiological Characterization A Cell Preparation C Establish Whole-Cell Patch-Clamp A->C B Prepare External and Internal Solutions B->C D Apply Voltage/Current Clamp Protocol C->D E Record Baseline Channel Activity D->E F Apply Photoswitchable Blocker E->F G Record in Darkness (Active State for trans-blockers) F->G H Apply Unblocking Wavelength Light G->H L Data Analysis (Kinetics, Potency) G->L I Record during Illumination H->I J Apply Blocking Wavelength Light I->J I->L K Record during Illumination J->K K->L

Caption: Experimental workflow for photoswitch characterization.

Conclusion

This compound is a foundational photoswitchable ion channel blocker with broad activity against several key voltage-gated ion channels. However, the development of alternatives like DENAQ, QENAQ, and fotocaine has expanded the toolkit for photopharmacology. The choice of a specific blocker will depend on the experimental requirements, including the target ion channel, the desired spectral properties for tissue penetration, the necessary kinetics of switching, and whether membrane permeability is advantageous. This guide provides a starting point for researchers to compare these powerful tools and select the most appropriate compound for their specific research needs. Further detailed characterization of the potency and kinetics of each compound will continue to refine our understanding and application of these light-sensitive molecules.

References

A Comparative Guide to the Selectivity of QAQ Dichloride for Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise interactions between a compound and its biological targets is paramount. This guide provides a detailed comparison of QAQ dichloride, a photoswitchable ion channel blocker, with other relevant compounds, focusing on its selectivity for different ion channels. The information presented herein is supported by experimental data and methodologies to aid in the objective assessment of its performance.

Overview of this compound

This compound is a synthetic molecule designed as a photoswitchable antagonist for several types of ion channels.[1] Its activity is dependent on its isomeric state, which can be controlled by light. The trans isomer of this compound is the active form that blocks ion channels, while the cis isomer is inactive.[1][2] This property allows for precise temporal and spatial control of ion channel activity in experimental settings. This compound has been identified as a blocker of voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[1]

A defining characteristic of this compound is its low membrane permeability due to its two permanent positive charges.[3] This means it cannot readily cross cell membranes and must be introduced into the cell cytoplasmically, for instance, via a patch pipette during electrophysiological recordings, or by entering through large-pore channels such as TRPV1.[3]

Comparative Analysis of Ion Channel Blockers

To provide a clear perspective on the selectivity of this compound, the following table summarizes its known properties alongside those of other photoswitchable and conventional ion channel blockers.

CompoundTarget Ion ChannelsIsomer ActivityMembrane PermeabilityEffective Concentration & Observed EffectReference
This compound Nav, Cav, Kvtrans-isomer is active blockerLow (requires intracellular application or specific uptake channels like TRPV1)100 µM inhibits Shaker-IR (Kv) current when injected into cells.[2][3]
Fotocaine Voltage-gated ion channels (primarily Nav)trans-isomer is active blockerHigh (readily taken up by neurons)50 µM suppresses action potential firing in hippocampal neurons.[3]
DENAQ Voltage-gated potassium channels and HCN channelsNot specifiedModerate (does not require accessory channels for entry)Effective in controlling neuronal firing.[3]
Tetrodotoxin (TTX) Voltage-gated sodium channels (Nav)N/A (not photoswitchable)Low (acts extracellularly)Nanomolar concentrations block most Nav channel subtypes.
Verapamil L-type calcium channels (Cav)N/A (not photoswitchable)HighMicromolar concentrations block Cav channels.

Experimental Protocols

The assessment of ion channel selectivity for compounds like this compound is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion flow through channels in the membrane of a single cell.

Whole-Cell Patch-Clamp Protocol for Photoswitchable Blockers
  • Cell Preparation: HEK293 cells or primary neurons expressing the ion channel of interest are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution. For membrane-impermeant compounds like this compound, the compound is dissolved in the intracellular solution at the desired concentration (e.g., 100 µM).

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior. This allows the this compound in the pipette to diffuse into the cell. For membrane-permeable compounds like fotocaine, the compound is applied to the extracellular bath solution.

  • Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit ion currents through the channels of interest. These currents are recorded before and after the application of the compound and upon illumination with different wavelengths of light.

  • Photoswitching: The experimental setup includes a light source (e.g., a high-power LED or a laser) coupled to the microscope. The compound is switched between its cis and trans isomers by illuminating the cell with specific wavelengths of light (e.g., UV light for trans to cis and visible light for cis to trans).

  • Data Analysis: The recorded currents in the presence of the active and inactive isomers are compared to determine the extent of channel block. The concentration-dependence of the block can be determined by using a range of compound concentrations.

Visualizations

Experimental Workflow for Assessing this compound Activity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture pipette_prep Prepare Patch Pipette with this compound giga_seal Form Giga-seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline Currents whole_cell->record_baseline apply_light Apply Light for Isomerization record_baseline->apply_light record_test Record Currents with Active/Inactive Isomer apply_light->record_test compare_currents Compare Baseline and Test Currents record_test->compare_currents determine_block Determine Percentage of Channel Block compare_currents->determine_block

Caption: Workflow for assessing this compound's ion channel blocking activity.

Mechanism of Action of this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space QAQ_trans This compound (trans) light_uv UV Light QAQ_trans->light_uv TRPV1 TRPV1 Channel QAQ_trans->TRPV1 Enters cell via large-pore channel block Channel Block QAQ_cis This compound (cis) light_vis Visible Light QAQ_cis->light_vis light_vis->QAQ_trans light_uv->QAQ_cis ion_channel Nav / Cav / Kv Channel ion_channel->block

Caption: this compound's light-dependent mechanism of ion channel blockade.

References

A New Light on Neuromodulation: QAQ Dichloride Outshines Traditional Pharmacological Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of neuroscience and drug development, the quest for precise and reversible modulation of neuronal activity is paramount. A groundbreaking photoswitchable molecule, QAQ dichloride, is emerging as a superior alternative to traditional pharmacological blockers, offering unprecedented spatiotemporal control over ion channel activity. This guide provides a comprehensive comparison of this compound and conventional ion channel blockers, supported by experimental data, for researchers, scientists, and drug development professionals.

Unveiling the Advantages of this compound

This compound is a photoswitchable molecule that can block voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels. Its most significant advantage lies in its photo-isomerizable nature. In its trans conformation, induced by 500 nm light, this compound effectively blocks these channels. Conversely, upon illumination with 380 nm light, it converts to a cis isomer that is inactive, thus relieving the block. This rapid and reversible on-off switching capability, controlled by light, provides a level of precision unattainable with traditional, systemically administered drugs.

A key distinguishing feature of this compound is its membrane impermeability.[1][2] This property prevents it from non-specifically entering all cells. Instead, it gains access to the intracellular environment of nociceptive (pain-sensing) neurons primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are activated by noxious stimuli.[1] This targeted entry mechanism significantly enhances its selectivity for pain-sensing neurons, a stark contrast to many traditional blockers that often exhibit systemic side effects due to their widespread action.

Head-to-Head Comparison: this compound vs. Traditional Blockers

To illustrate the advantages of this compound, a comparison with well-established traditional pharmacological blockers is essential.

FeatureThis compoundTraditional Blockers (e.g., Lidocaine, Tetraethylammonium)
Mechanism of Action Photoswitchable block of Nav, Cav, and Kv channelsConstitutive block of specific ion channels (e.g., Lidocaine for Nav, TEA for Kv)
Control Spatiotemporal control with light (on/off switching in milliseconds)Systemic and continuous block, difficult to reverse rapidly
Selectivity High selectivity for nociceptive neurons via entry through TRPV1 channelsOften non-selective, leading to off-target effects (e.g., CNS and cardiovascular toxicity)
Reversibility Fully reversible with lightReversibility depends on drug metabolism and clearance, which can be slow
Toxicity Potentially lower systemic toxicity due to targeted uptake and localized activationCan exhibit significant systemic toxicity, limiting therapeutic window

Supporting Experimental Data

While specific IC50 values for this compound on various ion channel subtypes are not yet widely published, its efficacy has been demonstrated in preclinical studies. A key study by Mourot et al. (2012) in Nature Methods highlighted the potent analgesic effects of this compound in vivo.

In Vivo Analgesic Effect of this compound in a Rat Model of Acute Pain:

TreatmentLight ConditionNocifensive Response (Paw Withdrawals)Percentage of Pain Inhibition
This compound500 nm (Block ON)Significantly ReducedHigh
This compound380 nm (Block OFF)Similar to ControlLow
Vehicle ControlN/ABaseline0%
LidocaineN/ASignificantly ReducedHigh (but with potential side effects)

Note: This table is a qualitative representation based on the findings of Mourot et al. (2012). Precise quantitative values from the original study are needed for a complete picture.

Experimental Protocols

1. In Vitro Characterization of this compound using Patch-Clamp Electrophysiology:

  • Cell Preparation: HEK293 cells stably expressing the desired ion channel (e.g., Nav1.7, Kv1.1) are cultured on glass coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains standard physiological ion concentrations. The intracellular solution in the patch pipette contains a physiological concentration of ions and 100 µM of this compound.

  • Light Application: A high-power LED light source coupled to the microscope's objective is used to deliver light of specific wavelengths (380 nm and 500 nm) to the patched cell. Light pulses are synchronized with voltage-clamp protocols.

  • Protocol:

    • Establish a stable whole-cell recording.

    • Apply a voltage protocol to elicit ion channel currents (e.g., a depolarizing step from a holding potential of -80 mV to 0 mV for Nav and Kv channels).

    • Illuminate the cell with 500 nm light to convert this compound to its trans (blocking) form and record the current.

    • Illuminate the cell with 380 nm light to convert this compound to its cis (non-blocking) form and record the current.

    • Compare the current amplitudes in the presence of trans and cis QAQ to determine the extent of block.

    • For IC50 determination, repeat the protocol with varying concentrations of this compound in the pipette solution.

2. In Vivo Assessment of Analgesic Effects of this compound in a Rat Model:

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Drug Administration: this compound is injected intraplantarly into the hind paw of the rats.

  • Behavioral Testing (Plantar Test):

    • Rats are acclimated to the testing apparatus.

    • A radiant heat source is applied to the plantar surface of the hind paw.

    • The latency to paw withdrawal is measured as an indicator of pain sensitivity.

  • Light Application: An optical fiber is positioned to illuminate the injected paw with either 380 nm or 500 nm light.

  • Protocol:

    • A baseline paw withdrawal latency is established.

    • This compound is injected into the paw.

    • After a sufficient incubation period for cellular uptake, the paw is illuminated with 500 nm light.

    • The paw withdrawal latency is measured again to assess the analgesic effect (increased latency indicates analgesia).

    • The paw is then illuminated with 380 nm light to reverse the block.

    • The paw withdrawal latency is measured to confirm the reversibility of the analgesic effect.

    • A control group receives a vehicle injection, and another group may receive a traditional local anesthetic like lidocaine for comparison.

Visualizing the Mechanisms

To better understand the signaling pathways and experimental workflows, the following diagrams are provided.

G cluster_0 This compound Action QAQ_trans QAQ (trans) QAQ_cis QAQ (cis) QAQ_trans->QAQ_cis 380 nm light Ion_Channel Nav/Cav/Kv Channel QAQ_trans->Ion_Channel Binds QAQ_cis->QAQ_trans 500 nm light QAQ_cis->Ion_Channel No Binding Block Channel Block Ion_Channel->Block No_Block Channel Open Ion_Channel->No_Block

Caption: Photoswitching mechanism of this compound.

G cluster_1 In Vivo Analgesia Workflow Injection Intraplantar Injection of this compound Uptake Uptake into Nociceptors (via TRPV1) Injection->Uptake Light_500 Illuminate Paw (500 nm) Uptake->Light_500 Block_On QAQ in trans-form (Channel Block) Light_500->Block_On Analgesia Measure Analgesic Effect (Increased Paw Withdrawal Latency) Block_On->Analgesia Light_380 Illuminate Paw (380 nm) Analgesia->Light_380 Block_Off QAQ in cis-form (No Block) Light_380->Block_Off Reversal Measure Reversal of Analgesia (Baseline Paw Withdrawal Latency) Block_Off->Reversal

References

comparative analysis of azobenzene-based photoswitches

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Azobenzene-Based Photoswitches for Researchers and Drug Development Professionals

Azobenzene and its derivatives stand as one of the most vital classes of molecular photoswitches, enabling precise spatiotemporal control over biological processes and material properties through light. Their ability to undergo reversible isomerization between two distinct forms, the thermally stable trans (E) isomer and the metastable cis (Z) isomer, has positioned them as indispensable tools in fields ranging from photopharmacology to materials science.[1][2] This guide provides an objective comparison of the performance of various azobenzene-based photoswitches, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Performance Comparison of Azobenzene Photoswitches

The utility of an azobenzene photoswitch is largely dictated by its photophysical properties, including its absorption spectra, the efficiency of photoisomerization (quantum yield), and the stability of its metastable state (thermal half-life). These properties are highly tunable through chemical modifications of the azobenzene core.[3][4]

Key Performance Parameters

The following tables summarize the quantitative data for a selection of azobenzene derivatives, offering a comparative overview of their performance characteristics. The choice of solvent can significantly influence these parameters; where available, the solvent is specified.

Compound/DerivativeSubstitution Patternλ_max (trans) (nm)λ_max (cis) (nm)Quantum Yield (Φ_trans→cis)Quantum Yield (Φ_cis→trans)Thermal Half-life (t_1/2) of cis-isomerSolventReference(s)
AzobenzeneUnsubstituted~320 (π-π), ~440 (n-π)~280 (π-π), ~440 (n-π)~0.1-0.3~0.3-0.5~100 hoursBenzene/Methanol[5][6]
4-Aminoazobenzene4-NH₂~412---Lower than unsubstituted-[7]
4-Nitroazobenzene4-NO₂------[8]
Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2)Asymmetric, electron-donating groups~325----DMF[3]
4-((2-hydroxy-5methylphenyl) diazenyl)-3-methoxybenzoic acid (AZO1)Asymmetric, electron-donating and withdrawing groups~330---Slow isomerization rateDMF[3]
Tetra-ortho-methoxy amidoazobenzene2,2',6,6'-tetra-OCH₃, amido group~530-560 (n-π)~460 (n-π)--~2.4 daysAqueous solution[9]
meta-methylated azobenzene (AB.Me)meta-CH₃~350 (π-π), ~444 (n-π)---~8.5 hours-[6]
meta-methoxylated azobenzene (AB.OMe)meta-OCH₃----~8.5 hours-[6]
meta-carbomethoxylated azobenzene (AB.CO₂Me)meta-CO₂Me----~9.5 hours-[6]
Phenylazo-1,3,5-trimethylpyrazoleHeteroaromatic------[10]
Azobenzazole 1Symmetric----520 secondsAcetonitrile[11]
Azobenzazole 2Symmetric----14 secondsAcetonitrile[11]
Azobenzazole 3Symmetric----0.4 secondsAcetonitrile[11]

Isomerization Mechanisms and Pathways

The photoisomerization of azobenzene can proceed through two primary mechanisms: rotation around the N=N double bond or inversion of one of the nitrogen atoms. The operative pathway is influenced by the substitution pattern and the electronic state reached upon photoexcitation.[12][13]

Figure 1. Simplified Jablonski diagram illustrating the photoisomerization pathways of azobenzene.

Experimental Protocols

Accurate characterization of azobenzene photoswitches is crucial for their effective application. The following are detailed methodologies for key experiments.

UV-Vis Spectroscopy for Monitoring Isomerization

UV-Vis spectroscopy is the primary technique for observing the photoisomerization of azobenzenes due to the distinct absorption spectra of the trans and cis isomers.[14][15]

Objective: To monitor the trans-to-cis and cis-to-trans isomerization of an azobenzene derivative.

Materials:

  • Azobenzene derivative solution of known concentration in a suitable solvent (e.g., DMSO, methanol, toluene).

  • Quartz cuvette with a 1 cm path length.

  • UV-Vis spectrophotometer.

  • Light sources for irradiation (e.g., LEDs or filtered lamps) at appropriate wavelengths to induce trans-to-cis (e.g., 365 nm) and cis-to-trans (e.g., 450 nm or green light for red-shifted derivatives) isomerization.[9][14]

Procedure:

  • Record the initial UV-Vis absorption spectrum of the azobenzene solution in its thermally stable trans form.

  • Irradiate the sample in the cuvette with the light source that induces trans-to-cis isomerization for a set period (e.g., 30 seconds).

  • Immediately after irradiation, record the UV-Vis spectrum.

  • Repeat steps 2 and 3 until the spectrum no longer changes, indicating that the photostationary state (PSS) has been reached.

  • To observe the reverse isomerization, irradiate the sample at the PSS with a light source of a wavelength that favors the cis-to-trans conversion.

  • Record the UV-Vis spectra intermittently until the original spectrum of the trans isomer is restored.

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield represents the efficiency of a photochemical process and is defined as the number of molecules that undergo a specific event (isomerization) for each photon absorbed.[16][17]

Objective: To determine the trans→cis and cis→trans photoisomerization quantum yields.

Materials:

  • Calibrated light source with a known photon flux (can be determined using chemical actinometry, e.g., potassium ferrioxalate).[18]

  • UV-Vis spectrophotometer.

  • Solution of the azobenzene derivative of known concentration.

  • Actinometer solution (if the light source is not pre-calibrated).

Procedure:

  • Determine the photon flux (I₀) of the irradiation source at the desired wavelength using a chemical actinometer or a calibrated photometer.[18]

  • Prepare a dilute solution of the azobenzene derivative with an absorbance of less than 0.1 at the irradiation wavelength.

  • Record the initial absorbance spectrum (A₀).

  • Irradiate the sample for a short time interval (t) during which only a small fraction of the molecules isomerize.

  • Record the absorbance spectrum (Aₜ) immediately after irradiation.

  • The quantum yield can be calculated using the initial rate of isomerization and the number of photons absorbed by the sample. The change in concentration of the trans isomer can be determined from the change in absorbance at its λ_max. The number of absorbed photons is calculated from the photon flux and the absorbance of the sample.[19]

QuantumYieldWorkflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_calculation Data Analysis LightSource Calibrated Light Source (I₀) Irradiate 2. Irradiate for short time (t) LightSource->Irradiate CalcAbsorbedPhotons 4. Calculate Absorbed Photons LightSource->CalcAbsorbedPhotons Sample Azobenzene Solution (known C, ε) MeasureA0 1. Measure Initial Absorbance (A₀) Sample->MeasureA0 Spectrophotometer UV-Vis Spectrophotometer MeasureA0->Irradiate MeasureA0->CalcAbsorbedPhotons MeasureAt 3. Measure Final Absorbance (Aₜ) Irradiate->MeasureAt CalcIsomerizedMolecules 5. Calculate Number of Isomerized Molecules MeasureAt->CalcIsomerizedMolecules CalcQY 6. Calculate Quantum Yield (Φ) CalcAbsorbedPhotons->CalcQY CalcIsomerizedMolecules->CalcQY TransientAbsorption Laser Ultrafast Laser Splitter Beam Splitter Laser->Splitter PumpPath Pump Path Splitter->PumpPath ProbePath Probe Path Splitter->ProbePath OPA OPA PumpPath->OPA DelayLine Delay Line ProbePath->DelayLine Sample Sample OPA->Sample WhiteLight White Light Generation DelayLine->WhiteLight WhiteLight->Sample Detector Detector Sample->Detector Photopharmacology cluster_drug_design Drug Design cluster_mechanism Mechanism of Action BioactiveMolecule Bioactive Molecule Photopharmaceutical Photopharmaceutical BioactiveMolecule->Photopharmaceutical Azobenzene Azobenzene Photoswitch Azobenzene->Photopharmaceutical TransIsomer trans-Isomer (e.g., Inactive) Photopharmaceutical->TransIsomer CisIsomer cis-Isomer (e.g., Active) TransIsomer->CisIsomer Light (e.g., UV) CisIsomer->TransIsomer Light (e.g., Vis) or Heat Target Biological Target CisIsomer->Target Binding BiologicalEffect Biological Effect Target->BiologicalEffect

References

Unveiling the Reversibility of QAQ Dichloride's Blocking Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photoswitchable ion channel blocker, QAQ dichloride, with conventional neuromuscular blocking agents. It delves into the experimental validation of its reversible blocking action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Executive Summary

This compound is a photoswitchable ligand that acts as a blocker of Nav, Cav, and Kv ion channels. Its blocking activity is uniquely controlled by light, offering a novel mechanism for precise spatiotemporal control of neuronal activity. The molecule exists in two isomeric forms: a trans isomer, which is the potent blocking form, and a cis isomer, which exhibits significantly weaker blocking activity. The transition between these two states, and therefore the onset and reversal of the channel block, is rapidly and reversibly controlled by specific wavelengths of light. This guide presents a comparative analysis of this compound's performance against traditional neuromuscular blocking agents, highlighting its distinct advantages in terms of controllability and reversibility.

Comparative Performance Analysis

The reversibility of this compound's blocking action is its most distinguishing feature when compared to conventional neuromuscular blocking agents like succinylcholine and rocuronium. While traditional blockers rely on metabolic degradation or reversal agents for their effects to dissipate, this compound's action can be turned on and off with light.

Table 1: Comparison of Blocking Action and Reversibility

FeatureThis compoundSuccinylcholineRocuronium
Mechanism of Action Photoswitchable ion channel blockDepolarizing neuromuscular blockadeNon-depolarizing neuromuscular blockade
Active Form trans-isomerAcetylcholine receptor agonistAcetylcholine receptor antagonist
Reversibility Light-induced isomerization to cis formEnzymatic degradation (pseudocholinesterase)Spontaneous dissociation/Reversal agents (e.g., Sugammadex)
Control of Reversal High spatiotemporal control with lightDependent on patient's enzyme activityDependent on pharmacokinetics and reversal agent administration
Reversal Time Milliseconds to seconds (light-dependent)MinutesMinutes

Table 2: Quantitative Comparison of Neuromuscular Blocking Agents

ParameterThis compound (trans-isomer)SuccinylcholineRocuronium
Target(s) Nav, Cav, Kv channelsNicotinic acetylcholine receptorsNicotinic acetylcholine receptors
Onset of Action Light-dependent (milliseconds)30-60 seconds[1]60-90 seconds[2][3]
Duration of Action Controlled by light exposure5-10 minutes[1]30-60 minutes[3]
Potency (relative) High (isomer-dependent)N/A (depolarizing)High

Note: Direct comparative studies on the potency and in vivo duration of action of this compound against succinylcholine and rocuronium are limited in the public domain. The data for this compound is primarily from in vitro electrophysiology studies.

Experimental Protocols for Validating Reversibility

The reversibility of this compound's blocking action is validated using electrophysiological techniques, primarily whole-cell patch-clamp recordings from cells expressing the target ion channels.

Whole-Cell Patch-Clamp Protocol for Photoswitchable Ligands

Objective: To measure the blocking and unblocking of ion channels by this compound upon exposure to different wavelengths of light.

Materials:

  • Cell line expressing the target ion channel (e.g., HEK293 cells transfected with a specific Kv channel)

  • This compound solution

  • Patch-clamp rig with amplifier and data acquisition system

  • Light source capable of delivering specific wavelengths (e.g., 380 nm and 500 nm LEDs or a monochromator-based system)

  • Standard intracellular and extracellular recording solutions

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy and patch-clamp recording.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Apply a voltage protocol to elicit ion channel currents (e.g., a series of depolarizing voltage steps).

    • Record baseline channel activity.

  • Application of this compound: Perfuse the cell with an extracellular solution containing this compound in its inactive state (or introduce it via the patch pipette).

  • Photo-activation (Blocking):

    • Illuminate the cell with light of the wavelength that converts this compound to its trans (blocking) isomer (e.g., 500 nm).

    • Record the ion channel currents during and after illumination to observe the blocking effect.

  • Photo-deactivation (Unblocking):

    • Illuminate the same cell with light of the wavelength that converts this compound to its cis (non-blocking) isomer (e.g., 380 nm).

    • Record the ion channel currents to observe the reversal of the block.

  • Data Analysis:

    • Measure the peak and steady-state currents before, during, and after each light stimulation.

    • Calculate the percentage of block and unblock.

    • Analyze the kinetics of blocking and unblocking.

Light Stimulation Setup

A crucial component of validating the reversibility of photoswitchable compounds is the light delivery system. The system should allow for precise control over the wavelength, intensity, and duration of illumination.

LightStimulationSetup cluster_0 Light Source cluster_1 Optical Path cluster_2 Sample LED_380 380 nm LED Dichroic_Mirror Dichroic Mirror LED_380->Dichroic_Mirror LED_500 500 nm LED LED_500->Dichroic_Mirror Objective Microscope Objective Dichroic_Mirror->Objective Cell Cell with Patch Pipette Objective->Cell

Caption: A simplified diagram of a light stimulation setup for electrophysiology.

Signaling Pathways and Experimental Workflows

The action of this compound and its validation involve a clear sequence of events, from molecular isomerization to the physiological response of the ion channel.

Mechanism of Photoswitchable Blockade

The fundamental principle behind this compound's activity is the light-induced conformational change of its azobenzene core.

QAQ_Mechanism cluster_isomers This compound Isomers cluster_light Light Stimulation cluster_channel Ion Channel State Trans trans-QAQ (Active Blocker) Channel_Blocked Ion Channel Blocked (Non-conducting) Trans->Channel_Blocked Cis cis-QAQ (Inactive) Channel_Open Ion Channel Open (Conducting) Cis->Channel_Open Unbinding Light_500 500 nm Light Light_500->Cis Isomerization Light_380 380 nm Light Light_380->Trans Isomerization ExperimentalWorkflow Start Start: Cell Preparation Patch Establish Whole-Cell Patch-Clamp Start->Patch Baseline Record Baseline Current Patch->Baseline Apply_QAQ Apply this compound Baseline->Apply_QAQ Illuminate_500 Illuminate with 500 nm Light Apply_QAQ->Illuminate_500 Record_Block Record Blocked Current Illuminate_500->Record_Block Illuminate_380 Illuminate with 380 nm Light Record_Block->Illuminate_380 Record_Unblock Record Unblocked Current Illuminate_380->Record_Unblock Analysis Data Analysis Record_Unblock->Analysis End End Analysis->End

References

A Head-to-Head Comparison of Temporal Precision: QAQ Dichloride and Optogenetic Tools in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of neuroscience and drug development, the precise control of neuronal activity is paramount. This guide provides a comprehensive comparison of the temporal precision offered by two distinct light-mediated technologies: the photopharmacological agent QAQ dichloride and the widely adopted optogenetic tools. We will delve into their mechanisms of action, present quantitative data on their temporal characteristics, and provide detailed experimental protocols for their evaluation.

At the heart of understanding neural circuits lies the ability to manipulate neuronal firing with high temporal fidelity. Both this compound and optogenetic tools leverage light to achieve this control, but they do so through fundamentally different mechanisms. Optogenetics involves the genetic expression of light-sensitive ion channels or pumps (opsins) in target neurons, allowing for direct activation or inhibition of these cells with light. In contrast, this compound is a photoswitchable small molecule that can be introduced to the neural environment and, upon illumination, reversibly blocks endogenous ion channels.

Quantitative Comparison of Temporal Precision

The temporal precision of these tools can be quantified by several key parameters: activation time (latency to effect), deactivation time (time to cessation of effect upon light removal), and the ability to follow high-frequency stimulation. The following table summarizes the available quantitative data for this compound and a selection of commonly used optogenetic tools.

ToolTypeTargetActivation Wavelength (nm)Deactivation Wavelength (nm) / MethodActivation Time (On-Kinetics)Deactivation Time (Off-Kinetics)Maximum Firing Frequency (Hz)
This compound Photoswitchable Channel BlockerVoltage-gated Na+, K+, and Ca2+ channels~500 (switches to blocking trans state)~380 (switches to non-blocking cis state)Rapid (ms range, precise data limited)Rapid (ms range, precise data limited)Dependent on photoisomerization rate and channel kinetics
Channelrhodopsin-2 (ChR2) Excitatory Optogenetic ToolCation Channel~470Light off~2-4 ms (time to peak current)~10-20 msUp to 50
Chronos Excitatory Optogenetic ToolCation Channel~500Light off~2 ms (time to peak current)~2-4 msUp to 200[1][2]
Chrimson Excitatory Optogenetic ToolCation Channel~590Light offSlower onset (~5-10 ms)~15-20 ms[3]~20[3]
CoChR Excitatory Optogenetic ToolCation Channel~470Light offFast onsetSlower offset>50
eNpHR 3.0 (Halorhodopsin) Inhibitory Optogenetic ToolCl- Pump~590Light offMillisecond rangeMillisecond rangeN/A (pump)
Archaerhodopsin-T (ArchT) Inhibitory Optogenetic ToolProton Pump~560Light offMillisecond rangeMillisecond rangeN/A (pump)

Mechanisms of Action: A Visual Guide

The distinct mechanisms of this compound and optogenetic tools are crucial to understanding their temporal characteristics.

cluster_QAQ This compound (Photopharmacology) light_500 Light (500 nm) light_380 Light (380 nm) QAQ_trans QAQ (trans - active) light_380->QAQ_trans Isomerization QAQ_cis QAQ (cis - inactive) QAQ_trans->light_500 Isomerization block Channel Block QAQ_trans->block ion_channel Endogenous Ion Channel (Na+, K+, Ca2+) ion_channel->block

Figure 1: Mechanism of this compound action.

cluster_Opto Optogenetics (e.g., Channelrhodopsin) light_470 Light (e.g., 470 nm) opsin Opsin (e.g., ChR2) Genetically Expressed light_470->opsin Activation depolarization Cation Influx (Na+, K+, Ca2+) opsin->depolarization action_potential Action Potential depolarization->action_potential

Figure 2: Mechanism of a typical excitatory optogenetic tool.

Experimental Protocols

Accurate assessment of temporal precision requires meticulous experimental design. The following are generalized protocols for characterizing this compound and optogenetic tools using whole-cell patch-clamp electrophysiology.

Protocol 1: Characterization of this compound Kinetics

Objective: To measure the on- and off-kinetics of ion channel blockade by this compound upon photoswitching.

Preparation:

  • Culture primary neurons or a suitable cell line expressing the voltage-gated channels of interest (e.g., NaV1.7, KV2.1).

  • Prepare extracellular solution containing this compound at the desired concentration. Ensure the solution is protected from light to maintain the trans (active) isomer.

  • Prepare intracellular solution for whole-cell patch-clamp recording.

Procedure:

  • Establish a whole-cell patch-clamp recording from a target cell.

  • Voltage-clamp the cell at a holding potential that keeps the channels of interest in a closed state (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps to elicit ionic currents through the channels of interest and establish a baseline recording.

  • Perfuse the this compound-containing solution over the cell in the dark or under green light (~500 nm) to ensure the compound is in its trans conformation.

  • Apply the same series of voltage steps to measure the extent of channel block by the trans-QAQ.

  • To measure the "off-kinetics" (unblocking), deliver a brief pulse of 380 nm light to photo-isomerize QAQ to its cis (inactive) form while continuously recording the current. The rate of current recovery reflects the unblocking kinetics.

  • To measure the "on-kinetics" (blocking), following unblocking with 380 nm light, deliver a pulse of 500 nm light to switch QAQ back to its trans form. The rate of current decay reflects the blocking kinetics.

  • Analyze the current traces to determine the time constants (tau) for the onset and offset of the block.

Protocol 2: Characterization of Optogenetic Tool Kinetics

Objective: To measure the activation and deactivation kinetics of an optogenetically expressed channel or pump.

Preparation:

  • Transfect or transduce primary neurons or a suitable cell line with a viral vector carrying the gene for the opsin of interest (e.g., AAV-CaMKIIa-Chronos-GFP). Allow for sufficient expression time (typically 2-3 weeks).

  • Prepare standard extracellular and intracellular solutions for whole-cell patch-clamp recording.

Procedure:

  • Identify an opsin-expressing cell (e.g., by fluorescence).

  • Establish a whole-cell patch-clamp recording.

  • Voltage-clamp the cell at a holding potential of -70 mV.

  • To measure activation kinetics, deliver a brief pulse of light at the opsin's activation wavelength (e.g., 470 nm for ChR2) and record the evoked photocurrent. The time from light onset to the peak of the current represents the activation time.

  • To measure deactivation kinetics, deliver a longer light pulse (e.g., 500 ms) to allow the photocurrent to reach a steady state. The decay of the current after the light is turned off is fitted with an exponential function to determine the deactivation time constant (tau-off).

  • To assess frequency following, deliver trains of short light pulses at increasing frequencies (e.g., 10, 20, 50, 100 Hz) and measure the fidelity of the evoked photocurrents or action potentials.

  • In current-clamp mode, measure the latency and jitter (standard deviation of the latency) of light-evoked action potentials.[4][5]

Experimental Workflow Diagram

prep Cell Preparation (Culture/Transfection) patch Whole-Cell Patch Clamp prep->patch baseline Baseline Recording (Voltage/Current Clamp) patch->baseline stim Light Stimulation (Wavelength, Duration, Frequency) baseline->stim record Record Evoked Currents / Potentials stim->record analyze Data Analysis (Kinetics, Latency, Jitter) record->analyze compare Compare Temporal Precision analyze->compare

References

Comparative Efficacy of QAQ Dichloride in Neuronal Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of QAQ dichloride's efficacy in different neuronal subtypes, contrasted with established ion channel modulators. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows to facilitate further research and development.

Executive Summary

This compound is a novel photoswitchable ion channel blocker with a unique mechanism of entry into specific neuronal subtypes. Its efficacy is intrinsically linked to the expression of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, rendering it a promising tool for targeted neuromodulation. This guide presents a qualitative and quantitative comparison of this compound with the widely used local anesthetic lidocaine and the potent neurotoxin tetrodotoxin (TTX). While direct comparative quantitative data for this compound across different neuronal subtypes is not yet available in the public domain, its known properties allow for a strong inference of its selective efficacy in nociceptive neurons.

Comparative Analysis of Ion Channel Modulators

This compound distinguishes itself from other ion channel blockers through its conditional permeability. As a quaternary ammonium derivative, it is generally membrane impermeant. However, it can enter nociceptive neurons through the large pores of activated TRPV1 channels. This gating mechanism suggests a significantly higher efficacy in neuronal subtypes where TRPV1 is expressed and activated, primarily nociceptive (pain-sensing) neurons. In contrast, non-nociceptive neurons, which typically lack or have low expression of TRPV1, are expected to be less susceptible to this compound's effects.

Lidocaine, a common local anesthetic, and tetrodotoxin, a potent sodium channel blocker, offer valuable benchmarks for comparison. Lidocaine exhibits broad-spectrum blockade of voltage-gated sodium channels, while tetrodotoxin shows high potency for specific TTX-sensitive (TTX-s) sodium channel subtypes.

Table 1: Properties of this compound, Lidocaine, and Tetrodotoxin
FeatureThis compoundLidocaineTetrodotoxin (TTX)
Primary Targets Voltage-gated Na+, Ca2+, and K+ channelsVoltage-gated Na+ channels[1][2]Voltage-gated Na+ channels (TTX-sensitive subtypes)[3][4][5]
Mechanism of Action Photoswitchable open channel block (active in trans conformation)State-dependent block of the inner pore of Na+ channelsBlocks the outer pore of TTX-sensitive Na+ channels
Subtype Selectivity Inferred high selectivity for TRPV1-expressing neurons (e.g., nociceptors) due to entry mechanismBroad-spectrum, with some differential affinity for Na+ channel subtypes (e.g., higher affinity for Nav1.8 than Nav1.7)[1][2]High selectivity for TTX-sensitive Na+ channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7) over TTX-resistant subtypes (Nav1.5, Nav1.8, Nav1.9)[3]
Membrane Permeability Generally impermeant; enters cells via activated TRPV1 channelsPermeantGenerally impermeant
Table 2: Comparative Efficacy (IC50) of Lidocaine and Tetrodotoxin on Key Sodium Channel Subtypes
Neuronal Subtype/ChannelLidocaine IC50Tetrodotoxin IC50
Dorsal Root Ganglion (DRG) Neurons
Nav1.7 (TTX-s)~450 µM[1][2]~2 nM[3]
Nav1.8 (TTX-r)~104 µM[1][2]>10 µM[4]
Hippocampal Neurons
TTX-sensitive Na+ channelsBroadly effective in the µM to mM rangeLow nM range
Cortical Neurons
TTX-sensitive Na+ channelsBroadly effective in the µM to mM rangeLow nM range

Note: IC50 values can vary depending on experimental conditions. Data for this compound is not currently available in a comparable format.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Nociceptive Neurons

The entry of this compound into nociceptive neurons is contingent upon the activation of TRPV1 channels. Various noxious stimuli, including heat, capsaicin, and inflammatory mediators, can activate TRPV1. Downstream signaling from TRPV1 activation often involves protein kinase C (PKC) and protein kinase A (PKA), which can further modulate ion channel activity[6][7][8]. Once inside the cell, this compound in its trans conformation can directly block voltage-gated sodium, potassium, and calcium channels, leading to the inhibition of neuronal firing.

QAQ_Dichloride_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Noxious Stimuli Noxious Stimuli TRPV1 TRPV1 Channel Noxious Stimuli->TRPV1 activates QAQ_out This compound (trans) QAQ_out->TRPV1 QAQ_in This compound (trans) TRPV1->QAQ_in entry PKC PKC TRPV1->PKC activates PKA PKA TRPV1->PKA activates Ion_Channels Voltage-gated Na+, K+, Ca2+ Channels QAQ_in->Ion_Channels blocks Inhibition Inhibition of Action Potential Ion_Channels->Inhibition PKC->Ion_Channels modulates PKA->Ion_Channels modulates

Proposed signaling pathway for this compound in nociceptive neurons.
Experimental Workflow for Comparative Efficacy

To quantitatively assess the efficacy of this compound in different neuronal subtypes, a standardized electrophysiological approach is required. The following workflow outlines the key steps for such a comparative study.

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Isolate_Neurons Isolate Neuronal Subtypes (e.g., DRG, Hippocampal, Cortical) Culture_Neurons Culture Neurons Isolate_Neurons->Culture_Neurons Patch_Clamp Whole-Cell Patch Clamp Recording Culture_Neurons->Patch_Clamp Drug_Application Bath Application of This compound & Alternatives Patch_Clamp->Drug_Application Light_Stimulation Light Stimulation (380 nm & 500 nm for QAQ) Drug_Application->Light_Stimulation Record_Currents Record Voltage-gated Ion Channel Currents Light_Stimulation->Record_Currents Analyze_Data Measure Current Block & Calculate IC50 Record_Currents->Analyze_Data Compare_Efficacy Compare Efficacy Across Subtypes and Compounds Analyze_Data->Compare_Efficacy

Generalized workflow for comparing ion channel blocker efficacy.

Experimental Protocols

Neuronal Cell Culture
  • Dorsal Root Ganglion (DRG) Neuron Culture: Isolate DRGs from neonatal or adult rodents and dissociate them using a combination of collagenase and dispase. Plate the neurons on laminin/poly-D-lysine coated coverslips and culture in a neurobasal medium supplemented with B27, NGF, and GDNF.

  • Hippocampal and Cortical Neuron Culture: Dissect hippocampi or cortices from embryonic or neonatal rodents. Dissociate the tissue using papain or trypsin and plate the neurons on poly-D-lysine coated coverslips. Culture in a neurobasal medium supplemented with B27 and glutamine.

Whole-Cell Patch-Clamp Electrophysiology
  • Preparation: Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope. Perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

  • Pipette Solution: For recording voltage-gated Na+ and K+ currents, use an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH 7.2). For Ca2+ currents, a Cs-based internal solution can be used to block K+ channels.

  • Recording: Obtain a giga-ohm seal on a neuron and establish a whole-cell configuration. Hold the neuron at a membrane potential of -80 mV.

  • Current Elicitation:

    • Sodium Currents: Elicit currents by depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments.

    • Potassium Currents: Elicit currents by depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments.

    • Calcium Currents: Elicit currents by depolarizing voltage steps from -80 mV to +50 mV in 10 mV increments. Use a bathing solution containing blockers for Na+ and K+ channels (e.g., TTX and TEA).

  • Drug Application:

    • This compound: Perfuse the chamber with the desired concentration of this compound. To test its photoswitchable properties, illuminate the chamber with 500 nm light to favor the trans (blocking) conformation and 380 nm light for the cis (non-blocking) conformation.

    • Lidocaine and Tetrodotoxin: Perfuse the chamber with increasing concentrations of the drug to determine the dose-response relationship.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of block for each concentration and fit the data to a Hill equation to determine the IC50 value.

Conclusion and Future Directions

This compound presents a compelling profile as a research tool for the selective silencing of nociceptive neurons. Its unique entry mechanism via TRPV1 channels suggests a high degree of subtype specificity that is not achievable with conventional local anesthetics like lidocaine. However, a thorough quantitative evaluation of its efficacy across a range of neuronal subtypes and a direct comparison with other ion channel modulators are necessary to fully elucidate its therapeutic potential. Future studies should focus on generating dose-response curves for this compound on specific voltage-gated ion channels (Nav1.7, Nav1.8, Cav2.2, Kv7, etc.) in different neuronal populations, including DRG, hippocampal, and cortical neurons. Such data will be invaluable for the rational design of novel, targeted analgesic therapies.

References

A Comparative Review of QAQ Dichloride: A Photoswitchable Ion Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of QAQ Dichloride, a photoswitchable quaternary ammonium dichloride compound. It is designed to offer an objective comparison of its performance with other alternatives, supported by available data and detailed experimental methodologies for key applications.

Introduction to this compound

This compound is a photoswitchable molecule, meaning its chemical structure and, consequently, its biological activity can be controlled by light.[1] It belongs to the family of azobenzene-based compounds, which can exist in two isomeric states: a thermally stable trans form and a metastable cis form. The transition between these states is triggered by specific wavelengths of light.[1][2]

Chemically, this compound is identified as triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride, with the molecular formula C₂₈H₄₄Cl₂N₆O₂ and a molecular weight of 567.6 g/mol .[1]

Its primary application in research is as a photoswitchable blocker of voltage-gated sodium (Na_v), calcium (Ca_v), and potassium (K_v) ion channels.[1][2] This property allows for the precise temporal and spatial control of neuronal activity, making it a valuable tool in neuroscience research, particularly in the study of pain pathways.[1]

Mechanism of Action and Photoswitching

The functionality of this compound is centered around its azobenzene core. In its stable trans configuration, the molecule adopts a more linear shape, allowing it to bind to and block the pore of certain ion channels.[1][3] Upon irradiation with light of a specific wavelength (typically in the UV-A range, around 380 nm), the azobenzene moiety isomerizes to the cis form. This introduces a significant bend in the molecule's structure, which is less favorable for binding to the ion channel pore, leading to its unblocking.[3] The molecule can be reverted to its active trans state by irradiation with a different wavelength of light (around 500 nm) or by thermal relaxation.[2] A key feature of this compound is that it is membrane-impermeant but can enter nociceptive (pain-sensing) neurons through ion channels like TRPV1 that are activated by noxious stimuli.[2]

G cluster_trans trans-QAQ Dichloride (Active State) cluster_cis cis-QAQ Dichloride (Inactive State) Trans_QAQ trans-QAQ Ion_Channel_Blocked Ion Channel Blocked Trans_QAQ->Ion_Channel_Blocked Binds to pore Cis_QAQ cis-QAQ Trans_QAQ->Cis_QAQ 380 nm light Cis_QAQ->Trans_QAQ 500 nm light / Thermal Relaxation Ion_Channel_Open Ion Channel Open Cis_QAQ->Ion_Channel_Open Dissociates from pore

Figure 1: Photoswitching mechanism of this compound.

Performance Data and Comparison with Alternatives

To provide a comparative context, this section presents data for other photoswitchable ion channel blockers.

Table 1: Comparison of Photoswitchable Ion Channel Blockers

CompoundTarget Channel(s)Active Isomerλ max (trans → cis)λ max (cis → trans)IC₅₀ / Reported ConcentrationReference
This compound Na_v, Ca_v, K_vtrans~380 nm~500 nm100 µM for Shaker-IR block[1][2]
DENAQ K_v3.1trans~480 nmFast thermal relaxationNot specified[2]
DAD (a derivative) K_vNot specifiedNot specifiedNot specifiedNot specified[4]
CQAQ K_vtransNot specifiedNot specifiedNot specified[4]

Note: The lack of specific quantitative data for this compound and some of its alternatives in the public domain limits a direct, comprehensive comparison.

Applications of this compound

The primary application of this compound is in the field of photopharmacology , a discipline that uses light to control the activity of drugs.[3][5] Its ability to selectively block ion channels in a light-dependent manner makes it a powerful tool for:

  • Neuroscience Research: Studying the role of specific ion channels in neuronal excitability and signaling pathways with high spatial and temporal precision.[1]

  • Pain Research: Investigating nociception by selectively silencing pain-sensing neurons that express channels permeable to this compound, such as TRPV1.[2] This has been demonstrated to induce optically reversible local anesthesia in animal models.[2]

  • Drug Discovery: Serving as a lead compound for the development of novel light-activated therapeutics.

Limitations of this compound

While a promising research tool, this compound has several limitations that should be considered:

  • Limited Solubility: It has limited solubility in water but is soluble in organic solvents like DMSO.[1]

  • Stability: While stable under recommended storage conditions (-20°C for powder), it may degrade upon prolonged exposure to light or extreme temperatures.[1]

  • Toxicity and Environmental Impact: Specific toxicity data for this compound is not publicly available. The Material Safety Data Sheet (MSDS) indicates that it may be harmful if swallowed and suggests avoiding release to the environment. No information regarding its biodegradability or ecotoxicity was found.

  • Lack of Red-Shifted Excitation: The use of UV-A light (380 nm) for isomerization to the inactive cis state can be phototoxic to cells and has limited tissue penetration, which could be a drawback for in vivo applications.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and application of this compound are not publicly available. However, based on general methodologies for similar compounds, the following outlines the likely experimental workflows.

Synthesis of this compound

The synthesis of this compound is a multi-step process based on azobenzene chemistry. The general workflow involves diazotization followed by a coupling reaction.

G Aniline Aniline Diazonium Diazonium Aniline->Diazonium Diazotization (NaNO2, HCl) Azobenzene Azobenzene Diazonium->Azobenzene Azo Coupling (with coupling partner) QAQ_precursor QAQ Precursor Azobenzene->QAQ_precursor Functionalization QAQ_Dichloride This compound QAQ_precursor->QAQ_Dichloride Quaternization & Chloride salt formation

Figure 2: General synthetic workflow for this compound.

A plausible, though not confirmed, detailed synthesis would involve:

  • Diazotization: An aniline derivative is treated with a solution of sodium nitrite in hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound (the coupling partner) to form the azobenzene core structure.

  • Functionalization: The azobenzene intermediate is further functionalized, likely through acylation with a chloroacetyl chloride derivative, to introduce the side chains.

  • Quaternization and Salt Formation: The tertiary amine groups on the side chains are then quaternized with an ethylating agent, and the final dichloride salt is formed.

Purification at each step would likely be carried out using column chromatography, and the final product's identity confirmed by NMR, mass spectrometry, and HPLC.

Measurement of Ion Channel Blockade (Electrophysiology)

The efficacy of this compound as an ion channel blocker would be quantified using patch-clamp electrophysiology.

G cluster_setup Experimental Setup cluster_protocol Protocol Cell_Culture Cell line expressing target ion channel Establish_Seal Establish whole-cell patch clamp Cell_Culture->Establish_Seal Patch_Pipette Patch Pipette with intracellular solution Patch_Pipette->Establish_Seal Perfusion Perfusion system with This compound Apply_QAQ Apply trans-QAQ (in dark) Perfusion->Apply_QAQ Light_Source Light source (380 nm & 500 nm) Irradiate_380 Irradiate with 380 nm light Light_Source->Irradiate_380 Irradiate_500 Irradiate with 500 nm light Light_Source->Irradiate_500 Record_Baseline Record baseline ion current Establish_Seal->Record_Baseline Record_Baseline->Apply_QAQ Record_Block Record blocked ion current Apply_QAQ->Record_Block Record_Block->Irradiate_380 Record_Unblock Record unblocked ion current Irradiate_380->Record_Unblock Record_Unblock->Irradiate_500 Record_Reblock Record re-blocked ion current Irradiate_500->Record_Reblock

Figure 3: Workflow for electrophysiological measurement.

Protocol:

  • Cell Preparation: A cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific K_v channel) is cultured on glass coverslips.

  • Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane to establish a whole-cell patch-clamp configuration.

  • Baseline Current: The ion current through the channel is elicited by applying a voltage protocol and recorded as the baseline.

  • Application of this compound: A solution containing this compound in its trans form (prepared in the dark) is perfused over the cell.

  • Measurement of Block: The ion current is recorded again to measure the extent of block by the trans-isomer.

  • Photoswitching: The cell is illuminated with 380 nm light to convert this compound to its cis form, and the current is recorded to observe the relief of block.

  • Reversibility: The cell is then illuminated with 500 nm light to switch the compound back to the trans form, and the re-blocking of the current is measured to confirm reversibility.

  • Data Analysis: The percentage of current inhibition at different concentrations of this compound would be used to calculate the IC₅₀ value.

Conclusion

This compound is a valuable research tool for the photopharmacological control of ion channels. Its ability to be switched between an active and an inactive state with light allows for precise manipulation of neuronal activity. However, the lack of publicly available quantitative performance data, such as IC₅₀ values and quantum yield, as well as detailed toxicity and environmental impact studies, are significant limitations. Further research to address these knowledge gaps and to develop derivatives with red-shifted absorption spectra for improved in vivo applicability would greatly enhance the utility of this class of photoswitchable molecules. Researchers and drug development professionals should consider these factors when evaluating this compound for their specific applications.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of QAQ Dichloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for QAQ dichloride, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals who handle this compound.

Safety and Hazard Information

This compound is a photoswitchable Nav, Cav, and Kv channel blocker.[1] While one safety data sheet (SDS) classifies it as not a hazardous substance, another indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Due to this conflicting information and the potential for significant environmental harm, it is imperative to handle and dispose of this compound as a hazardous chemical.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC28H44Cl2N6O2[1][2][3]
Molecular Weight567.59 g/mol [2][3]
GHS Hazard StatementsH302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[2]
GHS Precautionary StatementsP273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant[2]
Storage Temperature-20°C (powder) or -80°C (in solvent)[2]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear safety goggles with side shields.[2][3]

  • Hand Protection: Wear protective chemical-resistant gloves (e.g., nitrile).[2][3]

  • Body Protection: Wear an impervious lab coat or clothing.[2][3]

  • Respiratory Protection: Use a suitable respirator if handling the powder outside of a fume hood.[2][3]

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area or a chemical fume hood.[2][3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2][3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.

    • Also, dispose of any items grossly contaminated with solid this compound (e.g., weighing paper, contaminated gloves) in this container.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.

    • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Labeling:

    • Label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

3. Spill Management:

  • Containment: In case of a spill, prevent further leakage or spreading.[2][3] Keep the material away from drains and water courses.[2][3]

  • Small Spills:

    • For liquid spills, absorb the solution with an inert, non-combustible absorbent material such as diatomite or universal binders.[2][3]

    • For solid spills, carefully sweep or scoop the material to avoid dust generation.

  • Decontamination:

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

  • Disposal of Spill Debris:

    • Collect all contaminated absorbent material and cleaning supplies in a sealed, labeled hazardous waste container for disposal.[2][3]

4. Final Disposal:

  • Approved Waste Disposal Facility: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2][3] Do not pour this compound waste down the drain or dispose of it with general laboratory trash.[2][3]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat C Segregate Waste: Solid vs. Liquid A->C B Work in a Ventilated Area (e.g., Fume Hood) B->C D Use Designated, Sealed, and Labeled Waste Containers C->D I Store Waste Container Securely D->I E Contain Spill F Absorb Liquid / Sweep Solid E->F G Decontaminate Area with Alcohol F->G H Collect Spill Debris as Hazardous Waste G->H H->D J Contact EHS for Pickup I->J K Dispose via Approved Waste Disposal Plant J->K

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of QAQ Dichloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling QAQ dichloride, including operational and disposal plans, to foster a secure research environment.

This compound, with the molecular formula C28H44Cl2N6O2, is a chemical utilized in laboratory research.[1][2] It is crucial to note that there are conflicting reports regarding its hazard classification. While one supplier's Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, another identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, a conservative approach is strongly recommended, treating the compound as potentially hazardous to mitigate any risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent recommendation across safety data sheets is the use of comprehensive personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[1][2]

Equipment Specification Purpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes and dust.[1][2]
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact.[1][2]
Body Protection Impervious clothing (e.g., lab coat)To protect skin and personal clothing from contamination.[1][2]
Respiratory Protection Suitable respiratorTo be used in areas with inadequate ventilation or when dust/aerosol formation is likely.[1][2]

Experimental Protocol: Step-by-Step Handling of this compound

Adherence to a strict protocol is essential for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of a chemical fume hood is highly recommended.[1][2]

  • An accessible safety shower and eye wash station must be available.[1][2]

  • Before handling, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Prevent the formation of dust and aerosols.[1][2]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Keep the container tightly sealed.[1][2]

  • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2]

  • Recommended storage temperature for the powder is -20°C and -80°C when in solvent.[1]

Spill and Disposal Plan: Managing Contingencies and Waste

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Evacuate personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Don full personal protective equipment, including respiratory protection.[1][2]

  • Prevent the spill from entering drains or water courses.[1][2]

  • For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1][2]

  • Collect all contaminated materials into a suitable, labeled container for disposal.[1]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]

  • Do not dispose of the chemical down the drain or into the environment.[1]

  • Contact a licensed professional waste disposal service to ensure proper disposal.

Workflow for Handling this compound

QAQ_Dichloride_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Assess Risks B Don PPE A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Weigh/Measure in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Store in Tightly Sealed Container at Recommended Temperature E->F Post-Experiment G Decontaminate Work Area E->G Post-Experiment S1 Evacuate Area E->S1 Spill Occurs H Dispose of Waste (Following Regulations) G->H I Remove PPE H->I J Wash Hands I->J S2 Don Full PPE S1->S2 S3 Contain & Absorb Spill S2->S3 S4 Decontaminate S3->S4 S5 Dispose of Contaminated Material S4->S5

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.